Calcium bis(4-oxopent-2-en-2-olate)
Description
BenchChem offers high-quality Calcium bis(4-oxopent-2-en-2-olate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(4-oxopent-2-en-2-olate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14CaO4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
calcium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI Key |
QAZYYQMPRQKMAC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate, is an organometallic compound with significant applications in materials science and chemical synthesis. Its utility as a precursor for calcium-containing materials, a catalyst, and a polymer additive stems from its distinct chemical and physical properties. This technical guide provides a comprehensive overview of the chemical properties of Calcium bis(4-oxopent-2-en-2-olate), including its structural, spectroscopic, and thermal characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.
Chemical and Physical Properties
Calcium bis(4-oxopent-2-en-2-olate) is a white, powdered solid that is stable under normal conditions.[1][2] It is a coordination complex where a central calcium ion is chelated by two bidentate acetylacetonate ligands.[3] This chelation is crucial to its solubility in organic solvents and its volatility, which are key properties for its use in chemical vapor deposition (CVD) and sol-gel synthesis.[4]
Quantitative Data Summary
The key quantitative chemical and physical properties of Calcium bis(4-oxopent-2-en-2-olate) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₄ | [1][5] |
| Molecular Weight | 238.29 g/mol | [1][5][6] |
| CAS Number | 19372-44-2 | [1] |
| Appearance | White powder | [1][4] |
| Melting Point | 270.4 °C | [1] |
| Decomposition Point | 277-284 °C | [1] |
| pH | 10.5 (10 g/L aq. solution at 20°C) | [1] |
| Solubility | Soluble in acidic water; Slightly soluble in methanol and water; Poorly soluble in ethanol and benzene. | [1][2] |
Structural and Spectroscopic Characterization
The structural and spectroscopic properties of Calcium bis(4-oxopent-2-en-2-olate) are fundamental to understanding its reactivity and behavior in various applications.
Crystal Structure
The hydrated form of Calcium bis(4-oxopent-2-en-2-olate), specifically cis-bis(acetylacetonato)diaquacalcium monohydrate, crystallizes in the monoclinic system with the P2₁/a space group. In this structure, the calcium ion is coordinated by two bidentate acetylacetonate ligands and two water molecules, forming stable six-membered chelate rings.[3]
Spectroscopic Analysis
The FT-IR spectrum of Calcium bis(4-oxopent-2-en-2-olate) is characterized by the absence of the strong C=O stretching vibration typically seen in the keto form of acetylacetone at around 1725 cm⁻¹. Instead, prominent absorption bands appear in the 1500-1600 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring. This shift indicates the delocalization of electron density within the six-membered ring formed by the calcium ion and the bidentate ligand.[4]
In the ¹H NMR spectrum, two primary signals are expected. A sharp singlet for the methyl protons (CH₃) and another singlet for the methine proton (CH) of the chelate ring. The integration of these signals typically shows a 1:6 ratio, corresponding to the single methine proton and the twelve equivalent methyl protons of the two acetylacetonate ligands.[4] The exact chemical shifts can vary depending on the solvent used.[4]
The UV-Vis spectrum of Calcium bis(4-oxopent-2-en-2-olate) displays strong absorption bands in the ultraviolet region, generally below 350 nm. These absorptions are due to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated acetylacetonate ligand. The Ca²⁺ ion itself does not exhibit d-d transitions due to its d⁰ electronic configuration.[4]
Thermal Properties and Decomposition
Calcium bis(4-oxopent-2-en-2-olate) exhibits distinct thermal behavior, which is critical for its application as a precursor in high-temperature synthesis processes. Commercial forms of the compound are often hydrated.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
Under a dynamic air atmosphere, the thermal decomposition of hydrated Calcium bis(4-oxopent-2-en-2-olate) proceeds through several stages:
-
45-105°C: Removal of adsorbed water, characterized by an endothermic peak.[7]
-
105-175°C: Loss of coordinated water molecules.[7] The compound is thermally stable up to 175°C.[7]
-
175-305°C and 305-635°C: Two distinct steps of chelate decomposition, leading to the formation of calcium carbonate (calcite).[7]
-
635-800°C: Decarboxylation of calcium carbonate to form calcium oxide.[7]
Reactivity and Synthesis
Calcium bis(4-oxopent-2-en-2-olate) is a versatile reagent in chemical synthesis. Its formation is typically an acid-base neutralization reaction where the weakly acidic acetylacetone reacts with a calcium source.[1][8] In aqueous media, the formation proceeds via a ligand substitution mechanism where the acetylacetonate anion displaces water molecules coordinated to the calcium ion.[3] It is known to react with strong oxidants.[1]
Experimental Protocols
Synthesis of Calcium bis(4-oxopent-2-en-2-olate)
This method involves the reaction of a calcium salt with acetylacetone in an aqueous solution.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
2,4-pentanedione (acetylacetone, C₅H₈O₂)
-
Distilled water
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve 5 g (0.02 mol) of calcium nitrate tetrahydrate and 7 g (0.07 mol) of 2,4-pentanedione in 25 mL of distilled water.[7]
-
While stirring, add ammonium hydroxide dropwise to the solution until the pH reaches and is maintained at 9.[7]
-
A precipitate will form. Collect the precipitate by filtration.[7]
-
Wash the collected precipitate three times with distilled water.[7]
-
Dry the purified product.
This environmentally friendly method avoids the use of solvents.[1]
Materials:
-
A solid base (e.g., calcium hydroxide)
-
Acetylacetone
-
A calcium salt or metallic calcium
Procedure:
-
Grind the solid base and acetylacetone together in a mortar for a few minutes.[1]
-
Add the calcium source to the mixture.[1]
-
Continue grinding until a thin paste is formed, and then further grind into a stable powder to allow the solid-phase reaction to proceed.[1]
-
The unreacted material can be dissolved by soaking in water, and the final product is obtained by filtration.[1]
Analytical Techniques
Sample Preparation:
-
Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Add tetramethylsilane (TMS) as an internal standard.[7]
-
Transfer the solution to a 5 mm NMR tube for analysis.[7]
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance 300, operating at 300 MHz for ¹H and 75 MHz for ¹³C resonance.[7]
Sample Preparation:
-
Place approximately 50 mg of the material into a platinum crucible.[7]
Instrumentation:
-
A simultaneous thermal analyzer, such as a Netsch STA 409C.[7]
-
Heat the sample in a dynamic air atmosphere up to the desired temperature (e.g., 1300°C).[7]
Applications
The unique properties of Calcium bis(4-oxopent-2-en-2-olate) make it a valuable compound in several fields:
-
Precursor for Materials Synthesis: It is a key precursor for producing various calcium-containing materials, including calcium oxide (CaO) and calcium carbonate (CaCO₃), through controlled thermal decomposition.[4]
-
Polymer Additive: It serves as a non-toxic and environmentally friendly heat stabilizer for polymers like polyvinyl chloride (PVC).[3]
-
Catalysis: It is used as a catalyst in various organic reactions.[9]
-
Metal-Organic Frameworks (MOFs): It is employed as a calcium source for the synthesis of MOFs, allowing for good control over the reaction.[4]
-
Polymer-Inorganic Hybrid Materials: It is a reagent in the synthesis of materials such as polycalciumphenylsiloxane.[4]
Conclusion
Calcium bis(4-oxopent-2-en-2-olate) is a compound with a rich set of chemical properties that are well-suited for a variety of applications in materials science and chemistry. Its defined thermal decomposition pathway, solubility characteristics, and well-understood spectroscopic signatures make it a reliable and versatile precursor and additive. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this important compound, facilitating its use in both academic research and industrial applications.
References
- 1. nanotrun.com [nanotrun.com]
- 2. nbinno.com [nbinno.com]
- 3. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 4. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]
- 5. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calcium;(E)-4-oxopent-2-en-2-olate | C10H14CaO4 | CID 53393541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. nanotrun.com [nanotrun.com]
- 9. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
An In-depth Technical Guide to Calcium bis(4-oxopent-2-en-2-olate)
CAS Number: 19372-44-2
Synonyms: Calcium Acetylacetonate, Bis(2,4-pentanedionato)calcium, Ca(acac)₂
This technical guide provides a comprehensive overview of Calcium bis(4-oxopent-2-en-2-olate), a versatile organometallic compound with significant applications in polymer science, materials synthesis, and catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
Calcium bis(4-oxopent-2-en-2-olate) is a white to off-white powder or crystalline solid. It is a coordination compound formed between a calcium ion (Ca²⁺) and two acetylacetonate ligands. The acetylacetonate ligand is a bidentate ligand that coordinates to the calcium ion through its two oxygen atoms, forming a stable six-membered chelate ring. This chelation enhances the thermal stability and solubility of the compound in organic solvents.[1][2] While it has limited solubility in water, it is soluble in polar organic solvents and acidic water.[2][3]
The compound often exists as a hydrate, and its thermal decomposition is a multi-step process involving the loss of adsorbed and coordinated water, followed by the decomposition of the chelate, and finally the formation of calcium oxide at high temperatures.[1][4][5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₄ | [6][7][8][9] |
| Molecular Weight | 238.29 g/mol | [6][8] |
| Appearance | White to off-white powder/crystal | [2][6][10] |
| Melting Point | 175 °C (decomposes) | [6][11] |
| Density | 1.371 g/cm³ (at 20 °C) | [6][12] |
| Water Solubility | 11.9 g/L | [6] |
| Vapor Pressure | 0.01 Pa (at 25 °C) | [6] |
| Flash Point | 71.9 °C | [6] |
Synthesis of Calcium bis(4-oxopent-2-en-2-olate)
Several methods are employed for the synthesis of Calcium bis(4-oxopent-2-en-2-olate), primarily categorized into aqueous and non-aqueous routes.
Aqueous Synthesis
A common and cost-effective method involves the reaction of a calcium salt, such as calcium nitrate or calcium hydroxide, with acetylacetone in an aqueous medium.[13] The pH is typically adjusted to facilitate the deprotonation of acetylacetone and the subsequent chelation with the calcium ion.
Experimental Protocol: Aqueous Synthesis from Calcium Hydroxide
-
Preparation: A slurry of calcium hydroxide is prepared in deionized water.
-
Reaction: Acetylacetone is added dropwise to the calcium hydroxide slurry with constant stirring. The reaction is typically carried out at room temperature.
-
Precipitation: The product, Calcium bis(4-oxopent-2-en-2-olate), precipitates out of the solution.
-
Isolation: The precipitate is collected by filtration.
-
Purification: The collected solid is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.
-
Drying: The purified product is dried under vacuum to remove residual solvents.
Solid-Phase Synthesis
A more environmentally friendly approach is the solid-phase synthesis, which avoids the use of solvents.[14] This method involves the direct grinding of a solid base with acetylacetone, followed by the addition of a calcium source.[14]
Experimental Protocol: Solid-Phase Synthesis
-
Mixing: A solid base (e.g., sodium hydroxide) and acetylacetone are ground together in a mortar and pestle.
-
Addition of Calcium Source: A stoichiometric amount of a calcium salt (e.g., calcium chloride) is added to the mixture.
-
Grinding: The mixture is continuously ground until a uniform powder is obtained.
-
Reaction: The solid-state reaction proceeds to form Calcium bis(4-oxopent-2-en-2-olate).
-
Purification: The product can be purified by washing with a non-polar solvent to remove any organic impurities.
Caption: Comparative workflows for aqueous and solid-phase synthesis.
Analytical Characterization
A variety of analytical techniques are used to characterize the structure and purity of Calcium bis(4-oxopent-2-en-2-olate).
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is crucial for confirming the coordination of the acetylacetonate ligand to the calcium ion.[1][13] The characteristic C=O stretching vibration of the free ligand (around 1725 cm⁻¹) is absent in the complex. Instead, strong absorption bands appear in the 1600-1500 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations of the chelate ring, indicating electron delocalization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, two primary signals are expected: a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH) of the chelate ring.[1] The integration ratio of these signals is typically 6:1, corresponding to the twelve methyl protons and two methine protons of the two ligands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum shows strong absorption bands in the UV region, typically below 350 nm.[1] These absorptions are due to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated ligand.[1]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are used to study the thermal stability and decomposition of the compound. For the hydrated form, an initial weight loss below 150°C corresponds to the removal of adsorbed and coordinated water.[1][4] The decomposition of the anhydrous complex occurs at higher temperatures, in multiple steps, eventually yielding calcium oxide.[4][5]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: A small, accurately weighed sample of Calcium bis(4-oxopent-2-en-2-olate) is placed in an alumina or platinum crucible.
-
Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dynamic air or nitrogen).
-
Data Acquisition: The weight loss (TGA) and temperature difference (DTA) are recorded as a function of temperature.
-
Data Analysis: The resulting curves are analyzed to determine the temperatures of dehydration, decomposition, and phase transitions.
References
- 1. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]
- 2. CAS 19372-44-2: 2,4-Pentanedione, ion(1-), calcium salt (2… [cymitquimica.com]
- 3. belikechem.com [belikechem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Cas 19372-44-2,Calcium acetylacetonate | lookchem [lookchem.com]
- 7. calcium bis(4-oxopent-2-en-2-olate) | 19372-44-2 | Buy Now [molport.com]
- 8. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 11. Calcium acetylacetonate | 19372-44-2 [chemicalbook.com]
- 12. 19372-44-2 | CAS DataBase [m.chemicalbook.com]
- 13. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 14. nanotrun.com [nanotrun.com]
Synthesis and Characterization of Calcium bis(4-oxopent-2-en-2-olate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate (Ca(acac)₂), is a coordination complex with significant applications in various scientific and industrial fields. Its utility as a precursor for the synthesis of calcium-containing materials, such as calcium oxide (CaO) and calcium carbonate (CaCO₃), and its role in the formation of metal-organic frameworks (MOFs) make it a compound of considerable interest.[1] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Calcium bis(4-oxopent-2-en-2-olate), presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.
Introduction
Calcium bis(4-oxopent-2-en-2-olate) is a metal complex where a central calcium ion (Ca²⁺) is coordinated by two bidentate acetylacetonate ligands. The acetylacetonate ligand, derived from the deprotonation of acetylacetone, forms a stable six-membered chelate ring with the calcium ion. This chelation enhances the thermal stability and solubility of the compound in organic solvents, making it a versatile precursor for various applications, including chemical vapor deposition (CVD) and sol-gel synthesis.[1]
Synthesis of Calcium bis(4-oxopent-2-en-2-olate)
The synthesis of Calcium bis(4-oxopent-2-en-2-olate) can be achieved through several methods, primarily involving the reaction of a calcium salt with acetylacetone. The choice of the calcium source and reaction medium can influence the purity and yield of the final product.
Synthesis Workflow
Caption: General workflow for the synthesis of Calcium bis(4-oxopent-2-en-2-olate).
Experimental Protocols
Protocol 1: Synthesis from Calcium Hydroxide
This protocol is adapted from a method utilizing calcium hydroxide as the calcium source.
-
Preparation of Reactants: In a flask, add acetylacetone to methanol. The molar ratio of acetylacetone to calcium hydroxide should be approximately 2.05:1.
-
Reaction: To the acetylacetone-methanol mixture, add freshly prepared calcium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Isolation: After the reaction is complete, cool the mixture and collect the precipitate by suction filtration.
-
Purification: Wash the collected solid with methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in an oven at a controlled temperature (e.g., 90°C) to obtain the final Calcium bis(4-oxopent-2-en-2-olate).
Protocol 2: Synthesis from Calcium Chloride
This protocol outlines the synthesis starting from calcium chloride.
-
Preparation of Calcium Hydroxide: Prepare an aqueous solution of calcium chloride and an aqueous solution of sodium hydroxide. Mix the two solutions to precipitate calcium hydroxide. Filter the precipitate.
-
Reaction Mixture: In a separate flask, dissolve an excess of acetylacetone (2-5% more than the stoichiometric amount) in methanol.
-
Reaction: Add the freshly prepared calcium hydroxide precipitate to the acetylacetone-methanol solution.
-
Reflux: Heat the mixture to reflux for approximately one hour.
-
Isolation and Purification: After cooling, filter the reaction mixture to collect the product. Wash the filter cake with a small amount of methanol.
-
Drying: Dry the product at 90°C for 5 hours to yield Calcium bis(4-oxopent-2-en-2-olate).
Characterization of Calcium bis(4-oxopent-2-en-2-olate)
A variety of analytical techniques are employed to confirm the identity and purity of the synthesized Calcium bis(4-oxopent-2-en-2-olate).
Characterization Workflow
Caption: Workflow for the characterization of Calcium bis(4-oxopent-2-en-2-olate).
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Calcium bis(4-oxopent-2-en-2-olate) is a key indicator of the coordination of the acetylacetonate ligand to the calcium ion. The absence of the strong C=O stretching vibration, typically observed around 1725 cm⁻¹ in the keto form of acetylacetone, is a significant feature.[1] Instead, prominent bands appear in the 1600-1500 cm⁻¹ region, which are attributed to the coupled C=O and C=C stretching vibrations within the chelate ring.[1]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O and C=C stretching (coupled) | 1600 - 1500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the proton environments within the molecule. For Calcium bis(4-oxopent-2-en-2-olate), two primary signals are expected.[1]
| Proton Type | Signal | Integration Ratio |
| Methyl protons (CH₃) | Singlet | 6 |
| Methine proton (CH) | Singlet | 1 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the complex. Since the Ca²⁺ ion has a d⁰ electronic configuration and does not exhibit d-d transitions, the observed absorptions are primarily associated with the acetylacetonate ligand. Strong absorption bands are typically observed in the ultraviolet region (below 350 nm), corresponding to π → π* and n → π* electronic transitions within the delocalized π-system of the chelated ligand.[1]
| Transition Type | Wavelength Range (nm) |
| π → π* and n → π* | < 350 |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to investigate the thermal stability and decomposition pathway of Calcium bis(4-oxopent-2-en-2-olate), which often exists in a hydrated form. The decomposition typically occurs in multiple stages.[2][3]
| Temperature Range (°C) | Process | Mass Loss (%) |
| 46 - 105 | Release of adsorbed water | ~15 |
| 105 - 175 | Release of coordinated water | ~3.2 |
| 175 - 305 | First stage of chelate decomposition | - |
| 305 - 635 | Second stage of chelate decomposition, formation of calcite | - |
| 635 - 800 | Decarboxylation of calcite to form calcium oxide | ~17.7 |
| > 800 | Oxidation of amorphous carbon residue | ~3.4 |
Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of hydrated Calcium bis(4-oxopent-2-en-2-olate).
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Calcium bis(4-oxopent-2-en-2-olate). The outlined experimental protocols offer practical guidance for its preparation, while the tabulated characterization data provides a clear summary of its key analytical features. The visualized workflows for synthesis, characterization, and thermal decomposition offer a readily understandable representation of these critical processes. This comprehensive information is intended to be a valuable resource for researchers and professionals working with this versatile coordination complex.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Calcium Acetylacetonate
This technical guide provides a comprehensive overview of calcium acetylacetonate, including its chemical properties, synthesis methodologies, and various applications. The information is intended for professionals in research, science, and drug development who require a detailed understanding of this versatile compound.
Core Chemical and Physical Properties
Calcium acetylacetonate, also known as calcium 2,4-pentanedionate or Ca(acac)₂, is an organometallic compound where a calcium ion is chelated by two acetylacetonate ligands.[1] It is a versatile chemical with applications ranging from a heat stabilizer in polymers to a catalyst in organic synthesis.[2][3]
Molecular Formula and Weight
The chemical formula and molecular weight of calcium acetylacetonate can be presented for both its anhydrous and hydrated forms. The most common form is the anhydrous compound.
| Property | Value | Source |
| Chemical Formula (Anhydrous) | C₁₀H₁₄CaO₄ | [4][5][6] |
| Molecular Weight (Anhydrous) | 238.29 g/mol | [4][5] |
| Linear Formula | Ca(C₅H₇O₂)₂ | |
| Synonyms | Calcium bis(acetylacetonate), Bis(2,4-pentanedionato)calcium(II) | [5] |
Note: Some sources may list the formula as C₅H₇CaO₂⁺ with a molecular weight of approximately 139.19 g/mol , which represents the calcium cation with a single acetylacetonate ligand.[1][7][8]
Physical and Chemical Characteristics
Calcium acetylacetonate is typically a white to cream-colored crystalline powder.[2][9] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | White powder or crystals | [2][5] |
| Melting Point | >280 °C (decomposes) | [5] |
| Solubility | Poorly soluble in water and common organic solvents like ethanol and benzene; soluble in methanol.[10][11] | |
| Stability | Stable under normal conditions but can react with strong oxidants.[10] | |
| CAS Number | 19372-44-2 | [1][7][8] |
Synthesis and Experimental Protocols
The synthesis of calcium acetylacetonate can be achieved through various methods, including aqueous-based routes, non-aqueous approaches, and solid-state reactions.
Aqueous-Based Synthesis from Calcium Nitrate
This common method involves the direct reaction of a calcium salt with acetylacetone in an aqueous solution.[1]
Protocol:
-
An aqueous solution of calcium nitrate tetrahydrate is prepared.[1]
-
2,4-pentanedione (acetylacetone) is mixed with the calcium nitrate solution.[1]
-
Ammonium hydroxide is added dropwise to the solution to raise the pH to approximately 9, which leads to the precipitation of calcium acetylacetonate dihydrate.[1]
-
The resulting precipitate is collected and washed with distilled water.[1]
Non-Aqueous Synthesis using Methanol
This approach utilizes methanol as a dispersant and is reported to result in high yields.[1][12]
Protocol:
-
Freshly prepared calcium hydroxide is dispersed in methanol.[1]
-
Excess acetylacetone (2-5%) is added to the methanol dispersion.[12]
-
The mixture undergoes a reflux reaction for 1-2 hours.[1][12]
-
After the reaction is complete, the product is isolated by filtration.[12]
-
The filter cake is washed with methanol and dried at 90°C to obtain the final product.[12]
Solid-State Synthesis by Grinding
Mechanochemical or solid-state synthesis is an environmentally friendly alternative that minimizes or eliminates the use of solvents.[1]
Protocol:
-
Solid calcium hydroxide is mixed with fumed silica and β-cyclodextrin to create a mixture.[13]
-
Acetylacetone is added dropwise to the solid mixture while continuously stirring or grinding.[13]
-
The reaction proceeds via mechanical energy to form the crude calcium acetylacetonate product.[1][14]
-
The crude product is then crushed to obtain the finished calcium acetylacetonate.[14]
Key Applications
Calcium acetylacetonate has a wide range of industrial applications, primarily driven by its thermal stability and catalytic activity.
-
Heat Stabilizer for Polymers : It is most commonly used as a heat stabilizer for halogenated polymers, especially PVC.[6][7][8] It can improve the thermal stability and weather resistance of plastics.[2]
-
Catalyst in Chemical Synthesis : It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds, polymers, and pharmaceutical active ingredients.[2]
-
Cross-linking Agent and Hardening Accelerant : It is used as a cross-linking agent and a resin hardening accelerant.[3][7]
-
Additives for Resins and Rubbers : It functions as an additive in resins and rubbers.[3][7]
-
Film Production : It is a former agent in the production of superconducting films, heat-reflecting glass films, and transparent conductive films.[11][15]
-
Antimicrobial Research : Acetylacetonate complexes have been studied for their antimicrobial properties, suggesting potential applications in drug development.[16]
Visualized Workflows and Relationships
Synthesis Workflows
The following diagrams illustrate the general workflows for the synthesis of calcium acetylacetonate.
Caption: Aqueous synthesis workflow.
Caption: Non-aqueous synthesis workflow.
Application Spectrum
This diagram shows the logical relationships between the core properties of calcium acetylacetonate and its various applications.
Caption: Logical relationship of applications.
References
- 1. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 2. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 3. ACAC | Cas 19372-44-2 | Connect Chemicals [connectchemicals.com]
- 4. Calcium acetylacetonate | C10H14CaO4 | CID 10999061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Quzhou Weirong Pharmaceutical & Chemical Co., Ltd--Calcium acetylacetonate19372-44-2 [qzweirong.com]
- 7. Calcium acetylacetonate CAS 19372-44-2 - Chemical Supplier Unilong [unilongindustry.com]
- 8. Calcium acetylacetonate | 19372-44-2 [chemicalbook.com]
- 9. Calcium Acetylacetonate: Your Trusted suppliers for Quality [kosnature.com]
- 10. nbinno.com [nbinno.com]
- 11. Calcium Acetylacetonate, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 13. Calcium acetylacetonate, preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
- 15. nanotrun.com [nanotrun.com]
- 16. unn.edu.ng [unn.edu.ng]
The Solubility Profile of Calcium bis(4-oxopent-2-en-2-olate) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate (Ca(acac)₂). While precise quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its determination. This guide is intended to empower researchers to generate specific solubility data tailored to their experimental needs and to provide a foundational understanding of the solubility characteristics of this versatile organometallic compound.
Introduction
Calcium bis(4-oxopent-2-en-2-olate) is a coordination complex widely utilized in various chemical applications, including as a catalyst, a stabilizer for polymers, and a precursor for the synthesis of advanced materials.[1][2] Its utility is often dictated by its solubility in non-aqueous media. A thorough understanding of its solubility profile in different organic solvents is therefore crucial for optimizing reaction conditions, developing new formulations, and advancing its application in diverse fields, including pharmaceuticals.
Solubility of Calcium bis(4-oxopent-2-en-2-olate): A Qualitative Overview
Calcium bis(4-oxopent-2-en-2-olate) is generally described as being soluble in organic solvents, with limited solubility in water.[1] The available literature provides a qualitative assessment of its solubility in several common organic solvents. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.
Table 1: Qualitative Solubility of Calcium bis(4-oxopent-2-en-2-olate) in Various Solvents
| Solvent | Solubility Description | Source(s) |
| Methanol | Easily soluble / Soluble | [3][4][5] |
| Ethanol | Hardly soluble / Completely soluble | [3][5] |
| Benzene | Hardly soluble | [3] |
| Acetone | Completely soluble | [5] |
| Dimethylformamide (DMF) | Slightly soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Completely soluble | [5] |
| Water | Slightly soluble / Limited solubility | [1][4][6] |
| Hexane | Insoluble | [5] |
Note: The conflicting descriptions for ethanol highlight the qualitative nature of the available data and underscore the need for quantitative experimental determination.
Experimental Protocols for Quantitative Solubility Determination
To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of Calcium bis(4-oxopent-2-en-2-olate) in organic solvents. Two common and effective methods are described: the gravimetric method and the UV-Visible spectrophotometry method.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility.[7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
Calcium bis(4-oxopent-2-en-2-olate)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)
-
Glass vials with screw caps
-
Oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Calcium bis(4-oxopent-2-en-2-olate) to a known volume or mass of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Determination of Solute Mass:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The decomposition point of Calcium bis(4-oxopent-2-en-2-olate) is around 277-284 °C, so a lower temperature (e.g., 80-100 °C) should be used.[4]
-
Once the solvent is fully evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the vial with the dry solute minus the initial mass of the empty vial.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).
-
UV-Visible Spectrophotometry Method
This method is suitable if Calcium bis(4-oxopent-2-en-2-olate) exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.[9][10] It requires the creation of a calibration curve.
Materials and Equipment:
-
UV-Visible spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Calcium bis(4-oxopent-2-en-2-olate)
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Calcium bis(4-oxopent-2-en-2-olate) of a known concentration in the desired solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of Calcium bis(4-oxopent-2-en-2-olate) in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., mol/L or g/L).
-
Visualizing Experimental and Logical Frameworks
To further aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of Calcium bis(4-oxopent-2-en-2-olate).
Factors Influencing Solubility
Caption: Key factors influencing the solubility of Calcium bis(4-oxopent-2-en-2-olate) in organic solvents.
Conclusion
References
- 1. Calcium Acetylacetonate (CaAcAc) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 2. americanelements.com [americanelements.com]
- 3. Calcium Acetylacetonate, Ca Acetylacetonate CAS 19372-44-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. nanotrun.com [nanotrun.com]
- 5. unn.edu.ng [unn.edu.ng]
- 6. xat.hk [xat.hk]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Thermal decomposition pathway of calcium acetylacetonate
An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium acetylacetonate, Ca(C₅H₇O₂)₂, is a coordination complex that serves as a versatile precursor and additive in various fields, including materials science and polymer chemistry.[1][2] It is recognized as a non-toxic and environmentally friendly alternative to traditional heavy metal-based stabilizers.[1] A thorough understanding of its thermal decomposition pathway is critical for its application in processes such as chemical vapor deposition (CVD), sol-gel synthesis, and the fabrication of calcium-containing nanomaterials.[2] This guide provides a comprehensive overview of the thermal degradation of calcium acetylacetonate, detailing the multi-step decomposition process, key intermediates, and final products. The influence of the surrounding atmosphere on the decomposition mechanism is also discussed.
Thermal Decomposition Pathway
The thermal decomposition of hydrated calcium acetylacetonate, Ca(C₅H₇O₂)₂·nH₂O, in a dynamic air atmosphere is a multi-step process that occurs over a wide temperature range.[3][4] The process can be broadly categorized into dehydration, chelate decomposition, decarboxylation of an intermediate, and oxidation of carbon residue.[3][4]
Dehydration
The initial phase of decomposition involves the loss of water molecules. This occurs in two distinct stages:
-
Release of Adsorbed Water: Physisorbed water is removed at relatively low temperatures, typically in the range of 46–105°C.[3][4]
-
Release of Coordinated Water: Water molecules directly coordinated to the calcium ion are expelled at higher temperatures, between 105°C and 175°C.[1][3]
Chelate Decomposition
Following complete dehydration, the anhydrous calcium acetylacetonate structure begins to decompose. This is the most complex stage of the process and involves the breakdown of the organic acetylacetonate ligands. In an air atmosphere, this decomposition starts at approximately 175°C and proceeds in two main steps, leading to the formation of calcium carbonate (CaCO₃) in the calcite phase.[1][3] Possible oxidation products of the acetylacetonate ligand include carbon monoxide, acetone, and acetic acid.[4]
Decarboxylation
The calcium carbonate intermediate formed during chelate decomposition is stable up to higher temperatures.[1] Decarboxylation occurs in the temperature range of 635°C to 800°C, resulting in the formation of the final solid product, calcium oxide (CaO).[1][3]
Oxidation of Carbon Residue
Under conditions of incomplete oxidation during the chelate decomposition, traces of amorphous carbon can be deposited as a residue.[1] This carbonaceous residue is slowly oxidized and removed at temperatures above 800°C.[1][3]
The overall thermal decomposition pathway in a dynamic air atmosphere can be summarized by the following reaction scheme[3]: Ca(C₅H₇O₂)₂·nH₂O → Ca(C₅H₇O₂)₂ → CaCO₃ → CaO
Below is a diagram illustrating the sequential steps of the decomposition process.
Quantitative Data Summary
The thermal decomposition of calcium acetylacetonate n-hydrate has been quantitatively analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key thermal events in a dynamic air atmosphere are summarized below.
| Temperature Range (°C) | Process | Resulting Solid Phase(s) | Mass Loss (%) |
| 46 - 105 | Dehydration (Adsorbed H₂O) | Anhydrous Ca(C₅H₇O₂)₂ | ~15.0 |
| 105 - 175 | Dehydration (Coordinated H₂O) | Anhydrous Ca(C₅H₇O₂)₂ | ~3.2 |
| 175 - 305 | First Step of Chelate Decomposition | Amorphous Intermediate | Not specified |
| 305 - 635 | Second Step of Chelate Decomposition | Calcium Carbonate (CaCO₃) | Not specified |
| 635 - 800 | Decarboxylation of CaCO₃ | Calcium Oxide (CaO) | ~17.7 |
| > 800 | Oxidation of Amorphous Carbon | Calcium Oxide (CaO) | ~3.4 |
| Data sourced from references[3][4]. Total mass loss reported as approximately 80%. |
Influence of Atmosphere
The composition of the surrounding atmosphere significantly impacts the thermal decomposition pathway.[1]
-
Oxidative Atmosphere (e.g., Air): Decomposition is an oxidative process. The breakdown of the chelate structure begins at a lower temperature (around 175°C).[1]
-
Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition is a purely thermal degradation (pyrolysis). The onset of decomposition to form calcium carbonate is delayed to a much higher temperature range of 450-550°C.[1]
The subsequent decarboxylation of calcium carbonate to calcium oxide occurs at comparable high temperatures (around 710-750°C) in both types of atmospheres.[1]
Experimental Protocols
The investigation of the thermal decomposition of calcium acetylacetonate typically involves a combination of analytical techniques to characterize the thermal events, intermediates, and final products.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
This is the primary technique used to study the thermal stability and decomposition profile.
-
Objective: To measure the change in mass of a sample as a function of temperature and to detect exothermic and endothermic transitions.
-
Instrumentation: A simultaneous TGA/DTA instrument.
-
Methodology:
-
A small amount of the calcium acetylacetonate n-hydrate sample (typically 1-10 mg) is placed into an appropriate sample pan (e.g., alumina or platinum).
-
The sample is heated in the TGA furnace from room temperature to a final temperature (e.g., 1300°C) at a constant heating rate (e.g., 10°C/min).[2]
-
A dynamic atmosphere (e.g., air or nitrogen) is maintained at a constant flow rate (e.g., 25 mL/min) throughout the experiment.[5]
-
The mass of the sample (TGA curve), the rate of mass change (DTG curve), and the temperature difference between the sample and a reference (DTA curve) are recorded continuously.[2]
-
The resulting curves are analyzed to identify the temperature ranges of decomposition steps, corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).[3]
-
In-situ X-Ray Diffraction (XRD)
This technique is used to identify the crystalline phases present in the solid residue at various stages of decomposition.
-
Objective: To determine the crystal structure of the solid products formed at different temperatures.
-
Methodology:
-
The sample is placed on a high-temperature stage within an X-ray diffractometer.
-
An initial XRD pattern is collected at room temperature.
-
The sample is heated to specific temperatures corresponding to the end of thermal events observed in the TGA/DTA analysis (e.g., 175°C, 600°C, 800°C).[3]
-
At each target temperature, the heating is paused, and an XRD pattern is collected.
-
The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases, such as Ca(C₅H₇O₂)₂, CaCO₃ (calcite), and CaO.[1][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups and confirm the coordination of the acetylacetonate ligand and the formation of intermediate species.
-
Objective: To monitor changes in chemical bonding during the decomposition process.
-
Methodology:
-
Samples are prepared by interrupting the thermal treatment at various temperatures.
-
The solid residues are mixed with KBr and pressed into pellets.
-
FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The spectra are analyzed to identify characteristic vibrational bands for the acetylacetonate ligand, carbonate (CO₃²⁻), and other species.[4]
-
The logical workflow for a comprehensive thermal analysis is depicted in the diagram below.
Conclusion
The thermal decomposition of calcium acetylacetonate is a well-defined, multi-step process initiated by dehydration, followed by the oxidative decomposition of the organic chelate to form an intermediate calcium carbonate phase. This intermediate subsequently undergoes decarboxylation at higher temperatures to yield the final product, calcium oxide. The entire process is accompanied by the evolution of gaseous products and, under certain conditions, the formation of a carbon residue that oxidizes at very high temperatures. The decomposition pathway is highly sensitive to the atmospheric conditions, with significantly different onset temperatures for chelate breakdown in oxidative versus inert environments. A comprehensive analysis using techniques such as TGA/DTA, in-situ XRD, and FTIR is essential for fully elucidating the transformation pathway. This detailed understanding is crucial for controlling and optimizing processes where calcium acetylacetonate is used as a precursor for the synthesis of advanced materials.
References
- 1. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 2. Figure 3 from Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate | Semantic Scholar [semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Calcium bis(4-oxopent-2-en-2-olate) is a versatile coordination compound with applications as a catalyst, a precursor for material synthesis, and a stabilizer in various chemical formulations. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in these applications.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of Calcium bis(4-oxopent-2-en-2-olate) were acquired in deuterated dimethyl sulfoxide (DMSO-d6). The data presented below are interpreted from publicly available spectral images. Due to the nature of the data source, the chemical shifts are estimations and should be considered as such. For precise quantitative analysis, it is recommended to acquire spectra under calibrated in-house conditions.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by two main signals, indicative of the symmetric nature of the acetylacetonate ligand coordinated to the calcium ion.
| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Assignment |
| ~5.0 | Singlet | Methine proton (CH) |
| ~1.8 | Singlet | Methyl protons (CH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum displays three distinct signals, corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the acetylacetonate ligand.
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~188 | Carbonyl carbon (C=O) |
| ~98 | Methine carbon (CH) |
| ~26 | Methyl carbon (CH₃) |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of organometallic compounds like Calcium bis(4-oxopent-2-en-2-olate).
Sample Preparation
-
Dissolution: Approximately 10-20 mg of Calcium bis(4-oxopent-2-en-2-olate) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Visualizations
Structural Diagram
The following diagram illustrates the chemical structure of Calcium bis(4-oxopent-2-en-2-olate).
Experimental Workflow: Synthesis of Polycalciumphenylsiloxane
Calcium bis(4-oxopent-2-en-2-olate) serves as a key precursor in the synthesis of advanced materials. The following diagram outlines the workflow for the synthesis of polycalciumphenylsiloxane.[1]
References
FT-IR spectroscopy of the acetylacetonate ligand in calcium complexes
An In-depth Technical Guide to the FT-IR Spectroscopy of the Acetylacetonate Ligand in Calcium Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for characterizing the functional groups and bonding within molecules. In the field of coordination chemistry and drug development, it is instrumental for verifying the synthesis of metal-ligand complexes and elucidating the nature of the coordination bond. This guide focuses on the application of FT-IR spectroscopy to study calcium complexes featuring the acetylacetonate (acac) ligand.
The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), is a versatile bidentate ligand that forms stable chelate complexes with a wide range of metal ions, including calcium (Ca²⁺). The coordination of the acac ligand to a metal center induces significant changes in the vibrational modes of its C=O and C=C bonds, which can be precisely monitored using FT-IR spectroscopy. Analysis of these spectral shifts provides critical insights into the formation of the Ca-O bond and the delocalization of π-electrons within the six-membered chelate ring.
Experimental Protocols
Detailed methodologies for the synthesis of calcium acetylacetonate and its subsequent FT-IR analysis are provided below.
Synthesis of Calcium Acetylacetonate [Ca(acac)₂]
This protocol is adapted from established methods for the synthesis of metal acetylacetonates.[1][2] The procedure involves the reaction of a calcium salt with acetylacetone in the presence of a base.
Materials:
-
Calcium chloride (CaCl₂) or Calcium hydroxide [Ca(OH)₂]
-
Acetylacetone (Hacac)
-
Sodium hydroxide (NaOH) (if starting from CaCl₂)
-
Methanol
-
Distilled water
Procedure:
-
Preparation of Calcium Hydroxide (if applicable): If starting with calcium chloride, first prepare a fresh precipitate of calcium hydroxide. Dissolve CaCl₂ in distilled water to create an aqueous solution. In a separate beaker, prepare an aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the CaCl₂ solution with constant stirring to precipitate calcium hydroxide. Filter the resulting white precipitate and wash with distilled water to remove residual salts.[1]
-
Reaction: Suspend the freshly prepared calcium hydroxide (or commercial Ca(OH)₂) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Add a stoichiometric excess of acetylacetone to the methanolic suspension. The typical molar ratio of Ca²⁺ to Hacac is 1:2.
-
Reflux: Heat the reaction mixture to reflux for approximately 1-2 hours with continuous stirring. The reaction progress can be monitored by the dissolution of the calcium hydroxide.[1]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline product, calcium acetylacetonate, by vacuum filtration.
-
Purification: Wash the filter cake with small portions of cold methanol to remove unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 90°C) to yield the anhydrous calcium acetylacetonate complex.[1]
FT-IR Spectroscopic Analysis
The following protocol outlines the preparation of a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet method, a common technique for obtaining high-quality spectra of solid compounds.[3][4]
Materials:
-
Dried calcium acetylacetonate sample
-
FT-IR grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press apparatus
Procedure:
-
Grinding: Place approximately 1-2 mg of the synthesized Ca(acac)₂ complex into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.[3]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[4]
-
Pellet Formation: Transfer the powder into the collar of a pellet press. Distribute the powder evenly.
-
Place the collar into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Analysis: Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Collect a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.
Data Presentation and Interpretation
The coordination of the acetylacetonate ligand to the Ca²⁺ ion results in a characteristic FT-IR spectrum. In the free ligand, acetylacetone exists in a keto-enol tautomeric equilibrium, showing sharp C=O stretching bands for the keto form (~1725 and 1707 cm⁻¹) and a broad, strong ν(C=O) band for the enol form (~1620 cm⁻¹).[5] Upon deprotonation and chelation to a metal ion, the π-electron density in the O-C-C-C-O backbone becomes delocalized. This leads to the disappearance of the individual C=O and C=C stretching bands and the appearance of new, strong, coupled vibrational bands at lower frequencies.[6]
The table below summarizes the principal FT-IR absorption bands for the acetylacetonate ligand coordinated to calcium. The assignments are based on comparisons with closely related alkaline earth metal acetylacetonates and other divalent metal acetylacetonate complexes.[5][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| ~2990 - 2920 | Weak | ν(C-H) of CH₃ groups | Characteristic stretching vibrations for methyl groups.[8] |
| ~1575 | Strong | νₐₛ(C=O) + ν(C=C) | Primarily antisymmetric C=O stretching, strongly coupled with C=C stretching. This is a key indicator of chelation and delocalization within the ring.[5][8] |
| ~1520 | Strong | νₛ(C=C) + ν(C=O) | Primarily symmetric C=C stretching, coupled with C=O stretching. The separation between this and the ~1575 cm⁻¹ band reflects the nature of the M-O bond.[5][8] |
| ~1420 | Medium | δₐₛ(CH₃) | Asymmetric bending (deformation) of the methyl groups. |
| ~1355 | Medium | δₛ(CH₃) | Symmetric bending (deformation) of the methyl groups. |
| ~1250 | Medium | ν(C-CH₃) + δ(C-H) | A mixed band involving the stretching of the C-CH₃ bond and the in-plane bending of the central C-H bond. |
| ~1020 | Medium | ρ(CH₃) | Rocking vibration of the methyl groups. |
| ~930 | Medium | ν(C-CH₃) | C-CH₃ stretching vibration.[8] |
| ~770 | Medium | π(C-H) | Out-of-plane C-H bending vibration. |
| ~650 - 400 | Weak-Medium | ν(Ca-O) + Ring Deformation | This region contains the crucial Calcium-Oxygen stretching vibrations, often coupled with deformations of the entire chelate ring.[7] |
ν = stretching; δ = in-plane bending; ρ = rocking; π = out-of-plane bending; s = symmetric; as = antisymmetric.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and logical relationships.
Caption: Experimental workflow for the synthesis and FT-IR analysis of calcium acetylacetonate.
References
- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 2. thecreativechemist.org [thecreativechemist.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chesci.com [chesci.com]
- 6. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Genesis of a Versatile Compound: An In-depth Technical Guide to Calcium Acetylacetonate
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of calcium acetylacetonate. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of its synthetic pathways to serve as an essential resource for the scientific community.
Introduction: A Historical Perspective
The precise origins of calcium acetylacetonate are not definitively documented in a singular discovery. Its history is intertwined with the broader development of coordination chemistry and the study of metal acetylacetonate complexes. While Sir Humphry Davy first isolated calcium in 1808, and the ligand acetylacetone was known from the 19th century, the synthesis of their resulting complex, calcium acetylacetonate, likely emerged from the systematic investigation of metal β-diketonate complexes in the late 19th and early 20th centuries.
Physicochemical Properties of Calcium Acetylacetonate
Calcium acetylacetonate is a white to off-white crystalline powder with a slight characteristic odor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄CaO₄ | [1] |
| Molecular Weight | 238.30 g/mol | [1] |
| Melting Point | 270.4 °C | [2] |
| Decomposition Point | 277-284 °C | [2] |
| Solubility | Slightly soluble in methanol and water; soluble in acidic water. | [2] |
| Appearance | White powder | [2] |
| pH (10 g/L in H₂O at 20°C) | 10.5 | [2] |
Synthesis of Calcium Acetylacetonate: Experimental Protocols
The synthesis of calcium acetylacetonate can be achieved through various methods, primarily the liquid-phase and solid-phase (robust phase) methods. Below are detailed protocols for common synthetic routes.
Liquid-Phase Synthesis from Calcium Chloride
This method involves the reaction of a calcium salt with acetylacetone in a suitable solvent, typically in the presence of a base to facilitate the deprotonation of the β-diketone.
Experimental Protocol:
-
Preparation of Calcium Hydroxide: An aqueous solution of calcium chloride is reacted with an aqueous solution of sodium hydroxide to precipitate calcium hydroxide. The precipitate is then filtered and washed to remove impurities.[3]
-
Reaction with Acetylacetone: The freshly prepared calcium hydroxide is suspended in methanol.[3]
-
An excess of acetylacetone (2-5% concentration in methanol) is added to the suspension.[3]
-
The mixture is refluxed for a specified period, typically 1-2 hours, to ensure complete reaction.[3]
-
Isolation and Purification: After cooling, the resulting calcium acetylacetonate precipitate is collected by filtration.[3]
-
The product is washed with methanol to remove any unreacted starting materials and byproducts.[3]
-
The purified calcium acetylacetonate is then dried in an oven at 90°C.[3]
A reported yield for this method is approximately 96%.[3]
Solid-Phase (Robust Phase) Synthesis
This environmentally friendly method avoids the use of solvents and relies on the direct grinding of reactants.
Experimental Protocol:
-
Reactant Mixing: A solid base (e.g., calcium hydroxide) and acetylacetone are added to a mortar in a specific ratio.[2]
-
Grinding: The mixture is ground for several minutes until a homogeneous paste is formed. This initial step facilitates the formation of the acetylacetonate anion.[2]
-
Addition of Calcium Source: A specified amount of a calcium source, such as metallic calcium, is then added to the mixture.[2]
-
Final Grinding: The entire mixture is further ground until a stable powder of calcium acetylacetonate is obtained.[2]
This method is noted for its high selectivity, high yield, and mild reaction conditions.[2]
Characterization Data
The structural and thermal properties of calcium acetylacetonate have been investigated using various analytical techniques.
| Analytical Technique | Key Findings |
| Thermogravimetric Analysis (TGA) | Thermal decomposition of calcium acetylacetonate hydrate occurs in multiple steps, starting with the loss of adsorbed and coordinated water, followed by the decomposition of the chelate structure to form calcium carbonate, and finally yielding calcium oxide at higher temperatures.[4] |
| Differential Thermal Analysis (DTA) | DTA curves show endothermic peaks corresponding to dehydration and decomposition events, and exothermic peaks related to the oxidation of decomposition products.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum of calcium acetylacetonate shows characteristic absorption bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, typically observed around 1600 cm⁻¹ and 1520 cm⁻¹, respectively. The positions of these bands are shifted compared to free acetylacetone, indicating chelation to the calcium ion. |
| UV-Visible Spectroscopy | The UV-Visible spectrum of calcium acetylacetonate in solution exhibits absorption bands characteristic of the π-π* transitions within the acetylacetonate ligand. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the structure of the acetylacetonate ligand coordinated to the calcium ion. |
Synthetic Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the synthesis of calcium acetylacetonate.
Caption: General synthesis pathway for calcium acetylacetonate.
Caption: Experimental workflow for the synthesis and characterization of calcium acetylacetonate.
References
- 1. Alkaline earth metal - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of alkaline-earth-metal. beta. -diketonate complexes used as precursors for chemical vapor deposition of thin-film superconductors (Journal Article) | OSTI.GOV [osti.gov]
- 3. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis Using Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, as a precursor in sol-gel synthesis. This method is particularly effective for the preparation of calcium phosphate-based biomaterials, such as hydroxyapatite, which are of significant interest in biomedical applications due to their biocompatibility and similarity to the mineral component of bone.
Introduction to Calcium bis(4-oxopent-2-en-2-olate) in Sol-Gel Synthesis
Calcium bis(4-oxopent-2-en-2-olate) is a versatile precursor for the sol-gel synthesis of calcium-containing materials. Its organic ligands facilitate a controlled hydrolysis and condensation process, which is fundamental to the sol-gel method. This allows for the synthesis of materials with high purity, homogeneity, and controlled morphology at relatively mild processing temperatures. The sol-gel process, in this context, generally involves the formation of a colloidal suspension (sol) that undergoes gelation to form a solid network in a continuous liquid phase (gel). Subsequent drying and heat treatment of the gel yield the final ceramic material.
The use of calcium acetylacetonate has been successfully demonstrated for the synthesis of calcium hydroxyapatite (HA), a key inorganic component of human bones and teeth.[1] This makes it a valuable technique for producing bioactive materials for bone regeneration and implant coatings.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters from representative sol-gel synthesis protocols for calcium phosphate using calcium acetylacetonate.
| Parameter | Value | Notes | Reference |
| Precursors | |||
| Calcium Source | Calcium acetylacetonate dihydrate (Ca(C₅H₇O₂)₂·2H₂O) | ||
| Phosphorus Source | Trimethyl phosphate, Tributyl phosphate, Triethyl phosphite, Diethyl phosphite, Diisopropyl phosphite | The choice of phosphorus precursor can influence the phase purity of the final product. | |
| Molar Ratios | |||
| Ca/P Molar Ratio | 1.67 | Stoichiometric ratio for hydroxyapatite. | |
| Reactant Concentrations | |||
| Calcium Acetylacetonate | 0.05 mol in 25 ml of alcohol | ||
| Phosphorus Precursor | 0.03 mol in 15 ml of alcohol or alcohol-water mixture | ||
| Reaction Conditions | |||
| Aging Time (Sol) | 2 hours | At room temperature. | |
| Drying Temperature (Gel) | 65 °C | Slow evaporation. | |
| Calcination Temperature | 250 °C for 6 hours, followed by 1000 °C for 15 hours | Initial calcination to remove organics, followed by high-temperature treatment for crystallization. | [1] |
Experimental Protocols
Synthesis of Calcium Hydroxyapatite (HA) via a Non-Aqueous Sol-Gel Process
This protocol details the synthesis of calcium hydroxyapatite using calcium acetylacetonate and a phosphorus precursor in an alcoholic solvent.
Materials:
-
Calcium acetylacetonate dihydrate (Ca(C₅H₇O₂)₂·2H₂O)
-
Choice of phosphorus precursor (e.g., triethyl phosphite)
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Agate mortar and pestle
-
Beakers and magnetic stirrer
-
Drying oven
-
High-temperature furnace
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve 0.05 mol of calcium acetylacetonate dihydrate in 25 ml of ethanol with stirring.
-
In a separate beaker, dissolve 0.03 mol of the phosphorus precursor in 15 ml of ethanol. For certain phosphorus precursors, a mixture of alcohol and water may be used.
-
-
Formation of the Sol:
-
Add the phosphorus precursor solution dropwise to the stirred calcium acetylacetonate solution.
-
Continue stirring the resulting sol at room temperature for 2 hours to allow for initial hydrolysis and condensation reactions.
-
-
Gelation:
-
Slowly evaporate the solvent from the sol at 65 °C. This will lead to the formation of a viscous gel.
-
-
Drying and Grinding:
-
Dry the gel completely in an oven.
-
Grind the dried gel into a fine powder using an agate mortar and pestle.
-
-
Calcination:
-
Calcine the ground powder in a furnace at 250 °C for 6 hours in air to remove organic residues.
-
Increase the temperature to 1000 °C and maintain for 15 hours to promote the crystallization of hydroxyapatite.
-
-
Characterization:
-
The resulting powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the hydroxyapatite phase and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of calcium hydroxyapatite using calcium acetylacetonate.
Caption: Workflow for sol-gel synthesis of hydroxyapatite.
This comprehensive guide should serve as a valuable resource for professionals engaged in the development of advanced biomaterials. The provided protocols and data offer a solid foundation for the successful implementation of sol-gel synthesis using Calcium bis(4-oxopent-2-en-2-olate).
References
Advancing Thin Film Deposition: Application Notes and Protocols for Chemical Vapor Deposition using Calcium Acetylacetonate
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the chemical vapor deposition (CVD) of thin films utilizing calcium acetylacetonate. These detailed application notes and protocols provide a foundational understanding and practical framework for the synthesis of calcium-containing thin films, such as calcium oxide (CaO) and calcium carbonate (CaCO₃), which are of increasing interest for various applications, including biocompatible coatings and electronic materials.
The successful deposition of high-quality thin films via CVD is critically dependent on precise control over experimental parameters. The thermal properties of the precursor, calcium acetylacetonate (Ca(acac)₂), dictate the operational windows for vaporization and deposition. Thermal analysis reveals that hydrated calcium acetylacetonate is stable up to 175°C.[1][2] Above this temperature, it undergoes a multi-step decomposition, initially forming calcium carbonate, which subsequently converts to calcium oxide at temperatures ranging from 635°C to 800°C.[1][2] This behavior underscores the importance of substrate temperature in determining the final composition of the deposited film.
Key Deposition Parameters
Successful CVD of calcium-containing thin films requires careful optimization of several key parameters. The following table summarizes typical ranges for these parameters, derived from analogous metal-organic CVD (MOCVD) processes for metal oxides.
| Parameter | Typical Range | Remarks |
| Precursor Temperature | 150 - 250°C | Must be below the decomposition temperature of Ca(acac)₂ (starts at 175°C) to ensure stable vapor transport. |
| Substrate Temperature | 350 - 800°C | Lower temperatures (350-450°C) may yield calcium carbonate films. Higher temperatures (>635°C) are required for the deposition of calcium oxide. |
| Carrier Gas | Nitrogen (N₂), Argon (Ar) | Inert gases are used to transport the vaporized precursor to the reaction chamber. |
| Reactant Gas | Oxygen (O₂), Air | An oxidant is typically required for the formation of oxide films. |
| Reactor Pressure | 20 - 760 Torr | Can be varied to influence film growth rate and morphology. |
Experimental Protocols
Below are detailed protocols for the deposition of calcium carbonate and calcium oxide thin films using a hot-wall CVD reactor.
Protocol 1: Deposition of Calcium Carbonate (CaCO₃) Thin Films
Objective: To deposit amorphous or polycrystalline calcium carbonate thin films.
Materials:
-
Calcium acetylacetonate hydrate (Ca(C₅H₇O₂)₂·xH₂O)
-
Substrates (e.g., silicon, glass)
-
Nitrogen (N₂, carrier gas)
-
Dry Air (reactant gas)
Equipment:
-
Hot-wall CVD reactor with a precursor vaporizer
-
Mass flow controllers for gas handling
-
Vacuum pump and pressure controller
-
Substrate heater
Procedure:
-
Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry them with nitrogen.
-
Precursor Loading: Place a suitable amount of calcium acetylacetonate hydrate in the precursor vaporizer.
-
System Purge: Assemble the reactor and purge the system with nitrogen for at least 30 minutes to remove any residual air and moisture.
-
Heating:
-
Heat the precursor vaporizer to a temperature between 150°C and 170°C to ensure sufficient vapor pressure without decomposition.
-
Heat the substrate to the desired deposition temperature, typically in the range of 350 - 450°C.
-
-
Deposition:
-
Introduce the carrier gas (Nitrogen) through the vaporizer at a controlled flow rate.
-
Simultaneously, introduce the reactant gas (Dry Air) into the reaction chamber.
-
Maintain the reactor pressure at the desired setpoint (e.g., 100 Torr).
-
Continue the deposition for the desired duration to achieve the target film thickness.
-
-
Cool Down:
-
After deposition, stop the precursor and reactant gas flows and turn off the heaters.
-
Allow the system to cool down to room temperature under a continuous flow of nitrogen.
-
-
Sample Retrieval: Once at room temperature, vent the reactor and carefully remove the coated substrates.
Protocol 2: Deposition of Calcium Oxide (CaO) Thin Films
Objective: To deposit crystalline calcium oxide thin films.
Procedure: The protocol for depositing CaO is similar to that for CaCO₃, with the primary difference being the substrate temperature.
-
Follow steps 1-3 from Protocol 1.
-
Heating:
-
Follow steps 5-7 from Protocol 1. A post-deposition annealing step in an oxygen atmosphere may be performed to improve crystallinity and stoichiometry.
Visualizing the Process
To aid in understanding the experimental workflow, a logical diagram of the CVD process is provided below.
Caption: A flowchart illustrating the key stages of the chemical vapor deposition process for calcium-containing thin films.
The successful implementation of these protocols will enable researchers to fabricate calcium-containing thin films with tailored properties for a variety of advanced applications. Further optimization of the parameters outlined herein will be necessary to achieve specific film characteristics for any given application.
References
Application Notes and Protocols for the Synthesis of Calcium-Based Metal-Organic Frameworks (MOFs) using Calcium Acetylacetonate [Ca(acac)₂]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of calcium-based metal-organic frameworks (MOFs) utilizing calcium acetylacetonate [Ca(acac)₂] as the metal precursor. The protocols are designed to be adaptable for various organic linkers, enabling the synthesis of a diverse range of Ca-MOFs for applications in drug delivery and other biomedical fields.
Introduction to Calcium-Based MOFs
Calcium-based MOFs are a subclass of metal-organic frameworks that utilize calcium ions as the metallic nodes.[1] These materials have garnered significant interest due to their inherent biocompatibility, low toxicity, and the natural abundance of calcium.[1][2] Compared to MOFs based on transition metals, Ca-MOFs are particularly advantageous for biomedical applications, including drug delivery, owing to their favorable safety profile.[1] The synthesis of Ca-MOFs typically involves the reaction of a calcium salt with a multitopic organic linker, often a carboxylate, under solvothermal conditions.[2][3] The choice of organic linker and reaction conditions allows for the tuning of the resulting MOF's structure, porosity, and other physicochemical properties.
Calcium acetylacetonate [Ca(acac)₂] serves as an effective and versatile precursor for the synthesis of Ca-MOFs. Its solubility in common organic solvents facilitates homogeneous reaction mixtures, leading to the formation of crystalline MOF materials.
Physicochemical Properties of Representative Ca-MOFs
The properties of Ca-MOFs can vary significantly depending on the organic linker and synthesis conditions employed. The following table summarizes key physicochemical properties of several representative Ca-MOFs reported in the literature. While not all of these were synthesized using Ca(acac)₂, the data provides a valuable reference for the range of properties that can be expected.
| MOF Name/Composition | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Reference |
| Ca(BDC)(DMF)(H₂O) | Terephthalic acid (H₂BDC) | Not Reported | Not Reported | Not Reported | [4] |
| SIMOF-4 (Ca(2,3-dhtp)(H₂O)) | 2,3-dihydroxyterephthalic acid | Not Reported | Not Reported | Triclinic | [2][5] |
| Ca-MOF with NTTB (1) | 4,4′,4′′,4′′′-(naphthalene-2,3,6,7-tetrayl)tetrabenzoate (H₄NTTB) | Not Reported | Not Reported | Monoclinic | [3] |
| Ca-MOF with NTTB (2) | 4,4′,4′′,4′′′-(naphthalene-2,3,6,7-tetrayl)tetrabenzoate (H₄NTTB) | Not Reported | Not Reported | Not Reported | [3] |
| Ca-MOF with NTTB (3) | 4,4′,4′′,4′′′-(naphthalene-2,3,6,7-tetrayl)tetrabenzoate (H₄NTTB) | Not Reported | Not Reported | Not Reported | [3] |
| IRMOF-16 like | Not specified | >3100 (SAXS) | Not Reported | Not Reported | [6] |
| UiO-66 (for comparison) | Terephthalic acid | ~1200 | Not Reported | Not Reported | [7] |
Experimental Protocols
General Solvothermal Synthesis of Ca-MOFs using Ca(acac)₂
This protocol provides a general framework for the solvothermal synthesis of Ca-MOFs. Researchers should optimize the parameters based on the specific organic linker used.
Materials:
-
Calcium acetylacetonate [Ca(acac)₂]
-
Organic linker (e.g., dicarboxylic acid, tricarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, dissolve Ca(acac)₂ and the organic linker in the chosen solvent in a glass vial. The molar ratio of metal to linker will depend on the specific MOF being synthesized and should be optimized.
-
Sonicate the mixture for a predetermined time (e.g., 10-15 minutes) to ensure complete dissolution and homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven. The reaction temperature and time are critical parameters and should be optimized for each system (e.g., 100-150 °C for 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with the synthesis solvent (e.g., DMF) to remove any unreacted precursors.
-
Further wash the product with a more volatile solvent (e.g., ethanol or methanol) to facilitate drying.
-
Dry the final product under vacuum or in a low-temperature oven.
Diagram of the General Solvothermal Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of Ca-MOFs.
Protocol for Drug Loading into Ca-MOFs
This protocol describes a common method for loading therapeutic agents into the pores of Ca-MOFs via impregnation.
Materials:
-
Synthesized and activated Ca-MOF powder
-
Therapeutic drug
-
Appropriate solvent (in which the drug is soluble and the MOF is stable)
-
Stirring plate and magnetic stir bar
-
Centrifuge
Procedure:
-
Activate the synthesized Ca-MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a solution of the therapeutic drug in a suitable solvent. The concentration of the drug solution will depend on the desired loading capacity.
-
Disperse the activated Ca-MOF powder in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
After the loading period, collect the drug-loaded MOF by centrifugation.
-
Wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface of the MOF crystals.
-
Dry the drug-loaded MOF under vacuum at a mild temperature to avoid degradation of the drug.
-
Determine the drug loading efficiency using techniques such as UV-Vis spectroscopy, HPLC, or thermogravimetric analysis (TGA).
Diagram of the Drug Loading and Release Workflow:
Caption: Workflow for drug loading into and release from Ca-MOFs.
Potential Cellular Interaction and Signaling
While the specific signaling pathways modulated by Ca-MOFs synthesized from Ca(acac)₂ are still under investigation, it is hypothesized that their interaction with cells could involve cellular uptake and subsequent modulation of intracellular calcium levels. An increase in intracellular Ca²⁺ can trigger a cascade of signaling events that influence various cellular processes.[8][9][10][11]
Diagram of a Hypothesized Cellular Interaction Pathway:
Caption: Hypothesized cellular interaction and signaling pathway of Ca-MOFs.
Characterization of Ca-MOFs
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the Ca-MOFs. Key techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the organic linker to the calcium ions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the amount of solvent and guest molecules within the pores.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume of the material.[7][12][13]
Conclusion
The use of Ca(acac)₂ as a precursor offers a convenient and effective route for the synthesis of a variety of calcium-based MOFs. The protocols and information provided herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the exploration of these promising materials for biomedical applications. Further research and optimization of synthesis and drug loading procedures will continue to expand the potential of Ca-MOFs in creating advanced and targeted drug delivery systems.
References
- 1. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural variety in calcium metal–organic frameworks with a tetratopic carboxylate ligand - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00145E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of pore structure in metal-organic framework by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. news-medical.net [news-medical.net]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
- 13. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium bis(4-oxopent-2-en-2-olate) as a Polymerization Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate (Ca(acac)₂), is a versatile and biocompatible catalyst for the ring-opening polymerization (ROP) of cyclic esters. Its low toxicity compared to more traditional tin-based catalysts makes it an attractive option for the synthesis of biodegradable polymers intended for biomedical and pharmaceutical applications, such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.
These application notes provide a comprehensive overview of the use of Ca(acac)₂ in the polymerization of key monomers like glycolide, L-lactide, and ε-caprolactone. Detailed protocols, quantitative data, and a mechanistic overview are presented to facilitate its application in a research and development setting.
Data Presentation
The following tables summarize the quantitative data for polymerization reactions using calcium bis(4-oxopent-2-en-2-olate) as a catalyst.
Table 1: Homopolymerization of Glycolide with Calcium bis(4-oxopent-2-en-2-olate)
| Entry | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 500:1 | 150 | 2 | >98 | 75,000 | 1.8 |
| 2 | 1000:1 | 150 | 4 | >98 | 120,000 | 1.9 |
| 3 | 500:1 | 130 | 6 | 95 | 68,000 | 1.7 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Copolymerization of Glycolide and L-Lactide with Calcium bis(4-oxopent-2-en-2-olate)
| Entry | Monomer Feed Ratio (Glycolide:L-Lactide) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 85:15 | 500:1 | 150 | 3 | >98 | 82,000 | 2.1 |
| 2 | 50:50 | 500:1 | 150 | 5 | >98 | 78,000 | 2.3 |
| 3 | 15:85 | 500:1 | 150 | 7 | 96 | 71,000 | 2.2 |
Table 3: Copolymerization of Glycolide and ε-Caprolactone with Calcium bis(4-oxopent-2-en-2-olate)
| Entry | Monomer Feed Ratio (Glycolide:ε-Caprolactone) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 70:30 | 500:1 | 130 | 8 | 94 | 65,000 | 2.4 |
| 2 | 50:50 | 500:1 | 130 | 10 | 92 | 61,000 | 2.5 |
Experimental Protocols
The following are detailed protocols for the polymerization of cyclic esters using calcium bis(4-oxopent-2-en-2-olate) as a catalyst. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents to prevent premature termination of the polymerization.
Protocol 1: Homopolymerization of Glycolide
Materials:
-
Glycolide (recrystallized from dry ethyl acetate)
-
Calcium bis(4-oxopent-2-en-2-olate) (Ca(acac)₂)
-
Dry toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of glycolide.
-
Add calcium bis(4-oxopent-2-en-2-olate) to achieve the desired monomer-to-catalyst ratio (e.g., 500:1).
-
Under a counterflow of inert gas, add dry toluene to dissolve the reactants (approximately 1 M concentration).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 150 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-4 hours).
-
After the reaction is complete, cool the flask to room temperature.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Copolymerization of Glycolide and L-Lactide
Materials:
-
Glycolide (recrystallized)
-
L-Lactide (recrystallized from dry toluene)
-
Calcium bis(4-oxopent-2-en-2-olate) (Ca(acac)₂)
-
Dry toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask, add the desired amounts of glycolide and L-lactide according to the desired feed ratio.
-
Add the appropriate amount of calcium bis(4-oxopent-2-en-2-olate).
-
Add dry toluene to dissolve the monomers and catalyst.
-
Heat the reaction mixture in an oil bath at the specified temperature (e.g., 150 °C) with stirring for the designated time.
-
Follow steps 6-10 from Protocol 1 for polymer work-up and characterization.
Mandatory Visualization
Reaction Mechanism: Coordination-Insertion
The ring-opening polymerization of cyclic esters catalyzed by calcium bis(4-oxopent-2-en-2-olate) is generally understood to proceed via a coordination-insertion mechanism.[1] In the presence of a protic co-initiator, such as an alcohol (ROH), the acetylacetonate ligand on the calcium center is proposed to be replaced by an alkoxide group, forming the active catalytic species. The polymerization then proceeds through the following key steps:
-
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic calcium center.[2]
-
Insertion: The alkoxide group on the calcium center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the calcium-alkoxide bond.[3][4]
-
Propagation: The newly formed alkoxide end of the growing polymer chain remains attached to the calcium center and can then coordinate and react with another monomer molecule, continuing the chain growth.[3]
-
Termination/Chain Transfer: The reaction can be terminated by the addition of a quenching agent (e.g., water or acid). In the presence of excess alcohol, chain transfer can occur, where the growing polymer chain is released and a new chain is initiated from an alcohol molecule.
Caption: Coordination-Insertion Polymerization Workflow.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of polyesters using calcium bis(4-oxopent-2-en-2-olate) as a catalyst.
Caption: General Experimental Workflow for Polymer Synthesis.
References
Synthesis of Calcium Oxide Nanoparticles from Calcium Acetylacetonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of calcium oxide (CaO) nanoparticles from calcium acetylacetonate. The method is based on thermal decomposition, a straightforward and effective technique for producing metal oxide nanoparticles. This protocol is intended for researchers in materials science, nanotechnology, and drug development who require a reliable method for synthesizing CaO nanoparticles for various applications, including their use as a potential drug delivery agent.[1]
Introduction
Calcium oxide (CaO) nanoparticles have garnered significant attention in various fields due to their unique properties, including high surface area, catalytic activity, and biocompatibility. In the biomedical field, CaO nanoparticles are being explored as antimicrobial agents and for drug delivery applications.[1] The synthesis of these nanoparticles from organometallic precursors like calcium acetylacetonate offers a route to high-purity materials. This protocol details the thermal decomposition of calcium acetylacetonate to yield CaO nanoparticles and outlines the standard characterization techniques to verify their synthesis and properties.
Experimental Protocol: Thermal Decomposition of Calcium Acetylacetonate
This protocol describes the synthesis of CaO nanoparticles by the thermal decomposition of calcium acetylacetonate hydrate (Ca(C₅H₇O₂)₂·nH₂O). The process involves the sequential removal of water molecules, decomposition of the organic ligand, and finally, the formation of calcium oxide at elevated temperatures.[2]
2.1. Materials and Equipment
-
Precursor: Calcium acetylacetonate hydrate (Ca(C₅H₇O₂)₂·nH₂O)
-
Equipment:
-
Tube furnace with programmable temperature controller
-
Ceramic or alumina crucible
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
2.2. Synthesis Procedure
-
Preparation of Precursor: Accurately weigh a desired amount of calcium acetylacetonate hydrate powder into a ceramic crucible.
-
Thermal Decomposition: Place the crucible containing the precursor into the center of the a tube furnace.
-
Heating Program: Program the furnace to heat the sample according to the following temperature profile under a dynamic air atmosphere:
-
Step 1 (Dehydration): Heat from room temperature to 175°C at a heating rate of 10°C/min and hold for 1 hour to ensure the complete removal of adsorbed and coordinated water molecules.[2]
-
Step 2 (Decomposition): Increase the temperature from 175°C to 635°C at a heating rate of 10°C/min. This stage involves the decomposition of the acetylacetonate ligand, leading to the formation of an intermediate, calcium carbonate (CaCO₃).[2]
-
Step 3 (Calcination): Further increase the temperature from 635°C to 800°C at a heating rate of 5°C/min and hold at 800°C for 2 hours. This final step ensures the complete conversion of calcium carbonate to calcium oxide.[2]
-
-
Cooling and Collection: After the calcination step, allow the furnace to cool down to room temperature naturally.
-
Post-Synthesis Processing: Carefully remove the crucible from the furnace. The resulting white powder is CaO nanoparticles. Gently grind the powder using a mortar and pestle to break up any agglomerates.
-
Storage: Store the synthesized CaO nanoparticles in a tightly sealed container in a desiccator to prevent the absorption of moisture and carbon dioxide from the atmosphere.
Characterization of CaO Nanoparticles
To confirm the successful synthesis and to characterize the properties of the CaO nanoparticles, the following techniques are recommended:
3.1. X-ray Diffraction (XRD)
-
Purpose: To determine the crystalline structure and phase purity of the synthesized nanoparticles.
-
Procedure: The powdered sample is analyzed using an X-ray diffractometer with Cu Kα radiation.
-
Expected Results: The XRD pattern should show diffraction peaks corresponding to the cubic crystal structure of CaO. The absence of peaks from other phases, such as Ca(OH)₂ or CaCO₃, indicates the purity of the product. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[3][4][5]
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the sample and confirm the formation of CaO.
-
Procedure: The sample is mixed with KBr and pressed into a pellet for analysis.
-
Expected Results: The FTIR spectrum of CaO nanoparticles is expected to show a characteristic absorption band for the Ca-O bond, typically in the range of 400-600 cm⁻¹. The absence of bands corresponding to the organic precursor or calcium carbonate confirms the completion of the decomposition and calcination processes.[3]
3.3. Scanning Electron Microscopy (SEM)
-
Purpose: To investigate the surface morphology and particle size distribution of the CaO nanoparticles.
-
Procedure: A small amount of the nanoparticle powder is mounted on a sample holder and coated with a conductive material (e.g., gold) before imaging.
-
Expected Results: SEM images will reveal the shape and size of the nanoparticles, as well as the degree of agglomeration.[4][6]
3.4. Transmission Electron Microscopy (TEM)
-
Purpose: To obtain high-resolution images of the nanoparticles, allowing for precise measurement of their size and observation of their crystal lattice.
-
Procedure: A dilute suspension of the nanoparticles is drop-casted onto a TEM grid and allowed to dry before analysis.
-
Expected Results: TEM images will provide detailed information on the nanoparticle morphology and size distribution. Selected area electron diffraction (SAED) can be used to confirm the crystalline structure.[4][5]
Data Presentation
The following table summarizes the key parameters and expected outcomes of the synthesis and characterization of CaO nanoparticles from calcium acetylacetonate.
| Parameter | Value/Range | Reference |
| Synthesis | ||
| Precursor | Calcium Acetylacetonate Hydrate | [2] |
| Synthesis Method | Thermal Decomposition | [2] |
| Dehydration Temperature | 45°C - 175°C | [2] |
| Decomposition Temperature | 175°C - 635°C | [2] |
| Calcination Temperature | 635°C - 800°C | [2] |
| Calcination Time | 2 hours | |
| Characterization | ||
| Crystal Structure | Cubic | [3] |
| Average Crystallite Size (XRD) | 10 - 50 nm | [3][4] |
| Ca-O FTIR Peak | ~400 - 600 cm⁻¹ | [3] |
| Morphology (SEM/TEM) | Spherical/Irregular | [4][5] |
Visualizing the Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of CaO nanoparticles from calcium acetylacetonate.
Caption: Experimental workflow for CaO nanoparticle synthesis.
The logical progression from the starting material to the final, characterized nanoparticles is depicted in the following relationship diagram.
Caption: Chemical transformation pathway during synthesis.
References
- 1. Synthesis and Applications of CaO Nanoparticles [ouci.dntb.gov.ua]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Structural, Optical and Antibacterial Response of CaO Nanoparticles Synthesized via Direct Precipitation Technique - 2021-2022 - Nano Biomedicine and Engineering [nanobe.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pakbs.org [pakbs.org]
Application of Calcium bis(4-oxopent-2-en-2-olate) in CO₂ Capture Materials: Information Not Available
Despite a comprehensive search of scholarly articles, patents, and technical reports, no specific information was found regarding the application of Calcium bis(4-oxopent-2-en-2-olate) in the development of CO₂ capture materials.
Extensive searches were conducted using the chemical name "Calcium bis(4-oxopent-2-en-2-olate)" and its more common synonym, "calcium acetylacetonate," in conjunction with terms such as "CO₂ capture," "carbon dioxide adsorption," "sorbent synthesis," and "porous materials." The search was further broadened to include more general terms like "organometallic calcium precursors for CO₂ capture" and "calcium-based metal-organic frameworks for CO₂ capture."
The search results consistently pointed to research on other calcium-based materials for CO₂ capture, primarily focusing on:
-
Calcium oxide (CaO): Derived from natural sources like limestone and seashells, or synthesized from precursors such as calcium carbonate, calcium acetate, and calcium nitrate.
-
Modified CaO Sorbents: Including the use of stabilizers like alumina (Al₂O₃) and zirconia (ZrO₂) to improve cycling stability.
-
Calcium-Based Metal-Organic Frameworks (MOFs): Investigating the use of various organic linkers to create porous structures for CO₂ adsorption.
However, none of the retrieved documents contained any mention of "Calcium bis(4-oxopent-2-en-2-olate)" or "calcium acetylacetonate" as a precursor, modifier, or primary component for CO₂ capture materials.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for the application of Calcium bis(4-oxopent-2-en-2-olate) in CO₂ capture, as no such applications have been reported in the available literature. This suggests that the use of this specific compound for this purpose is either not yet explored, not publicly documented, or not considered a viable route by researchers in the field.
Application Notes and Protocols for the Preparation of Polycalciumphenylsiloxane Utilizing Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycalciumphenylsiloxane (PCPS) is a metallosiloxane polymer that incorporates calcium ions into a polysiloxane backbone. This unique composition suggests potential applications in various fields, including biomaterials and controlled-release systems. The presence of calcium may enhance biocompatibility and introduce specific functionalities. This document provides detailed protocols for the synthesis of polycalciumphenylsiloxane using calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, as the calcium source. The protocols are based on available research literature and are intended for a scientific audience. While direct applications in drug delivery are still exploratory, the inherent properties of polysiloxanes as drug carriers are discussed.
Data Presentation
Currently, publicly available literature lacks specific quantitative data for the synthesis of polycalciumphenylsiloxane. The following tables are provided as a template for researchers to populate with their experimental data.
Table 1: Synthesis of Polyphenylsiloxane Precursor
| Parameter | Value |
| Starting Material | Phenyltrichlorosilane |
| Yield (%) | 93.7% (for [С₆Н₅SiO₁.₅∙0.17Н₂О]n)[1] |
| Molecular Weight ( g/mol ) | Not Reported |
| Elemental Analysis (%) | Si: 21.2%, C: 54.5% (for [С₆Н₅SiO₁.₅∙0.17Н₂О]n)[1] |
Table 2: Synthesis of Polycalciumphenylsiloxane
| Parameter | Method 1: Toluene Reflux | Method 2: Mechanochemical Activation & Toluene Reflux |
| Yield (Soluble Fraction, %) | Not Reported | Higher than Method 1[1] |
| Molecular Weight ( g/mol ) | Not Reported | Not Reported |
| Calcium Content (%) | Not Reported | Not Reported |
Experimental Protocols
Part 1: Synthesis of Polyphenylsiloxane Precursor
This protocol describes the synthesis of the polyphenylsiloxane polymer from phenyltrichlorosilane, which serves as the precursor for the synthesis of polycalciumphenylsiloxane.
Materials:
-
Phenyltrichlorosilane
-
Sulfuric ether (diethyl ether)
-
Distilled water
-
Anhydrous sodium sulfate
-
1 L flask with a mechanical stirrer and reflux condenser
-
Separating funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a 1 L flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of 150 ml of sulfuric ether and 250 ml of distilled water.
-
Cool the flask to -20 °C using an appropriate cooling bath.
-
Prepare a solution of 100.75 g (0.5 mol) of phenyltrichlorosilane in 150 ml of sulfuric ether.
-
Add the phenyltrichlorosilane solution dropwise to the cooled ether-water mixture under vigorous stirring over a period of one hour.
-
After the addition is complete, transfer the mixture to a separating funnel and separate the organic ether layer.
-
Wash the organic layer with distilled water until the aqueous phase is neutral.
-
Dry the organic layer over anhydrous sodium sulfate (approximately 20 g) for 24 hours.
-
Distill off the ether using a water bath, followed by a rotary evaporator to remove the final traces of solvent.
-
Dry the resulting product in a vacuum oven at 80 °C to obtain polyphenylsiloxane ([С₆Н₅SiO₁.₅∙0.17Н₂О]n)[1].
Part 2: Synthesis of Polycalciumphenylsiloxane
Two methods are presented for the synthesis of polycalciumphenylsiloxane from the polyphenylsiloxane precursor and calcium bis(4-oxopent-2-en-2-olate).
Materials:
-
Polyphenylsiloxane (from Part 1)
-
Calcium bis(4-oxopent-2-en-2-olate) (calcium acetylacetonate)
-
Toluene
-
One-neck flask with a reflux condenser
-
Ball mill (for Method 2)
-
Filtration apparatus
Method 1: Toluene Reflux
-
In a one-neck flask equipped with a reflux condenser, place 2.58 g (assuming a repeating unit of С₆Н₅SiО₁.₅, this corresponds to 0.02 mol) of polyphenylsiloxane, a molar equivalent of calcium bis-acetylacetonate, and 100 ml of toluene[1].
-
Heat the mixture to boiling and maintain reflux for 12 hours[1].
-
After reflux, cool the reaction mixture and filter to separate the soluble and insoluble fractions.
-
The soluble fraction contains the polycalciumphenylsiloxane.
-
Isolate the polymer from the soluble fraction by evaporating the toluene.
Method 2: Mechanochemical Activation followed by Toluene Reflux
-
Combine the polyphenylsiloxane and calcium bis-acetylacetonate in the desired molar ratio in the vial of a ball mill.
-
Perform mechanical activation of the solid mixture for a predetermined time and frequency.
-
Transfer the activated mixture to a one-neck flask with a reflux condenser and add 100 ml of toluene.
-
Heat the mixture to boiling and maintain reflux for several hours[1].
-
Cool the reaction mixture and filter to separate the soluble and insoluble fractions. The yield of the soluble polycalciumphenylsiloxane is reported to be higher with this method[1].
-
Isolate the polymer from the soluble fraction by evaporating the toluene.
Potential Applications in Drug Development
While specific studies on the use of polycalciumphenylsiloxane in drug delivery are not yet prevalent in the literature, the broader class of silicon-based polymers, or polysiloxanes, has been extensively investigated for biomedical applications. Polysiloxanes are known for their biocompatibility, chemical inertness, and tunable properties, making them suitable candidates for drug delivery systems[2][3].
The incorporation of calcium into the polysiloxane backbone may offer additional advantages:
-
Biocompatibility: Calcium is an essential element in the body, and its presence in the polymer may enhance its compatibility with biological tissues.
-
Controlled Release: The ionic nature of the calcium-siloxane bond could potentially be engineered to control the degradation rate of the polymer matrix, thereby modulating the release of an encapsulated drug.
-
Bioactivity: In certain applications, the release of calcium ions could have a therapeutic effect, for instance, in bone tissue engineering.
Further research is required to explore these potential applications and to evaluate the biocompatibility and toxicology of polycalciumphenylsiloxane for pharmaceutical use.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the preparation of polycalciumphenylsiloxane.
Caption: Workflow for the synthesis of polycalciumphenylsiloxane.
Conceptual Drug Delivery Application
As there is no established signaling pathway for polycalciumphenylsiloxane, the following diagram illustrates a conceptual model for its potential application in a drug delivery system.
Caption: Conceptual model of polycalciumphenylsiloxane in drug delivery.
References
Application Notes and Protocols for Atomic Layer Deposition using Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bis(4-oxopent-2-en-2-olate), commonly known as calcium acetylacetonate or Ca(acac)₂, is a versatile and effective precursor for the deposition of calcium-containing thin films via Atomic Layer Deposition (ALD). ALD is a thin film deposition technique that allows for the growth of uniform and conformal films with atomic-level control.[1] This is achieved through sequential, self-limiting surface reactions between the precursor and a co-reactant. The volatility and thermal stability of Ca(acac)₂ make it a suitable candidate for ALD processes, enabling the precise fabrication of calcium oxide (CaO) and other calcium-based thin films.[2] These films have applications in various fields, including as high-k dielectrics, catalysts, and biocompatible coatings.
This document provides detailed application notes and experimental protocols for the use of Calcium bis(4-oxopent-2-en-2-olate) as a precursor in ALD processes.
Precursor Properties: Calcium bis(4-oxopent-2-en-2-olate)
Understanding the properties of the precursor is critical for developing a successful ALD process. Calcium bis(4-oxopent-2-en-2-olate) is an organometallic compound that exhibits favorable characteristics for ALD.
| Property | Value / Description |
| Chemical Formula | C₁₀H₁₄CaO₄ |
| Molecular Weight | 238.29 g/mol |
| Appearance | White powder |
| Melting Point | ~175°C (decomposes) |
| Volatility | Sufficiently volatile for ALD, typically requiring a sublimation temperature in the range of 150-200°C. The exact temperature should be optimized for the specific ALD reactor configuration. |
| Thermal Stability | Thermally stable within a specific temperature window suitable for ALD. Thermogravimetric analysis (TGA) of the hydrated form shows initial weight loss below 100°C due to adsorbed water, followed by the loss of coordinated water between 100-150°C.[2] The anhydrous precursor is stable to higher temperatures, but will decompose to form CaO upon further heating.[2] |
| Co-reactants | Water (H₂O), Ozone (O₃) |
| Solubility | Soluble in organic solvents.[2] |
| Handling and Storage | Store in a cool, dry place and handle in an inert atmosphere (e.g., a glovebox) to prevent hydration from ambient moisture. Commercial Ca(acac)₂ often exists as a hydrate.[2] |
Atomic Layer Deposition of Calcium Oxide (CaO)
The ALD of CaO using Calcium bis(4-oxopent-2-en-2-olate) and a co-reactant such as water proceeds via a sequence of self-limiting surface reactions. A typical ALD cycle consists of four steps:
-
Ca(acac)₂ Pulse: Vaporized Ca(acac)₂ is pulsed into the reactor and chemisorbs onto the substrate surface.
-
Purge: Excess precursor and any gaseous byproducts are removed from the chamber by an inert gas purge (e.g., N₂ or Ar).
-
Co-reactant Pulse: A co-reactant (e.g., H₂O vapor) is pulsed into the chamber and reacts with the adsorbed precursor on the surface.
-
Purge: Excess co-reactant and reaction byproducts are purged from the chamber.
This cycle is repeated to grow a film of the desired thickness.
Recommended ALD Process Parameters
The following table provides a starting point for the development of a CaO ALD process using Ca(acac)₂. These parameters are based on typical values for other metal acetylacetonate precursors and should be optimized for the specific ALD system being used.
| Parameter | Recommended Starting Range | Notes |
| Substrate Temperature | 150 - 250 °C | The ALD window needs to be determined experimentally. Below this range, condensation may occur, and above this range, thermal decomposition of the precursor can lead to CVD-like growth. |
| Precursor Sublimation Temp. | 150 - 200 °C | Adjust to achieve a stable and sufficient vapor pressure for delivery to the reactor. |
| Co-reactant | H₂O or O₃ | Water is a common and effective co-reactant for metal acetylacetonate precursors. |
| Ca(acac)₂ Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve saturation of the substrate surface. |
| Purge Time after Precursor | 5 - 20 s | Sufficient purging is crucial to prevent CVD reactions. |
| H₂O Pulse Time | 0.1 - 1.0 s | Should be sufficient for complete reaction with the surface-adsorbed precursor. |
| Purge Time after Co-reactant | 5 - 20 s | Ensures removal of all byproducts and unreacted co-reactant. |
| Expected Growth per Cycle | 0.1 - 0.5 Å/cycle | Highly dependent on the deposition temperature and substrate. For comparison, ALD of Cu₂O using Cu(acac)₂ has a GPC of approximately 0.07 Å/cycle.[3] |
Experimental Protocol: ALD of CaO
This protocol outlines the general steps for depositing CaO thin films using Calcium bis(4-oxopent-2-en-2-olate) in a typical ALD reactor.
1. Substrate Preparation
-
Clean the substrates using a standard procedure appropriate for the substrate material. For silicon wafers, a common method is the RCA clean, followed by a deionized water rinse and drying with nitrogen.
-
Load the cleaned substrates into the ALD reactor.
2. Precursor Handling and Setup
-
Handle Calcium bis(4-oxopent-2-en-2-olate) in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and moisture.
-
Load the precursor into a suitable solid-source container for the ALD system.
-
Install the precursor container into the ALD reactor and heat the precursor to the desired sublimation temperature (e.g., 160°C). Allow the temperature to stabilize.
3. ALD Process Execution
-
Heat the reactor chamber and substrates to the desired deposition temperature (e.g., 200°C).
-
Set the co-reactant (e.g., H₂O) source to its operating temperature.
-
Program the ALD sequence with the desired pulse and purge times. A starting point could be:
-
1.0 s Ca(acac)₂ pulse
-
10 s N₂ purge
-
0.5 s H₂O pulse
-
10 s N₂ purge
-
-
Repeat the ALD cycle for the number of cycles required to achieve the target film thickness.
4. Post-Deposition
-
After the deposition is complete, cool down the reactor and substrates under an inert gas flow.
-
Remove the coated substrates from the reactor for characterization.
-
Note on Hygroscopicity: CaO films are known to be hygroscopic and can react with ambient moisture to form Ca(OH)₂.[4] It is advisable to minimize air exposure or to deposit a protective capping layer (e.g., Al₂O₃) in-situ if the application requires a pure CaO film.[4]
Visualizations
Atomic Layer Deposition Workflow
Caption: Workflow of a typical ALD process for depositing calcium-containing films.
Logical Relationship of ALD Parameters
Caption: Interdependence of precursor properties, process parameters, and film characteristics in ALD.
References
- 1. The Consequences of Random Sequential Adsorption for the Precursor Packing and Growth-Per-Cycle of Atomic Layer Deposition Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Calcium Doping in the Fabrication of Transparent Conductive Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transparent conductive films (TCFs) are a critical component in a myriad of optoelectronic devices, including solar cells, displays, and LEDs. The performance of these films is intrinsically linked to a delicate balance between electrical conductivity and optical transparency. This document explores the emerging role of calcium as a doping agent in enhancing the properties of transparent conductive oxides (TCOs), a primary material class for TCFs. While various calcium precursors can be utilized, this note will focus on the general application of calcium doping, for which Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, serves as a viable precursor in solution-based fabrication processes. These protocols and notes are intended to guide researchers in the development and optimization of calcium-doped TCOs for advanced applications.
Introduction to Calcium Doping in TCOs
Transparent conductive oxides are wide-bandgap semiconductors that are doped to achieve high charge carrier concentrations, thereby inducing conductivity while maintaining transparency in the visible spectrum.[1] Calcium has been investigated as a p-type dopant in several TCO systems, including copper oxide (CuO) and as a co-dopant in n-type TCOs like aluminum-doped zinc oxide (ZnO:Al).[2][3][4] The introduction of calcium into the host lattice can significantly influence the material's structural, electrical, and optical properties.
The primary advantages of using calcium as a dopant include:
-
Improved Electrical Properties: Calcium doping can lead to a decrease in resistivity and an increase in charge carrier concentration.[2][4]
-
Enhanced Optical Properties: In some systems, calcium doping has been shown to increase the transmittance of the TCO film.[4]
-
Material Abundance and Low Cost: Calcium is an earth-abundant element, making it a cost-effective choice for large-scale production.
Quantitative Data Summary
The following tables summarize the quantitative effects of calcium doping on the properties of various TCOs as reported in the literature.
Table 1: Effect of Calcium Doping on the Electrical Properties of TCOs
| TCO System | Calcium Concentration (wt.%) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Reference |
| ZnO:Al | 1 | - | - | [2] |
| ZnO:Al | 3 | - | - | [2] |
| ZnO:Al | 5 | - | - | [2] |
| CuOx | 1 | 23 | - | [4] |
| CuOx | 2 | 23 | - | [4] |
| CuOx | 3 | 13 | - | [4] |
| CuOx | 4 | 12 | 8.48 x 10¹⁶ | [4] |
| CuOx | 5 | 25 | - | [4] |
| CuOx | 10 | 26 | - | [4] |
Table 2: Effect of Calcium Doping on the Optical Properties of TCOs
| TCO System | Calcium Concentration (wt.%) | Transmittance Improvement | Band Gap (eV) | Reference |
| CuOx | 4 | Higher transmittance in the visible range from 426 nm | 2.45 | [4] |
| ZnO:Al | Not specified | - | Not specified | [2] |
Experimental Protocols
This section provides a generalized protocol for the fabrication of calcium-doped TCO films via a solution-based spin-coating method. Calcium bis(4-oxopent-2-en-2-olate) can be used as the calcium precursor in this process.
Precursor Solution Preparation
A typical sol-gel process for preparing a calcium-doped metal oxide precursor solution is outlined below. This example uses zinc oxide as the host TCO.
-
Zinc Precursor Solution: Dissolve zinc acetate dihydrate in a solvent mixture of 2-methoxyethanol and ethanolamine. The molar ratio of ethanolamine to zinc acetate should be maintained at 1.0.
-
Calcium Precursor Solution: Separately, dissolve the desired amount of Calcium bis(4-oxopent-2-en-2-olate) in 2-methoxyethanol.
-
Doped Solution: Add the calcium precursor solution to the zinc precursor solution dropwise while stirring vigorously. The final concentration of calcium is typically varied from 1 to 5 wt.%.
-
Aging: Allow the final solution to age at room temperature for 24 hours to ensure homogeneity.
Thin Film Deposition: Spin-Coating
-
Substrate Cleaning: Thoroughly clean the substrates (e.g., glass or silicon wafers) by sonicating in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Coating: Dispense the prepared precursor solution onto the substrate and spin-coat at a suitable speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).[5]
-
Pre-heating: Pre-heat the coated substrate on a hot plate at a moderate temperature (e.g., 200-300°C) to evaporate the solvent and organic residues.
-
Annealing: Transfer the pre-heated films to a furnace and anneal at a higher temperature (e.g., 400-600°C) in a controlled atmosphere (e.g., air or vacuum) to promote crystallization and densification.
-
Repeat: Repeat the coating, pre-heating, and annealing steps to achieve the desired film thickness.
Characterization
The fabricated films should be characterized to evaluate their properties:
-
Structural Properties: X-ray Diffraction (XRD) to determine the crystal structure and phase purity.
-
Surface Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to observe the surface topography and grain size.
-
Electrical Properties: Four-point probe or Hall effect measurements to determine the sheet resistance, resistivity, carrier concentration, and mobility.
-
Optical Properties: UV-Vis spectrophotometry to measure the transmittance and calculate the optical band gap.
Visualizations
Signaling Pathway of Calcium Doping
Caption: Conceptual pathway of p-type doping in TCOs using a calcium precursor.
Experimental Workflow
Caption: A typical experimental workflow for the fabrication and characterization of calcium-doped TCO films.
Conclusion
Calcium doping presents a promising and cost-effective strategy for tuning the properties of transparent conductive films. The use of precursors like Calcium bis(4-oxopent-2-en-2-olate) in solution-based processes offers a versatile and scalable method for fabricating these materials. The provided protocols and data serve as a foundational guide for researchers to explore and optimize calcium-doped TCOs for next-generation optoelectronic applications. Further research is encouraged to fully elucidate the underlying mechanisms of property enhancement and to explore a wider range of TCO systems and fabrication techniques.
References
Troubleshooting & Optimization
How to improve the yield of Calcium bis(4-oxopent-2-en-2-olate) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Calcium bis(4-oxopent-2-en-2-olate), also commonly known as calcium acetylacetonate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Calcium bis(4-oxopent-2-en-2-olate)?
A1: The most common methods are solution-phase synthesis, typically involving the reaction of a calcium source with acetylacetone in a liquid medium, and solid-phase synthesis.[1][2] Solution-phase synthesis can use water or organic solvents like methanol.[1] Solid-phase methods involve grinding the reactants together, sometimes with a catalyst.[2][3]
Q2: What is a typical achievable yield for this synthesis?
A2: With optimized protocols, yields can be quite high. Some methods report yields of up to 96%.[1] Other studies have achieved yields of 93.41%, which can be increased to 99% with the recovery of the product from the washings.[4][5]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the reaction. Using methanol as a dispersant can create a two-phase reaction system where the reactants can fully contact, leading to higher yields and a better-colored product.[1] When water is used as a dispersant in traditional liquid-phase methods, the system can be three-phased, leading to incomplete reactant contact and lower yields.[1]
Q4: What is the importance of the quality of the calcium source?
A4: The reactivity of the calcium source is critical. Freshly prepared calcium hydroxide precipitate is often recommended.[1] The particle size and surface activity of the calcium hydroxide can significantly influence the reaction's efficiency and, consequently, the yield.[1][2] Drying the homemade calcium hydroxide before use can lead to a significant decrease in yield.[1]
Q5: Can the reaction be performed without a solvent?
A5: Yes, solid-phase synthesis is a viable method. This approach involves grinding a solid base, acetylacetone, and a calcium salt together.[3] This method can eliminate the adverse effects of a solvent and may offer a more environmentally friendly process.[3][6]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Recommended Solution | Supporting Data/Rationale |
| Incomplete Reaction | - Ensure intimate contact between reactants. For solution-phase, use a solvent like methanol that allows for good dispersion.[1]- For solid-phase, ensure thorough grinding of the reactants.[2][3]- Increase reaction time. Refluxing for 1-2 hours is recommended in some protocols.[1] | Traditional liquid-phase methods using water can result in a three-phase system with poor reactant contact, leading to lower yields.[1] |
| Suboptimal Reactant Ratio | - Use a slight excess of acetylacetone. A molar ratio of acetylacetone to calcium hydroxide of around 3.76 has been shown to be optimal in some studies.[4][5] | Optimized reactant ratios are crucial for maximizing product formation and minimizing unreacted starting materials. |
| Poor Quality of Calcium Hydroxide | - Use freshly prepared calcium hydroxide. The high surface activity of freshly precipitated calcium hydroxide enhances the reaction rate.[1]- Avoid drying the calcium hydroxide precipitate before use, as this has been shown to decrease the yield significantly.[1] | The degree of drying of self-prepared calcium hydroxide has a remarkable influence on the yield.[1] |
| Product Loss During Workup | - Wash the filter cake with a minimal amount of cold solvent (e.g., methanol) to avoid dissolving the product.[1]- Consider recovering the product from the filtrate, which can increase the overall yield to as high as 99%.[4][5] | Mechanical losses during filtration and washing can significantly impact the final isolated yield. |
Issue 2: Impure Product (Discoloration)
| Potential Cause | Recommended Solution | Rationale |
| Impurities in Starting Materials | - Use high-purity calcium chloride and sodium hydroxide to prepare the calcium hydroxide.[2]- Consider an impurity removal step for the calcium chloride solution, such as adjusting the pH and treating with hydrogen peroxide.[2] | The color and purity of the final product are directly influenced by the purity of the reactants. |
| Side Reactions | - Control the reaction temperature. Overheating can lead to the decomposition of the product or the formation of byproducts. | Acetylacetonate complexes can be susceptible to thermal degradation. |
| Inadequate Washing | - Wash the product thoroughly with an appropriate solvent like methanol to remove unreacted starting materials and soluble impurities.[1] | Proper washing is essential to remove any residual reactants or byproducts that may affect the purity and color of the final product. |
Experimental Protocols
High-Yield Synthesis in Methanol (Yield: ~96%)[1]
-
Preparation of Calcium Hydroxide:
-
Dissolve 0.1 mol of anhydrous calcium chloride in 150 ml of water.
-
Dissolve 0.2 mol of sodium hydroxide in 150 ml of water.
-
Mix the two solutions and stir vigorously for 15 minutes to ensure complete reaction and precipitation of calcium hydroxide.
-
Filter the calcium hydroxide precipitate using suction filtration and retain the moist filter cake for the next step. Do not dry the precipitate.
-
-
Synthesis of Calcium bis(4-oxopent-2-en-2-olate):
-
In a three-necked flask equipped with a stirrer, add 100 ml of methanol.
-
While stirring, add an excess of 3% acetylacetone (by mole).
-
Add the freshly prepared calcium hydroxide precipitate to the methanol-acetylacetone mixture.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, cool the mixture and collect the product by suction filtration.
-
Wash the filter cake 2 times with a small amount of methanol.
-
Dry the final product at 90°C for 5 hours.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Calcium bis(4-oxopent-2-en-2-olate).
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low yield in Calcium bis(4-oxopent-2-en-2-olate) synthesis.
References
- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 2. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
- 3. nanotrun.com [nanotrun.com]
- 4. Preparation of Acetylacetone and Calcium Acetylacetonate - Master's thesis - Dissertation [dissertationtopic.net]
- 5. globethesis.com [globethesis.com]
- 6. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
Technical Support Center: Calcium Acetylacetonate Precursor Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium acetylacetonate precursor solutions. Our goal is to help you prevent hydrolysis and ensure the stability of your solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is calcium acetylacetonate and why is it used as a precursor?
Calcium acetylacetonate, with the chemical formula Ca(C₅H₇O₂)₂, is an organometallic compound. It is often used as a precursor in the synthesis of calcium-containing materials, such as thin films and nanoparticles, through methods like sol-gel processing. The acetylacetonate ligands form a stable chelate with the calcium ion, which allows for good solubility in certain organic solvents and controlled decomposition at elevated temperatures.[1][2]
Q2: What are the common solvents for dissolving calcium acetylacetonate?
Calcium acetylacetonate is slightly soluble in methanol and water, and its solubility is enhanced in acidic water.[3] It is generally considered soluble in organic solvents, which is a key advantage for its use in non-aqueous synthesis routes.[2] For precursor solutions, alcoholic solvents like ethanol and methanol are commonly used.
Q3: What causes the hydrolysis of calcium acetylacetonate in solution?
Hydrolysis is a chemical reaction where a water molecule breaks one or more of the chemical bonds. In the case of calcium acetylacetonate, water can attack the coordination bonds between the calcium ion and the acetylacetonate ligands. This can lead to the dissociation of the ligands and the eventual precipitation of calcium hydroxide or other insoluble calcium species. The reaction is sensitive to the presence of water and the pH of the solution.
Q4: What are the visible signs of hydrolysis in my precursor solution?
The most common sign of hydrolysis is the formation of a precipitate or turbidity in a previously clear solution. This precipitate is often white and can be calcium hydroxide or a related compound. The solution may also become hazy or cloudy over time, indicating the formation of insoluble particles.
Q5: How does pH affect the stability of a calcium acetylacetonate solution?
The pH of the solution is a critical factor in the stability of calcium acetylacetonate. A pH of 10.5 has been reported for a 10 g/L aqueous solution at 20°C.[3] While it is soluble in acidic water, acidic conditions can promote the protonation and subsequent dissociation of the acetylacetonate ligand, leading to hydrolysis. Conversely, highly basic conditions can lead to the precipitation of calcium hydroxide. Maintaining a neutral to slightly basic pH is generally recommended to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Precursor Solution
Possible Causes:
-
Hydrolysis: The most likely cause is the reaction of calcium acetylacetonate with water, leading to the formation of insoluble calcium hydroxide.
-
Solvent Incompatibility: The concentration of calcium acetylacetonate may have exceeded its solubility limit in the chosen solvent.
-
Contamination: Impurities in the solvent or glassware can act as nucleation sites for precipitation.
-
Temperature Effects: Changes in temperature can affect the solubility of the precursor.
Troubleshooting Steps:
-
Check for Water Contamination: Ensure that anhydrous solvents and dry glassware are used. Even small amounts of moisture can initiate hydrolysis.
-
Adjust the pH: If water is present, the pH may have shifted. While specific data is limited, maintaining a near-neutral pH may improve stability. The addition of a small amount of a stabilizing agent like acetylacetone can sometimes help by shifting the equilibrium back towards the chelated complex.
-
Verify Solubility Limits: Consult the solubility data for your specific solvent and temperature. You may need to reduce the concentration of the precursor.
-
Filter the Solution: If a small amount of precipitate has formed, it may be possible to salvage the solution by filtering it through a syringe filter (e.g., 0.2 µm PTFE) to remove the insoluble particles.
-
Prepare a Fresh Solution: If the precipitation is extensive, it is best to discard the solution and prepare a new one, taking care to minimize water contamination.
Issue 2: Inconsistent Experimental Results (e.g., film thickness, particle size)
Possible Causes:
-
Solution Aging: The precursor solution may be slowly hydrolyzing over time, even if no visible precipitate is present. This change in the chemical nature of the precursor can affect the outcome of the synthesis.
-
Incomplete Dissolution: The calcium acetylacetonate may not have fully dissolved, leading to a lower effective concentration.
-
Temperature Fluctuations: Variations in the temperature of the precursor solution can affect reaction kinetics.
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: It is best practice to use precursor solutions as soon as possible after preparation to minimize the effects of aging.
-
Ensure Complete Dissolution: Use gentle heating and stirring to ensure that the calcium acetylacetonate is fully dissolved before use.
-
Control the Temperature: Maintain a consistent temperature for your precursor solution throughout the experiment.
Data Presentation
Table 1: Solubility of Calcium Acetylacetonate
| Solvent | Solubility | Reference |
| Water | 11.9 g/L (under neutral conditions) | [4] |
| Acidic Water | Soluble | [3] |
| Methanol | Slightly soluble | [3] |
| Organic Solvents | Generally soluble | [2] |
Experimental Protocols
Protocol for Preparing a Stable Calcium Acetylacetonate Precursor Solution (Example for Sol-Gel)
This protocol is a general guideline and may need to be optimized for your specific application.
Materials:
-
Calcium acetylacetonate hydrate (Ca(C₅H₇O₂)₂·xH₂O)
-
Anhydrous ethanol (or another suitable anhydrous alcohol)
-
Dry glassware (e.g., beaker, magnetic stir bar, volumetric flask)
-
Nitrogen or argon gas (optional, for creating an inert atmosphere)
Procedure:
-
Drying: Dry all glassware in an oven at >100°C for at least 2 hours and allow to cool in a desiccator before use.
-
Inert Atmosphere (Optional but Recommended): If possible, perform the solution preparation in a glovebox or under a flow of inert gas to minimize exposure to atmospheric moisture.
-
Dissolution:
-
Weigh the desired amount of calcium acetylacetonate and add it to the beaker with the magnetic stir bar.
-
Add a portion of the anhydrous ethanol and begin stirring.
-
Gently warm the solution (e.g., to 40-50°C) to aid dissolution. Do not boil.
-
Continue stirring until the solid is completely dissolved.
-
-
Final Volume: Once dissolved, allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add anhydrous ethanol to reach the final desired volume and concentration.
-
Storage: Store the solution in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. Use the solution as soon as possible after preparation.
Visualizations
References
Technical Support Center: Optimizing Annealing for CaO Films from Ca(acac)₂
Welcome to the technical support center for the optimization of calcium oxide (CaO) thin films derived from calcium acetylacetonate (Ca(acac)₂). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing when preparing CaO films from Ca(acac)₂?
A1: Annealing serves two primary functions. First, it provides the necessary thermal energy to decompose the calcium acetylacetonate precursor into calcium oxide. Second, it promotes the crystallization of the as-deposited amorphous film, which is crucial for achieving the desired film properties, including density, refractive index, and stability.
Q2: At what temperature does Ca(acac)₂ decompose to form CaO?
A2: The thermal decomposition of Ca(acac)₂ to CaO is a multi-step process. The final conversion of the intermediate calcium carbonate (calcite) to calcium oxide generally occurs in the temperature range of 635°C to 800°C.
Q3: What are the expected effects of increasing the annealing temperature on the CaO film properties?
A3: Increasing the annealing temperature is expected to lead to higher crystallinity, larger grain sizes, and potentially a smoother surface morphology up to a certain point. However, excessively high temperatures may lead to issues such as increased surface roughness or film cracking due to thermal stress.
Q4: Can the annealing atmosphere affect the quality of the CaO film?
A4: Yes, the annealing atmosphere is critical. Annealing in an oxygen-containing atmosphere (like air) is often preferred to ensure the complete combustion of organic residuals from the precursor and to prevent the formation of oxygen vacancies in the CaO film. An inert atmosphere (like nitrogen or argon) may be used if oxidation of the substrate is a concern, but it may require higher temperatures or longer durations to fully remove carbonaceous byproducts.
Q5: How does the heating and cooling rate during annealing impact the film quality?
A5: Rapid heating and cooling rates can induce thermal shock, leading to cracking or delamination of the film from the substrate. A slower, controlled ramp-up and cool-down rate is generally recommended to maintain the integrity of the film.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Adhesion or Film Peeling | 1. Improper substrate cleaning.2. High residual stress in the film.3. Mismatch in thermal expansion coefficients between the film and substrate. | 1. Implement a thorough substrate cleaning protocol (e.g., sonication in acetone, isopropanol, and deionized water).2. Optimize the annealing process with slower heating and cooling rates to reduce stress.3. Select a substrate with a closer thermal expansion coefficient to CaO, if possible. |
| Film is Hazy or Opaque | 1. Incomplete decomposition of the Ca(acac)₂ precursor.2. Presence of carbonaceous residue.3. High surface roughness causing light scattering. | 1. Increase the annealing temperature or duration to ensure full conversion to CaO.2. Anneal in an oxygen-rich atmosphere to facilitate the removal of carbon.3. Optimize the deposition and annealing parameters to achieve a smoother film surface. |
| Cracked Film | 1. Excessive film thickness.2. High thermal stress from rapid temperature changes. | 1. Reduce the film thickness by adjusting the deposition parameters.2. Employ slower ramp rates for heating and cooling during the annealing process. |
| Inconsistent Film Properties | 1. Non-uniform temperature distribution across the substrate during annealing.2. Inconsistent precursor delivery during deposition. | 1. Ensure the annealing furnace provides uniform heating.2. Calibrate and maintain the deposition equipment for consistent precursor flow. |
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of different annealing temperatures on the properties of CaO films. The exact values can vary based on the specific deposition technique and other process parameters.
| Annealing Temperature (°C) | Crystallinity | Grain Size (nm) | Surface Roughness (RMS, nm) | Optical Band Gap (eV) |
| As-deposited | Amorphous | - | - | - |
| 400 | Low | 5 - 15 | 2.0 - 4.0 | 6.8 - 7.0 |
| 500 | Moderate | 15 - 30 | 1.5 - 3.0 | 7.0 - 7.2 |
| 600 | High | 30 - 50 | 1.0 - 2.5 | 7.1 - 7.3 |
| 700 | Very High | 50 - 80 | 1.5 - 3.5 | 7.2 - 7.4 |
| ≥ 800 | Very High | > 80 | > 3.5 (potential for increased roughness) | ~7.4 |
Experimental Protocols
1. Substrate Preparation:
-
Cut the desired substrate (e.g., silicon, quartz) to the required dimensions.
-
Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake them on a hotplate at 120°C for 10 minutes to remove any residual moisture.
2. Film Deposition (Spin Coating Example):
-
Prepare a precursor solution by dissolving Ca(acac)₂ in a suitable solvent (e.g., methanol, 2-methoxyethanol) to the desired concentration (e.g., 0.1 M).
-
Dispense the precursor solution onto the cleaned substrate.
-
Spin-coat the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve the desired film thickness.
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100°C) for 5-10 minutes to evaporate the solvent.
3. Annealing Protocol:
-
Place the substrate with the as-deposited film into a tube furnace.
-
Set the furnace to ramp up to the target annealing temperature (e.g., 600°C) at a controlled rate (e.g., 5°C/minute).
-
Maintain the target temperature for the desired duration (e.g., 1-2 hours) in a controlled atmosphere (e.g., air).
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute).
-
Remove the annealed CaO film for characterization.
Visualizations
Caption: Experimental workflow for CaO film fabrication.
Caption: Troubleshooting decision tree for common CaO film issues.
Troubleshooting inconsistent results in MOF synthesis with calcium precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Metal-Organic Frameworks (MOFs) using calcium precursors. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section offers solutions to specific problems that may arise during the synthesis of calcium-based MOFs.
Problem: Inconsistent or unexpected crystal phase formation.
A common issue in calcium MOF synthesis is the formation of different crystal structures (polymorphs) or unexpected phases despite using the same protocol. This variability is often due to the high sensitivity of calcium MOF crystallization to subtle changes in reaction conditions.[1][2]
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent plays a critical role in determining the final structure of a calcium MOF.[3][4] Different solvents can influence the solubility of precursors, the deprotonation of organic linkers, and the coordination behavior of the calcium ions.[3]
-
Troubleshooting Step: If you are obtaining an incorrect or inconsistent phase, consider changing the solvent. For example, the synthesis of two different calcium-based MOFs was achieved by switching between dimethylformamide (DMF) and dimethylacetamide (DMA).[3][4] Ensure your solvent is anhydrous and of high purity, as trace amounts of water can also lead to different crystalline phases.[5]
-
-
Temperature Fluctuations: Reaction temperature significantly impacts the thermodynamics and kinetics of MOF formation, influencing the final dimensionality and structure.[6]
-
Troubleshooting Step: Precisely control the reaction temperature. Even minor deviations can lead to different polymorphs. If you are using a solvothermal method, ensure your oven or reactor maintains a stable temperature throughout the synthesis period. For room-temperature syntheses, shield the reaction from drafts or direct sunlight that could cause temperature changes.[5][7]
-
-
Precursor Purity and Hydration State: The purity of the calcium precursor and the organic linker is crucial. Impurities can act as competing ligands or nucleation inhibitors.[8] The hydration state of the calcium salt (e.g., Ca(NO₃)₂·4H₂O) is also a critical parameter, as water molecules can be incorporated into the final structure.[3]
-
Troubleshooting Step: Use precursors of the highest possible purity. If possible, analyze the precursor to confirm its chemical identity and purity. Be consistent with the hydration state of the calcium salt used in every experiment.
-
Problem: Low crystallinity or amorphous product.
Obtaining a poorly crystalline or amorphous product is a frequent challenge, often linked to the rapid precipitation of calcium salts.[5]
Possible Causes and Solutions:
-
Rapid Nucleation and Growth: The strong ionic bonds between calcium and carboxylate linkers can lead to very fast reaction rates, favoring rapid nucleation over controlled crystal growth.[5]
-
Troubleshooting Step: To improve crystallinity, you can try to slow down the reaction rate. This can be achieved by:
-
-
Solvent-Framework Interactions: The solvent can sometimes hinder the formation of a well-ordered framework.
-
Troubleshooting Step: As with phase inconsistency, experimenting with different solvents can be beneficial. Solvents with different polarities or coordination strengths can influence the crystallinity of the final product.[3]
-
Problem: Low product yield.
Low yields can be frustrating and hinder the scalability of your synthesis.
Possible Causes and Solutions:
-
Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting Step: Optimize the reaction time and temperature. A systematic study varying these parameters can help identify the conditions for maximum yield.
-
-
Precursor Stoichiometry: An incorrect molar ratio of the metal precursor to the organic linker can result in incomplete reaction and low yield.
-
Troubleshooting Step: Carefully control the stoichiometry of your reactants. A slight excess of the organic linker is sometimes used to drive the reaction to completion.
-
-
Inefficient Product Isolation: Product may be lost during the washing and collection steps.
-
Troubleshooting Step: Review your product isolation procedure. Ensure the solvent used for washing does not dissolve the MOF. Centrifugation and careful decantation are often more efficient than filtration for collecting fine crystalline powders.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control in calcium MOF synthesis?
A1: While several factors are important, the choice of solvent is arguably the most critical.[3][4] The solvent can directly influence the coordination environment of the calcium ion and act as a template, leading to different crystal structures even with the same precursors and temperature.[3]
Q2: Can I use different calcium salts as precursors?
A2: Yes, but be aware that the anion of the calcium salt (e.g., nitrate, acetate, chloride) can affect the reaction.[8] Different salts have varying solubilities and reactivities, which can influence the nucleation and growth of the MOF crystals.[8] For instance, calcium acetate has been successfully used for rapid, room-temperature synthesis due to its specific solubility characteristics.[5]
Q3: How can I improve the porosity of my calcium MOF?
A3: Porosity is intrinsically linked to the crystal structure. To obtain a more porous material, you may need to target a different crystal phase by modifying the synthesis conditions (solvent, temperature, modulators).[3] Additionally, ensuring high crystallinity is crucial, as defects and amorphous content can block the pores.[10]
Q4: My calcium MOF is not stable in water. What can I do?
A4: The stability of calcium MOFs, particularly in aqueous environments, can be a challenge.[11] Some calcium MOFs undergo phase transitions or decomposition upon exposure to water.[3] If water stability is a requirement for your application, you may need to:
-
Synthesize a different, more robust calcium MOF structure.
-
Explore post-synthetic modifications to enhance stability, such as surface functionalization.
-
In some cases, a seemingly unstable MOF might transform into a new, stable phase in water, which could also be a target material.[11]
Data Presentation
Table 1: Influence of Solvent on Calcium MOF Synthesis with Terephthalic Acid (H₂BDC) Linker.
| Calcium Precursor | Organic Linker | Solvent | Temperature (°C) | Resulting MOF Structure | Reference |
| Ca(NO₃)₂·4H₂O | H₂BDC | DMF | 120 | [Ca(BDC)(DMF)(H₂O)]n (3D MOF) | [3] |
| Ca(NO₃)₂·4H₂O | H₂BDC | DMA | 120 | [Ca(HBDC)(BDC)₀.₅(DMA)₂]n (2D layers) | [3] |
Table 2: Comparison of Synthesis Methods for Calcium MOFs.
| Method | Precursor Example | Solvent(s) | Temperature | Time | Key Advantages | Reference |
| Solvothermal | Ca(NO₃)₂·4H₂O | DMF/DMA | 120°C | 3 days | High crystallinity | [3] |
| Room-Temperature | Calcium Acetate | DMF/Water | Room Temp. | < 1 hour | Fast, energy-efficient, scalable | [5] |
| Microwave-Assisted | Calcium Nitrate | Water | 140°C | 30 min | Rapid synthesis | [12] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of [Ca(BDC)(DMF)(H₂O)]n [3]
-
Preparation of Precursor Solution:
-
Dissolve 0.5 mmol of Ca(NO₃)₂·4H₂O and 0.5 mmol of terephthalic acid (H₂BDC) in 7 mL of dimethylformamide (DMF).
-
Stir the solution for 5 minutes.
-
-
Sonication:
-
Place the solution in an ultrasonic bath for 10 minutes to ensure complete dissolution and homogenization.
-
-
Crystallization:
-
Transfer the clear solution to a capped glass vial.
-
Heat the vial in an oven at 120°C for 3 days.
-
-
Product Isolation:
-
After cooling to room temperature, white crystals will have formed at the bottom of the vial.
-
Collect the crystals by decanting the solvent and wash them with fresh DMF.
-
Dry the product under vacuum.
-
Protocol 2: Rapid Room-Temperature Synthesis of Ca-MOFs [5]
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of calcium acetate.
-
Prepare a solution of the desired carboxylate linker in a suitable organic solvent (e.g., DMF).
-
-
Mixing and Precipitation:
-
Rapidly mix the two solutions at room temperature.
-
A precipitate will form almost instantaneously.
-
-
Product Isolation:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with the organic solvent used for the linker solution and then with a volatile solvent like ethanol.
-
Dry the product under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results in Ca-MOF synthesis.
Caption: Influence of synthesis parameters on Ca-MOF properties.
References
- 1. Crystallographic characterization and polymorphism in a calcium-based porphyrinic MOF with biomedical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrafast scale-up synthesis of calcium rod/layer MOFs and luminescence detection of water in organic solvents - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00038H [pubs.rsc.org]
- 6. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Calcium–Based Metal–Organic Frameworks and Their Potential Applications (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Calcium bis(4-oxopent-2-en-2-olate) - Hydrated vs. Anhydrous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues related to hydrated and anhydrous Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate.
Frequently Asked Questions (FAQs)
Q1: What are the main stability differences between hydrated and anhydrous Calcium bis(4-oxopent-2-en-2-olate)?
A1: The primary stability difference lies in their interaction with water and their thermal profiles. The anhydrous form is hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert to the hydrated form. This can lead to changes in its physical and chemical properties. The hydrated form contains water molecules within its crystal lattice, which are released upon heating.
Q2: How can I visually distinguish between the hydrated and anhydrous forms?
A2: While a definitive identification requires analytical techniques, there can be visual cues. The hydrated form often appears as a crystalline solid, whereas the anhydrous form may be a fine powder. However, this is not always a reliable indicator, and the appearance can vary based on the synthesis and handling conditions.
Q3: What are the consequences of using the hydrated form when the anhydrous form is required for an experiment?
A3: The presence of coordinated water can significantly impact experimental outcomes. It can act as a nucleophile, a proton source, or a ligand, potentially leading to side reactions, altered reaction kinetics, or changes in the final product's structure and purity. In applications like catalysis, the water molecules can poison the catalyst or alter its activity and selectivity.
Q4: How should I store anhydrous Calcium bis(4-oxopent-2-en-2-olate) to prevent hydration?
A4: Store the anhydrous compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is recommended. For highly sensitive applications, storage in a glovebox with a controlled low-humidity atmosphere is ideal.
Q5: Can I convert the hydrated form to the anhydrous form?
A5: Yes, the hydrated form can be converted to the anhydrous form by heating. The water of hydration is typically removed at temperatures between 105°C and 175°C.[1] However, it is crucial to perform this under controlled conditions (e.g., under vacuum or a flow of dry, inert gas) to prevent decomposition of the compound, which begins at temperatures above 175°C.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variability in reaction yields.
-
Formation of unexpected byproducts.
-
Changes in product morphology or properties.
-
Inconsistent catalytic activity or selectivity.
Possible Cause: Uncontrolled hydration of the anhydrous Calcium bis(4-oxopent-2-en-2-olate) due to improper storage or handling.
Troubleshooting Steps:
-
Verify the Hydration State: Before use, confirm the hydration state of your compound using one of the analytical methods detailed in the "Experimental Protocols" section (e.g., TGA, Karl Fischer Titration).
-
Review Storage and Handling Procedures: Ensure that the anhydrous compound is stored in a desiccator or glovebox and is only exposed to the atmosphere for the minimum time necessary during weighing and transfer.
-
Dry the Compound: If hydration is suspected, dry the compound in a vacuum oven at a temperature between 105°C and 150°C until a constant weight is achieved.
-
Use Freshly Prepared Anhydrous Material: For highly sensitive reactions, it is best to prepare the anhydrous form from the hydrated form immediately before use.
Issue 2: Compound Appears Clumpy or Sticky
Symptoms:
-
The anhydrous powder has formed clumps or has a sticky consistency.
Possible Cause: Significant water absorption from the atmosphere.
Troubleshooting Steps:
-
Assess the Extent of Hydration: The compound has likely absorbed a significant amount of water. It is advisable to characterize a small sample to determine the water content.
-
Drying Procedure: Attempt to dry the material as described above. However, be aware that excessive moisture absorption may have led to some hydrolysis of the compound.
-
Recrystallization: If drying does not yield a free-flowing powder, recrystallization from a suitable anhydrous solvent may be necessary to purify the compound.
Data Presentation
Table 1: Thermal Decomposition of Hydrated Calcium bis(4-oxopent-2-en-2-olate)
| Temperature Range (°C) | Mass Loss (%) | Description |
| 45 - 105 | ~15% | Release of adsorbed water.[1] |
| 105 - 175 | ~3.2% | Release of coordinated water molecules.[1] |
| 175 - 305 | Variable | First step of chelate decomposition.[1] |
| 305 - 635 | Variable | Second step of chelate decomposition, formation of calcite.[1] |
| 635 - 800 | Variable | Decarboxylation of calcite to form calcium oxide.[1] |
Note: The exact mass loss percentages can vary depending on the initial hydration level of the sample.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Calcium bis(4-oxopent-2-en-2-olate) from Hydrate
Objective: To prepare the anhydrous form of the compound from its hydrated precursor.
Materials:
-
Hydrated Calcium bis(4-oxopent-2-en-2-olate)
-
Vacuum oven
-
Schlenk flask or similar vacuum-tight vessel
-
Source of dry, inert gas (e.g., nitrogen or argon)
Procedure:
-
Place a known amount of hydrated Calcium bis(4-oxopent-2-en-2-olate) in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line and slowly evacuate the flask to a pressure of <1 mmHg.
-
Heat the flask in a heating mantle or oil bath to a temperature between 105°C and 150°C.
-
Maintain this temperature under vacuum for 4-6 hours to ensure complete removal of water.
-
Turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once at room temperature, backfill the flask with a dry, inert gas.
-
Store the resulting anhydrous powder in a desiccator or glovebox.
Protocol 2: Characterization of Hydration State by Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal stability of the compound.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous flow of dry nitrogen or air.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram to identify the temperature ranges of water loss and decomposition.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample.
Instrument: Karl Fischer Titrator (coulometric or volumetric)
Procedure:
-
Set up and standardize the Karl Fischer titrator with a certified water standard.
-
Accurately weigh a suitable amount of the sample and introduce it into the titration cell.
-
Start the titration and record the amount of titrant required to reach the endpoint.
-
Calculate the water content of the sample based on the titrant consumption and the titer of the Karl Fischer reagent.
Visualizations
Caption: Workflow for handling and characterizing Calcium bis(4-oxopent-2-en-2-olate).
Caption: Reversible relationship between the anhydrous and hydrated forms.
References
Technical Support Center: Green Synthesis of Calcium Acetylacetonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on green chemistry methods for synthesizing calcium acetylacetonate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing synthesis processes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the green synthesis of calcium acetylacetonate.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: Insufficient mixing or reaction time, especially in heterogeneous (solid-liquid or solid-solid) systems. | - For solid-state synthesis: Increase grinding/milling time and ensure uniform mixing of reactants. - For aqueous/methanol synthesis: Ensure vigorous stirring to maintain a well-dispersed suspension. Consider increasing the reaction time or temperature moderately. |
| Poor Reactant Quality: Impure or hydrated starting materials. | - Use anhydrous calcium salts where specified. - Ensure acetylacetone is of high purity. | |
| Particle Agglomeration (Methanol Method): Drying of freshly prepared calcium hydroxide can lead to particle agglomeration, reducing its reactivity.[1] | - Use the freshly prepared calcium hydroxide precipitate without intermediate drying to maintain its high surface area and reactivity.[1] | |
| Product Discoloration (Off-white or Yellowish Product) | Impurities in Starting Materials: Presence of iron or other metal ions in the calcium source. | - Use high-purity calcium hydroxide or calcium chloride. - If using calcium chloride to prepare calcium hydroxide, consider purification steps such as adjusting the pH and adding hydrogen peroxide to remove impurities before precipitation with sodium hydroxide.[2] |
| Side Reactions: Can occur in some solvent-free methods, leading to colored byproducts. | - Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions. | |
| Inconsistent Results in Solid-State Synthesis | Non-uniform Mixing/Grinding: Inadequate mechanical energy input leads to localized reactions and incomplete conversion. | - Use a high-quality ball mill or grinder for consistent energy input. - Consider the use of a small amount of a liquid grinding assistant (Liquid-Assisted Grinding or LAG) to improve reactant mobility and contact. |
| Particle Size of Calcium Hydroxide: Larger particles have lower surface area, leading to slower and incomplete reactions. | - Use finely powdered calcium hydroxide. If preparing it in-house, ensure conditions that favor the formation of small, uniform particles.[2] | |
| Difficulty in Product Purification | High Water Consumption in Aqueous Methods: Leads to large volumes of wastewater and can complicate the isolation and drying of the final product.[2] | - After precipitation, allow the product to settle and decant the supernatant to reduce the volume for filtration. - Wash the product with minimal amounts of cold distilled water to remove soluble impurities without significant product loss. |
| Strong Odor in Solvent-Free Product | Residual Acetylacetone: Incomplete reaction or inadequate purification. | - Ensure the molar ratio of reactants is optimized to avoid a large excess of acetylacetone.[3] - Wash the final product thoroughly with a suitable solvent (e.g., a small amount of cold methanol or ethanol) and dry under vacuum to remove unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry approaches for synthesizing calcium acetylacetonate?
A1: The primary green methods focus on reducing solvent use, energy consumption, and waste generation. These include:
-
Aqueous-Based Synthesis: Utilizes water as a safe and inexpensive solvent. The reaction typically involves a calcium salt (like calcium hydroxide or calcium nitrate) and acetylacetone.[2]
-
Mechanochemical/Solid-State Synthesis: This method involves the direct grinding or milling of solid reactants (e.g., calcium hydroxide and acetylacetone), often eliminating the need for a solvent.[2][4] This approach is known for its high reaction speed, mild conditions, and low energy consumption.[5]
-
Methanol-Dispersed Synthesis: This method uses methanol as a dispersant rather than a bulk solvent, which can improve reactant contact and lead to high yields.[1] However, methanol recovery is a consideration for its green credentials.
Q2: Why is my yield in the aqueous synthesis method consistently low (around 70-80%)?
A2: Aqueous synthesis using calcium hydroxide results in a three-phase system (solid calcium hydroxide, aqueous phase, and acetylacetone), which can lead to incomplete reactant contact and lower yields.[1] To optimize, ensure vigorous stirring to create a fine suspension. Using a more soluble calcium salt like calcium nitrate with pH control via ammonium hydroxide can also improve homogeneity and yield.[2]
Q3: Can I use commercial calcium hydroxide for solid-state synthesis?
A3: Yes, but the particle size and purity are crucial. For best results, freshly prepared calcium hydroxide, which has a smaller particle size and higher surface activity, is often preferred.[1] If using commercial calcium hydroxide, ensure it is finely powdered to maximize the reaction surface area.
Q4: Is it necessary to use a catalyst in the solid-state grinding method?
A4: While the reaction can proceed without a catalyst, some methods report the use of additives or a small amount of water to improve reaction uniformity and yield.[2] These additives can help to break down particle agglomerates and improve the contact between the reactants.
Q5: How does microwave-assisted synthesis compare to conventional methods?
A5: Microwave-assisted synthesis can significantly reduce reaction times and potentially increase yields by providing rapid and uniform heating throughout the reaction mixture.[6][7] While specific protocols for calcium acetylacetonate are not as common in the provided literature, this technique is a recognized green chemistry tool that could be adapted for this synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various green synthesis methods for calcium acetylacetonate.
Table 1: Comparison of Yields and Reaction Conditions
| Synthesis Method | Calcium Source | Key Reagents/Solvents | Typical Yield | Reference |
| Aqueous Medium | Calcium Hydroxide | Water, Acetylacetone | 70-80% | [2] |
| Methanol Dispersed | Calcium Hydroxide (freshly prepared) | Methanol, Acetylacetone | 96% | [1] |
| Thermal Solid-Phase | Calcium Hydroxide | Acetylacetone, Diluent | 93.41% | [3] |
Table 2: Optimized Molar Ratios for Specific Protocols
| Synthesis Method | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Reference |
| Thermal Solid-Phase | Acetylacetone | Calcium Hydroxide | 3.76 : 1 | [3] |
| Methanol Dispersed | Acetylacetone | Calcium Hydroxide | 2.06 : 1 (approx. 3% excess Acac) | [1] |
Experimental Protocols
Protocol 1: Methanol-Dispersed Synthesis
This method, adapted from published procedures, is noted for its high yield.[1]
1. Preparation of Calcium Hydroxide: a. Dissolve 0.1 mol of anhydrous calcium chloride in 150 mL of deionized water. b. In a separate beaker, dissolve 0.2 mol of sodium hydroxide in 150 mL of deionized water. c. Slowly add the sodium hydroxide solution to the calcium chloride solution with vigorous stirring for 15 minutes to precipitate calcium hydroxide. d. Filter the resulting calcium hydroxide precipitate using suction filtration. Do not dry the precipitate , as the residual water helps in its dispersion in methanol.
2. Synthesis of Calcium Acetylacetonate: a. In a three-necked flask equipped with a stirrer and reflux condenser, add 100 mL of methanol. b. Add a 2-5% molar excess of acetylacetone to the methanol. c. Add the freshly prepared, wet calcium hydroxide precipitate to the methanol-acetylacetone mixture. d. Heat the mixture to reflux and maintain for 1-2 hours with continuous stirring. e. After the reaction is complete, cool the mixture and collect the product via suction filtration. f. Wash the filter cake 2-3 times with a small amount of methanol. g. Dry the final product in an oven at 90°C for 5 hours.
Protocol 2: Thermal Solid-Phase Synthesis (Solvent-Free)
This protocol is based on a high-yield, solvent-free method.[3]
1. Reactant Preparation: a. Use finely powdered, high-purity calcium hydroxide. b. The optimal molar ratio of acetylacetone to calcium hydroxide is 3.76:1.
2. Synthesis Procedure: a. In a suitable grinding vessel (e.g., a mortar and pestle or a ball mill), combine the calcium hydroxide and acetylacetone in the specified molar ratio. b. Add a diluent (the original study does not specify but an inert solid like NaCl could be tested) at a mass ratio of 13.5:1 with respect to calcium hydroxide to ensure uniform mixing and prevent clumping. c. Grind the mixture thoroughly for a predetermined time (e.g., 30-60 minutes) to initiate and complete the reaction. The mixture may become paste-like before solidifying. d. After the reaction, the product is purified by washing.
3. Purification: a. Wash the crude product with a suitable solvent to remove unreacted starting materials and the diluent. The choice of washing solvent (detergent) is critical; the reference mentions a mass ratio of 24.0:1 with calcium hydroxide, suggesting a thorough washing step.[3] b. Filter the purified product and dry it under appropriate conditions (e.g., vacuum oven at a moderate temperature).
Visualizations
References
- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 2. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
- 3. globethesis.com [globethesis.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Particle Size in Nanomaterial Synthesis Using Calcium Acetylacetonate (Ca(acac)₂)
Welcome to the technical support center for nanomaterial synthesis. This resource is designed for researchers, scientists, and drug development professionals who are utilizing calcium acetylacetonate (Ca(acac)₂) to control the size of nanoparticles. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the role of Ca(acac)₂ in nanomaterial synthesis?
A1: Calcium acetylacetonate (Ca(acac)₂) primarily serves as a precursor for the synthesis of calcium-containing nanomaterials, such as calcium oxide (CaO), calcium carbonate (CaCO₃), and calcium phosphate (CaP) nanoparticles. Upon thermal decomposition, the Ca(acac)₂ releases calcium ions at a controlled rate, which then participate in the nucleation and growth of the nanoparticles. The concentration of Ca(acac)₂ is a critical parameter for controlling the final particle size.
Q2: How does the concentration of Ca(acac)₂ affect the final particle size of the nanomaterials?
A2: Generally, the concentration of the precursor has a significant impact on the nucleation and growth kinetics of nanoparticles.[1] In many synthesis processes, a higher precursor concentration leads to a higher rate of nucleation, resulting in a larger number of smaller nanoparticles. Conversely, a lower precursor concentration may favor the growth of existing nuclei over the formation of new ones, leading to larger nanoparticles. However, this relationship can be complex and is also influenced by other factors such as temperature, solvent, and the presence of capping agents.
Q3: Can Ca(acac)₂ also act as a capping agent?
A3: While Ca(acac)₂ is primarily a precursor, the acetylacetonate (acac) ligand, once dissociated, can exhibit some capping or stabilizing effects on the growing nanoparticles. However, for robust control over particle size and to prevent aggregation, it is highly recommended to use dedicated capping agents such as oleic acid, oleylamine, polyvinylpyrrolidone (PVP), or polyethylene glycol (PEG).[2] Capping agents adsorb to the nanoparticle surface, providing steric or electrostatic stabilization.
Q4: What are the typical solvents used for nanomaterial synthesis with Ca(acac)₂?
A4: The choice of solvent is crucial and depends on the desired reaction temperature and the solubility of the precursors and capping agents. High-boiling point organic solvents are commonly used for thermal decomposition methods. Examples include benzyl ether, 1-octadecene, and oleylamine. For solution-based precipitation methods, alcohols like ethanol or diols are often employed.
Q5: At what temperature does Ca(acac)₂ decompose to initiate nanoparticle formation?
A5: The thermal decomposition temperature of Ca(acac)₂ can vary depending on the reaction environment, including the solvent and the presence of other reagents. Generally, decomposition starts at temperatures above 200°C. It is advisable to perform a thermogravimetric analysis (TGA) of your specific reaction mixture to determine the precise decomposition temperature and optimize your synthesis protocol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of nanomaterials using Ca(acac)₂.
Problem 1: Inconsistent or broad particle size distribution.
| Possible Causes | Solutions |
| Inhomogeneous temperature distribution in the reaction vessel. | Ensure uniform heating by using a heating mantle with a magnetic stirrer. For larger scale reactions, consider mechanical stirring. |
| Poor control over the nucleation and growth phases. | Separate the nucleation and growth steps. A "hot-injection" method, where a cooler solution of the precursor is rapidly injected into a hot solvent, can promote a burst of nucleation leading to a more uniform size distribution. |
| Ineffective capping agent or incorrect concentration. | Optimize the type and concentration of the capping agent. The ratio of the capping agent to the precursor is critical. |
| Precursor degradation or impurity. | Use high-purity Ca(acac)₂ and store it in a dry, inert atmosphere. |
Problem 2: Aggregation of nanoparticles.
| Possible Causes | Solutions |
| Insufficient amount of capping agent. | Increase the concentration of the capping agent. Ensure the capping agent has good affinity for the nanoparticle surface. |
| Inappropriate solvent for nanoparticle dispersion. | After synthesis, disperse the nanoparticles in a solvent that provides good stability. For nanoparticles with hydrophobic capping agents, use nonpolar solvents like hexane or toluene. |
| Incomplete removal of byproducts. | Thoroughly wash the synthesized nanoparticles to remove any residual reactants or byproducts that might cause aggregation. Centrifugation and redispersion is a common method. |
Problem 3: No nanoparticle formation or very low yield.
| Possible Causes | Solutions |
| Reaction temperature is too low for Ca(acac)₂ decomposition. | Increase the reaction temperature. Confirm the decomposition temperature using TGA. |
| Incorrect reaction atmosphere. | Some syntheses require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions. Ensure your reaction setup is properly sealed and purged. |
| Precursor is not soluble in the chosen solvent at the reaction temperature. | Select a solvent with a higher boiling point and better solvating power for Ca(acac)₂. |
Quantitative Data Summary
The following table provides illustrative data on the effect of Ca(acac)₂ concentration on the final particle size of hypothetical CaO nanoparticles synthesized via a thermal decomposition method. Please note that this data is for exemplary purposes and actual results may vary based on specific experimental conditions.
| Ca(acac)₂ Concentration (mmol) | Average Particle Size (nm) | Standard Deviation (nm) | Polydispersity Index (PDI) |
| 0.1 | 25.3 | 4.1 | 0.25 |
| 0.2 | 18.7 | 2.9 | 0.18 |
| 0.4 | 12.5 | 1.8 | 0.11 |
| 0.8 | 8.2 | 1.2 | 0.08 |
Experimental Protocols
Protocol 1: Synthesis of CaO Nanoparticles via Thermal Decomposition
This protocol describes a general method for synthesizing calcium oxide nanoparticles with a controlled size using Ca(acac)₂ as a precursor.
Materials:
-
Calcium acetylacetonate (Ca(acac)₂)
-
Oleic acid (capping agent)
-
1-octadecene (solvent)
-
Ethanol (for washing)
-
Hexane (for dispersion)
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine 10 mmol of oleic acid and 50 mL of 1-octadecene.
-
Heat the mixture to 120°C under a nitrogen atmosphere and maintain for 30 minutes to remove water and oxygen.
-
In a separate vial, dissolve 0.4 mmol of Ca(acac)₂ in 10 mL of 1-octadecene. Gentle heating may be required to fully dissolve the precursor.
-
Rapidly inject the Ca(acac)₂ solution into the hot oleic acid/1-octadecene mixture.
-
Raise the temperature to 280°C and maintain for 1 hour.
-
After the reaction, cool the mixture to room temperature.
-
Add 50 mL of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Wash the nanoparticle pellet twice with ethanol and once with hexane.
-
Disperse the final CaO nanoparticles in hexane for storage and characterization.
Visualizations
Below are diagrams illustrating key workflows and concepts in nanomaterial synthesis.
References
Technical Support Center: Purification of Crude Calcium bis(4-oxopent-2-en-2-olate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Calcium bis(4-oxopent-2-en-2-olate), also commonly known as calcium acetylacetonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude Calcium bis(4-oxopent-2-en-2-olate).
Issue 1: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction: The initial synthesis did not proceed to completion, leaving significant amounts of starting materials. | Ensure the reaction time and temperature in the synthesis protocol are strictly followed. In a typical synthesis, reacting calcium hydroxide with acetylacetone in a suitable solvent like methanol may require reflux for 1-2 hours.[1] | An increased yield of the crude product before the purification step. |
| Product Loss During Washing: The purified product is partially dissolving in the washing solvent. | Calcium bis(4-oxopent-2-en-2-olate) has some solubility in methanol. If using methanol for washing, use minimal amounts of cold methanol to wash the filter cake.[1] Consider recovering the dissolved product from the filtrate if high recovery is critical. | Minimized loss of the final product, leading to a higher overall yield. A single synthesis yield of 93.41% has been reported, which increased to 99% after recovering the product from the washing step.[2] |
| Product Adherence to Glassware: The product is sticking to the reaction and filtration apparatus. | Scrape the glassware thoroughly. A flexible spatula can be effective. A small amount of the cold washing solvent can be used to transfer the remaining solid. | Maximized transfer of the product at each step of the purification process. |
| Premature Crystallization During Hot Filtration (Recrystallization): The product crystallizes on the filter paper or in the funnel stem. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem. | The hot, saturated solution will pass through the filter without premature crystallization, ensuring the maximum amount of product is available for crystallization upon cooling. |
Issue 2: Product Appears Impure After Purification (e.g., Off-White Color, Incorrect Melting Point)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Removal of Colored Impurities: The synthesis process may generate colored byproducts. | If the product is off-white after initial washing, consider a recrystallization step. Methanol is a potential solvent as Calcium bis(4-oxopent-2-en-2-olate) is soluble in it.[3] For other metal acetylacetonates, recrystallization from warm methanol or petroleum ether has been successful.[4] | A purer, whiter crystalline product. |
| Presence of Unreacted Starting Materials: Calcium hydroxide or acetylacetone may still be present. | Ensure thorough washing of the crude product. Water can be used to remove unreacted calcium hydroxide, and a non-polar solvent in which the product is insoluble could potentially wash away excess acetylacetone. | Removal of residual starting materials, leading to a purer final product with a sharp melting point. |
| Thermal Decomposition: The product was overheated during drying. | Calcium bis(4-oxopent-2-en-2-olate) is thermally stable up to approximately 175°C.[3] Ensure the drying temperature is kept well below this, for example, at 90°C as mentioned in some synthesis protocols.[1] | The product will be a white powder without any signs of decomposition (e.g., browning). |
| Hydrolysis: The product has been exposed to excessive moisture for a prolonged period. | Store the purified product in a desiccator over a suitable drying agent. | The product will remain a free-flowing powder and will be protected from degradation due to moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Calcium bis(4-oxopent-2-en-2-olate)?
A1: The most common impurities are typically unreacted starting materials, which include calcium hydroxide and acetylacetone.[1] Depending on the synthesis route, other impurities could include byproducts from side reactions or residual solvents used in the synthesis. The purity of the starting materials, such as the calcium source, can also affect the final product's purity.[5]
Q2: What is a suitable purification method for crude Calcium bis(4-oxopent-2-en-2-olate)?
A2: The most commonly cited purification method in synthesis literature involves washing the crude product, followed by filtration and drying.[1][5]
-
Washing: The crude solid is typically washed with a solvent in which the product has low solubility to remove impurities. Water or methanol are often used.[1][5]
-
Filtration: The purified solid is separated from the washing solvent using suction filtration.
-
Drying: The final product is dried under vacuum or in an oven at a temperature below its decomposition point (e.g., 90°C).[1]
For higher purity, recrystallization can be employed. While a specific protocol for the calcium complex is not widely published, a general approach based on its solubility and protocols for other metal acetylacetonates can be adapted.[4]
Q3: What is a good solvent for the recrystallization of Calcium bis(4-oxopent-2-en-2-olate)?
A3: Based on solubility data, methanol is a promising solvent for recrystallization as Calcium bis(4-oxopent-2-en-2-olate) is soluble in it.[3] General recrystallization principles suggest dissolving the crude product in a minimum amount of hot methanol and then allowing it to cool slowly to form crystals. Other solvents that have been used for the recrystallization of other metal acetylacetonates include petroleum ether.[4] A solvent system (a mixture of a "good" solvent and a "poor" solvent) might also be effective.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of Calcium bis(4-oxopent-2-en-2-olate):
-
Melting Point Determination: A pure compound will have a sharp melting point. The reported melting point is in the range of 277-284°C.
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify the purity of the compound. A purity of 99.27% has been reported using HPLC.[2]
-
Spectroscopic Methods (FTIR, NMR): These methods can confirm the identity of the compound and may reveal the presence of impurities.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual solvent or volatile impurities and confirm the thermal stability of the compound.
Experimental Protocols
Protocol 1: Purification by Washing
-
Transfer the Crude Product: Transfer the crude Calcium bis(4-oxopent-2-en-2-olate) to a beaker.
-
Washing: Add a small amount of cold methanol to the crude product and stir the slurry for a few minutes. This will wash away soluble impurities.
-
Filtration: Set up a suction filtration apparatus (Büchner funnel and flask). Wet the filter paper with a small amount of the washing solvent.
-
Isolate the Product: Pour the slurry into the Büchner funnel and apply vacuum.
-
Further Washing: Wash the filter cake with a minimal amount of cold methanol. Repeat if necessary.
-
Drying: Carefully transfer the purified product from the filter paper to a watch glass or drying dish. Dry the product in a vacuum oven at 90°C until a constant weight is achieved.[1]
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection: Based on solubility, methanol is a good starting point.
-
Dissolution: In a flask, add the crude Calcium bis(4-oxopent-2-en-2-olate). Add a small amount of methanol and heat the mixture gently with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purity and Yield Data from Literature
| Purification Method | Analyte | Purity | Yield | Reference |
| Synthesis followed by washing and recovery | Calcium Acetylacetonate | Not specified | 93.41% (single synthesis), 99% (with recovery) | [2] |
| Not specified | Acetylacetone (precursor) | 99.27% | 82.89% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Calcium bis(4-oxopent-2-en-2-olate).
Caption: General workflow for the purification of Calcium bis(4-oxopent-2-en-2-olate) by recrystallization.
References
- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 2. globethesis.com [globethesis.com]
- 3. Calcium acetylacetonate | 19372-44-2 | Benchchem [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
Challenges in scaling up production of calcium acetylacetonate
Welcome to the technical support center for the synthesis and scale-up of calcium acetylacetonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and large-scale production.
Frequently Asked Questions (FAQs)
???+ question "What is calcium acetylacetonate and what are its primary applications?"
???+ question "What are the common synthesis methods for calcium acetylacetonate?"
???+ question "What are the key parameters to control during synthesis?"
???+ question "What are the main challenges in scaling up production?"
???+ question "How is the quality of calcium acetylacetonate assessed?"
Troubleshooting Guides
Low Product Yield
| Question | Possible Causes & Solutions |
| Why is my reaction yield consistently low? | 1. Incomplete Reaction: Reactants may not be fully consumed. * Solution: Optimize the molar ratio of acetylacetone to the calcium source. An excess of acetylacetone may be required.[1] Verify the reaction time and temperature to ensure the reaction goes to completion.[2] 2. Poor Reactant Contact: In heterogeneous systems (solid-liquid or solid-solid), insufficient mixing can limit the reaction rate. * Solution: For liquid-phase reactions, ensure adequate stirring speed. For solid-phase reactions, ensure thorough grinding and mixing of the reactants to maximize surface contact.[3][2] 3. Sub-optimal Calcium Hydroxide Activity: The reactivity of calcium hydroxide can significantly impact yield. Freshly prepared calcium hydroxide often has higher surface activity. Drying of the calcium hydroxide before use can cause particles to reunite, reducing surface area and reactivity.[1] * Solution: Use freshly prepared calcium hydroxide precipitate for the reaction.[1] Avoid extensive drying of the calcium hydroxide intermediate. |
| How can I improve the yield during product isolation? | 1. Product Loss During Washing: The product may have some solubility in the washing solvent, leading to losses. * Solution: Minimize the amount of solvent used for washing. Use cold solvent to reduce solubility. Consider implementing a recovery step to reclaim dissolved product from the washings, which can significantly increase the overall cyclic yield.[2] 2. Inefficient Filtration: Poor filtration can lead to loss of product or incomplete separation from the reaction mixture. * Solution: Select an appropriate filter medium. Ensure a good seal on the filtration apparatus (e.g., Buchner funnel) to maximize recovery. |
Product Impurity & Color Issues
| Question | Possible Causes & Solutions |
| Why is the final product off-white or discolored instead of white? | 1. Impurities in Raw Materials: Impurities in the calcium source (e.g., calcium chloride) can carry through to the final product, affecting its color.[3] * Solution: Use high-purity raw materials. If using calcium chloride, consider a purification step to remove impurities before preparing calcium hydroxide. This can be done by adjusting the pH and using an oxidizing agent like hydrogen peroxide to precipitate metal impurities.[3] 2. Side Reactions: Unwanted side reactions during the synthesis can generate colored byproducts.[2] * Solution: Optimize reaction conditions (temperature, pH) to minimize side reactions. Ensure the reaction is carried out under an appropriate atmosphere if sensitive to oxidation. 3. Inadequate Washing: Residual reactants or byproducts may remain in the final product. * Solution: Ensure the filter cake is washed thoroughly with an appropriate solvent (e.g., methanol) to remove any unreacted starting materials or soluble impurities.[1] |
| What are common impurities and how can they be removed? | 1. Unreacted Acetylacetone: Excess acetylacetone may remain. * Solution: Thorough washing with a suitable solvent will typically remove it.[1] 2. Inorganic Salts: Salts like sodium chloride (if using CaCl₂ and NaOH) may be present. * Solution: Washing with deionized water can remove soluble inorganic salts. However, care must be taken as calcium acetylacetonate has some water solubility.[4] |
Quantitative Data & Experimental Protocols
Optimized Reaction Conditions
The following table summarizes optimized conditions for the synthesis of calcium acetylacetonate as reported in dissertation research.[2]
| Parameter | Optimized Value |
| Synthesis of Acetylacetone | |
| Reaction Time | 15.3 hours[2] |
| Molar Ratio (Ethyl Acetoacetate : Acetic Anhydride) | 1.1[2] |
| Catalyst (Magnesium Oxide) Amount | 3% of Acetic Anhydride weight[2] |
| Synthesis of Calcium Acetylacetonate | |
| Molar Ratio (Acetylacetone : Calcium Hydroxide) | 3.76[2] |
| Mass Ratio (Diluent : Calcium Hydroxide) | 13.5[2] |
| Mass Ratio (Detergent : Calcium Hydroxide) | 24.0[2] |
| Reported Yield | |
| Single Synthesis Rate | 93.41%[2] |
| Cyclic Synthesis Rate (with recovery) | 99%[2] |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis via Calcium Hydroxide Precipitation
This method is based on a two-step process common in the literature.[5][1][6]
Step 1: Preparation of Calcium Hydroxide
-
Prepare an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂).
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), with constant stirring.[1]
-
Continue adding the base until the precipitation of calcium hydroxide (Ca(OH)₂) is complete.
-
Isolate the calcium hydroxide precipitate via suction filtration.
-
Wash the precipitate with cold deionized water to remove soluble byproducts (e.g., NaCl). Do not over-dry the precipitate to maintain its high reactivity.[1]
Step 2: Synthesis of Calcium Acetylacetonate
-
Prepare a solution of acetylacetone in a suitable solvent, such as methanol. An excess of acetylacetone (e.g., 2-5%) is recommended.[1]
-
Add the freshly prepared calcium hydroxide precipitate to the acetylacetone solution.
-
Heat the mixture to reflux and maintain the reaction for a specified period with continuous stirring.
-
After the reaction is complete, cool the mixture to allow the product to crystallize.
-
Collect the calcium acetylacetonate product by suction filtration.
-
Wash the filter cake with fresh, cold solvent (e.g., methanol) to remove unreacted acetylacetone and other impurities.[1]
-
Dry the final product in an oven at an appropriate temperature (e.g., 90°C) or in a vacuum desiccator.[1][7]
Protocol 2: Solid-Phase Grinding Synthesis
This method is adapted from descriptions of solvent-free synthesis processes.[3][5]
-
Place the required amount of solid calcium hydroxide and acetylacetone in a mortar or a mechanical grinder.
-
Add any catalysts or grinding aids if required by the specific procedure.[3]
-
Grind the materials together thoroughly for a specified time (e.g., 1 hour) to ensure uniform mixing and reaction.[3]
-
After grinding, the resulting crude product is a solid mixture.
-
Purify the crude product by washing it with a suitable solvent to remove unreacted starting materials.
-
Filter the washed product and dry it at an appropriate temperature (e.g., 70°C) to obtain the final calcium acetylacetonate sample.[3]
Visualizations
Experimental Workflow
Caption: Liquid-phase synthesis workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
- 1. CN102898294A - Preparation method for calcium acetylacetonate - Google Patents [patents.google.com]
- 2. globethesis.com [globethesis.com]
- 3. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nanotrun.com [nanotrun.com]
- 6. "A Process For The Preparation Of Metal Complexes Of Acetylacetonate [quickcompany.in]
- 7. unn.edu.ng [unn.edu.ng]
Effect of solvent choice on the purity of Calcium bis(4-oxopent-2-en-2-olate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Calcium bis(4-oxopent-2-en-2-olate), with a specific focus on how the choice of solvent can impact the purity of the final product. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Calcium bis(4-oxopent-2-en-2-olate), offering potential causes and solutions related to solvent selection.
| Issue | Potential Solvent-Related Cause | Recommended Solutions |
| Low Product Yield | Incomplete Reaction: The chosen solvent may not facilitate adequate contact between the calcium salt (e.g., calcium hydroxide) and acetylacetone. For instance, using water as the primary solvent can sometimes lead to a three-phase system (solid calcium hydroxide, aqueous phase, and organic acetylacetone phase), hindering the reaction.[1] | Solvent System Modification: Consider using a co-solvent system or switching to a solvent that improves the solubility or dispersion of the reactants. Methanol has been shown to be an effective dispersant, creating a two-phase system that promotes better reactant contact and can lead to higher yields.[1] |
| Product Loss During Workup: The product may have some solubility in the washing solvent, leading to losses during the filtration and washing steps. | Optimize Washing Solvent: Use a minimal amount of a cold, non-polar solvent in which the product is sparingly soluble to wash the final product. Ensure the washing solvent is sufficiently cold to minimize dissolution. | |
| Discolored Product (Yellowish or Brownish Tinge) | Impure Reactants: The color may originate from impurities present in the starting materials, particularly the calcium source. | Use High-Purity Starting Materials: Ensure the use of high-purity calcium hydroxide or other calcium salts. Impurities in technical-grade reactants can introduce color to the final product. |
| Solvent-Induced Side Reactions: Certain solvents, especially at elevated temperatures, might promote side reactions or the degradation of the product. | Solvent Selection and Temperature Control: Choose a solvent that is inert under the reaction conditions. Lowering the reaction temperature, if feasible, can also minimize the formation of colored byproducts. | |
| Product is Difficult to Filter or Appears Gummy/Oily | "Oiling Out" During Crystallization: The product may be separating from the solution as a liquid rather than a crystalline solid. This can happen if the solution is supersaturated to a high degree or if the solvent is not ideal for crystallization. | Optimize Crystallization Conditions: Ensure a slow cooling rate to promote the formation of well-defined crystals. If "oiling out" persists, consider using a different recrystallization solvent or a solvent mixture. Adding a small seed crystal can also induce proper crystallization. |
| Incomplete Reaction or Presence of Unreacted Starting Materials: The presence of unreacted, soluble starting materials can interfere with the crystallization process. | Ensure Complete Reaction: Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC). Adjust reaction time or temperature as needed. | |
| Broad or Impure Spectroscopic Data (NMR, IR) | Presence of Residual Solvent: The final product may retain solvent molecules, leading to extraneous peaks in the spectroscopic analysis. | Thorough Drying: Dry the product under vacuum at an appropriate temperature to remove any residual solvent. The drying temperature should be high enough to remove the solvent but low enough to prevent product decomposition. |
| Formation of Hydrates: If water is used as a solvent or is present in the reactants, the final product may be a hydrate, which will affect the spectroscopic data. | Anhydrous Conditions: If the anhydrous form is desired, conduct the reaction and workup under anhydrous conditions. The presence of coordinated water can often be detected by thermogravimetric analysis (TGA). |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the synthesis of Calcium bis(4-oxopent-2-en-2-olate) to achieve high purity?
While the "best" solvent can depend on the specific experimental setup and desired product specifications, methanol is often cited as a good choice for achieving high yield and a good quality product.[1] It acts as an effective dispersant for the reactants, creating a two-phase system that facilitates a more complete reaction compared to water, which can form a less efficient three-phase system.[1]
Q2: Can I use a solvent-free method for the synthesis?
Yes, solid-phase synthesis methods exist where the reactants are ground together without a solvent. This method can be advantageous in terms of simplicity and reduced solvent waste. However, achieving a homogeneous reaction mixture can be challenging, which may affect the reaction's completeness and the final product's purity.
Q3: My final product is off-white. How can I improve the color?
An off-white color is often due to impurities in the starting materials. Using high-purity calcium hydroxide is crucial. If the starting materials are pure, the discoloration might be due to side reactions. In such cases, optimizing the reaction temperature and choosing an inert solvent can help. If the product is already formed, recrystallization from a suitable solvent can be an effective purification step to improve color and purity.
Q4: What is a good solvent for the recrystallization of Calcium bis(4-oxopent-2-en-2-olate)?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Calcium bis(4-oxopent-2-en-2-olate), a polar solvent or a mixture of solvents may be effective. Methanol or ethanol could be good starting points for screening. A mixed solvent system, such as methanol-water or ethanol-water, might also be suitable, where the compound is dissolved in the better solvent (the alcohol) at an elevated temperature, and the poorer solvent (water) is added to induce crystallization upon cooling.
Q5: How does the presence of water in the reaction solvent affect the final product?
The presence of water can lead to the formation of Calcium bis(4-oxopent-2-en-2-olate) hydrate. This is not necessarily an impurity, but a different form of the product. The presence of coordinated water molecules will be evident in analytical data, such as TGA (showing a weight loss at temperatures corresponding to the loss of water) and IR spectroscopy. If the anhydrous form is specifically required, the synthesis should be carried out under anhydrous conditions using anhydrous solvents and reactants.
Experimental Protocols
Synthesis of Calcium bis(4-oxopent-2-en-2-olate) using Methanol
This protocol is based on methodologies described in the literature, aiming for a high-purity product.[1]
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (NaOH)
-
Acetylacetone
-
Methanol
-
Deionized water
Procedure:
-
Preparation of Calcium Hydroxide:
-
Dissolve calcium chloride in deionized water to create an aqueous solution.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the calcium chloride solution with constant stirring to precipitate calcium hydroxide.
-
Filter the calcium hydroxide precipitate and wash it thoroughly with deionized water to remove any residual sodium chloride. Do not over-dry the precipitate; it should remain as a moist paste.
-
-
Synthesis of Calcium bis(4-oxopent-2-en-2-olate):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
To the methanol, add acetylacetone.
-
With stirring, add the freshly prepared moist calcium hydroxide precipitate to the methanol/acetylacetone mixture.
-
Heat the reaction mixture to reflux and maintain it for 1-2 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Purification by Recrystallization
Procedure:
-
Place the crude Calcium bis(4-oxopent-2-en-2-olate) in a flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) to the flask.
-
Heat the mixture gently with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
For maximum crystal recovery, you can place the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Aggregation of Calcium Acetylacetonate-Derived Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during and after synthesis from calcium acetylacetonate.
Frequently Asked Questions (FAQs)
Q1: Why are my nanoparticles aggregating?
A1: Nanoparticle aggregation is a common phenomenon driven by the high surface energy of nanoparticles. They tend to clump together to minimize this energy. For nanoparticles derived from calcium acetylacetonate, this can be influenced by several factors including:
-
Van der Waals forces: Attractive forces between particles.
-
Improper surface functionalization: Lack of sufficient repulsive forces to counteract attraction.
-
Suboptimal synthesis parameters: Issues with pH, temperature, precursor concentration, and stirring rate can all lead to instability.
-
Solvent effects: The polarity and composition of the solvent can significantly impact nanoparticle stability.
Q2: What is the general mechanism of nanoparticle stabilization?
A2: Nanoparticle stabilization is typically achieved through two primary mechanisms:
-
Steric Hindrance: This involves attaching long-chain molecules (polymers or non-ionic surfactants) to the nanoparticle surface. These molecules create a physical barrier that prevents particles from getting close enough to aggregate.
-
Electrostatic Stabilization: This method relies on creating a charged surface on the nanoparticles. The resulting electrostatic repulsion between similarly charged particles keeps them dispersed in the solvent. The magnitude of this surface charge is often measured as the zeta potential.
Q3: How does pH affect the stability of my nanoparticles?
A3: The pH of the synthesis medium is a critical parameter that influences the surface charge of your nanoparticles.[1][2] For metallic and metal oxide nanoparticles, the pH determines the protonation or deprotonation of surface hydroxyl groups, leading to a positive or negative surface charge. The pH at which the net surface charge is zero is known as the isoelectric point (IEP). At or near the IEP, electrostatic repulsion is minimal, and aggregation is most likely to occur. Therefore, maintaining a pH far from the IEP is crucial for electrostatic stabilization. The stability of nanoparticles can be significantly decreased with a decrease in pH.[3]
Q4: Can the solvent I use contribute to aggregation?
A4: Yes, the choice of solvent is critical. Synthesizing nanoparticles in non-polar solvents can sometimes reduce aggregation compared to aqueous media, as it can minimize certain inter-particle interactions. For instance, amorphous calcium carbonate nanoparticles have been successfully synthesized in ethanol to prevent immediate aggregation in water.[4]
Troubleshooting Guides
Problem 1: Immediate precipitation or aggregation is observed during synthesis.
This is a common issue indicating that the nanoparticles are not being adequately stabilized as they form.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stabilization | Introduce a stabilizing agent during the synthesis process. This can be a surfactant, polymer, or capping agent that adsorbs to the nanoparticle surface as it forms. |
| Incorrect pH | Measure and adjust the pH of the reaction mixture. For many metal oxide nanoparticles, a more alkaline pH (e.g., pH 10) can enhance stability.[5] |
| High Precursor Concentration | Reduce the concentration of the calcium acetylacetonate precursor. High concentrations can lead to rapid nucleation and uncontrolled growth, favoring aggregation. |
| Inefficient Mixing | Ensure vigorous and uniform stirring throughout the synthesis. Inadequate mixing can create localized areas of high concentration, promoting aggregation. However, be aware that excessive mechanical agitation can sometimes trigger aggregation.[6] |
Experimental Protocol: In-situ Stabilization during Synthesis
This protocol provides a general framework for incorporating a stabilizer during the synthesis of nanoparticles from calcium acetylacetonate.
Materials:
-
Calcium Acetylacetonate (precursor)
-
Anhydrous Ethanol (solvent)
-
Stabilizing agent (e.g., Polyvinylpyrrolidone - PVP, Polyethylene glycol - PEG, Cetyltrimethylammonium bromide - CTAB, or an amine ligand)
-
Deionized water
Procedure:
-
Dissolve the calcium acetylacetonate precursor in anhydrous ethanol to a desired concentration (e.g., 0.1 M).
-
In a separate flask, dissolve the chosen stabilizing agent in ethanol. The concentration will depend on the stabilizer used (see table below for examples).
-
Under vigorous stirring, add the precursor solution dropwise to the stabilizer solution.
-
If a hydrolysis reaction is required, slowly add a controlled amount of deionized water to the mixture.
-
Monitor the reaction for any signs of turbidity or precipitation, which would indicate aggregation.
-
After the reaction is complete, the nanoparticles can be purified by centrifugation and redispersion in a suitable solvent.
Problem 2: Nanoparticles aggregate after purification and redispersion.
This issue suggests that the purification process may be stripping the stabilizer from the nanoparticle surface or that the storage solvent is not optimal.
Possible Causes & Solutions:
| Cause | Solution |
| Loss of Stabilizer during Washing | Use a less harsh washing procedure. For example, use a solvent in which the stabilizer is less soluble for washing, or reduce the number of centrifugation/redispersion cycles. |
| Inappropriate Storage Solvent | Ensure the nanoparticles are redispersed in a solvent that promotes stability. This is often the same solvent used for synthesis. If switching to an aqueous medium, ensure the stabilizer provides adequate protection in water. |
| Changes in pH during Redispersion | Measure the pH of the final nanoparticle suspension and adjust if necessary to maintain electrostatic repulsion. |
| Freeze-Drying Induced Aggregation | If lyophilizing the nanoparticles for long-term storage, incorporate a cryoprotectant (e.g., sucrose, trehalose) in the suspension before freezing.[7] |
Data Presentation: Stabilizer Performance
The choice of stabilizer and its concentration are critical for preventing aggregation. The following table provides representative data on how different types of stabilizers can affect the particle size and zeta potential of nanoparticles. Note: These are illustrative values for calcium-based nanoparticles and may vary depending on the specific synthesis conditions.
| Stabilizer Type | Stabilizer Example | Concentration (% w/v) | Average Particle Size (nm) | Zeta Potential (mV) | Stabilization Mechanism |
| No Stabilizer | - | - | > 1000 (aggregated) | ~ 0 | - |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | 0.5 | 150 | -45 | Electrostatic |
| Cationic Surfactant | CTAB | 0.5 | 180 | +40 | Electrostatic |
| Non-ionic Polymer | PVP | 1.0 | 120 | -15 | Steric |
| Non-ionic Polymer | PEG | 1.0 | 135 | -10 | Steric |
| Polysaccharide | Dextran | 1.0 | 200 | -25 | Steric & Electrostatic |
A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good electrostatic stability. For sterically stabilized particles, the zeta potential may be close to zero, yet the particles remain stable due to the physical barrier provided by the polymer.[8]
Visualizations
Troubleshooting Workflow for Nanoparticle Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation.
Mechanisms of Nanoparticle Stabilization
Caption: Mechanisms of nanoparticle stabilization.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly processes for the synthesis of amorphous calcium carbonate nanoparticles in ethanol and their stabilisation in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis and Characterization of Calcium Oxide Nanoparticles from Citrullus colocynthis Fruit Extracts; Their Biocompatibility and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shape and aggregation control of nanoparticles: not shaken, not stirred - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining the Thermal Decomposition of Calcium bis(4-oxopent-2-en-2-olate)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the thermal decomposition of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate (Ca(acac)₂).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for Calcium bis(4-oxopent-2-en-2-olate) in a dynamic air atmosphere?
A1: The thermal decomposition of hydrated Calcium bis(4-oxopent-2-en-2-olate) in air is a multi-step process. It begins with the loss of adsorbed and coordinated water, followed by the decomposition of the chelate to form calcium carbonate, and finally, the decomposition of calcium carbonate to calcium oxide.[1][2]
Q2: What are the typical temperature ranges for each stage of decomposition?
A2: The temperature ranges for the decomposition stages can vary slightly depending on experimental conditions such as heating rate and atmosphere. However, typical ranges observed during thermogravimetric analysis (TGA) in a dynamic air atmosphere are summarized in the table below.
Q3: What are the final products of the thermal decomposition?
A3: Under a dynamic air atmosphere, the final solid product is calcium oxide (CaO).[1] Gaseous byproducts can include water, acetone, and carbon dioxide.[3][4]
Q4: How does the atmosphere (e.g., air vs. inert gas) affect the decomposition process?
A4: The atmosphere plays a crucial role in the final decomposition products. In an air atmosphere, the organic components and any carbon residue will combust, leading to a final product of calcium oxide.[1] In an inert atmosphere (like nitrogen or argon), the decomposition of the organic ligand may result in the formation of carbonaceous residues, potentially leading to incomplete conversion to the final metal oxide and different gaseous byproducts.[5]
Q5: What is the significance of using Calcium bis(4-oxopent-2-en-2-olate) as a precursor?
A5: This organometallic compound is advantageous as a precursor for synthesizing calcium oxide-based materials. Its controlled thermal decomposition can produce high-purity, nanostructured CaO with a high surface area, which is beneficial for applications like CO2 capture.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the thermal decomposition of Calcium bis(4-oxopent-2-en-2-olate).
Issue 1: The initial mass loss in my TGA curve is higher than expected.
-
Possible Cause: The starting material may contain excess adsorbed or lattice water. Commercial calcium acetylacetonate often exists as a hydrate.[6]
-
Solution:
-
Dry the sample in a desiccator or under vacuum at a low temperature (e.g., room temperature to 40°C) for an extended period before analysis to remove excess adsorbed water.
-
Perform a pre-heating step in the TGA at a temperature just below the onset of coordinated water loss (e.g., holding at 100°C for 30 minutes) to remove adsorbed water before the main experiment begins.
-
Issue 2: The final mass loss is less than theoretically expected for the conversion to CaO.
-
Possible Cause 1: Incomplete decomposition of the calcium carbonate intermediate.
-
Solution 1: Ensure the final temperature of your experiment is sufficiently high to facilitate complete decarboxylation of calcium carbonate. This typically occurs in the range of 635-800°C, but extending the final temperature to 850°C or higher can ensure completion.[1][2]
-
Possible Cause 2: Formation of a stable carbon residue. This is more likely in an inert or reducing atmosphere.
-
Solution 2: If working in an inert atmosphere, consider the possibility of carbon residue. If the goal is pure CaO, performing the decomposition in an oxidizing atmosphere like synthetic air is recommended.[1]
-
Possible Cause 3: The heating rate is too fast.
-
Solution 3: A slower heating rate (e.g., 5-10°C/min) can provide sufficient time for the decomposition reactions to go to completion at each stage.
Issue 3: I am observing unexpected peaks in my Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curve.
-
Possible Cause: The presence of impurities in the starting material or reactions between the sample and the crucible material.
-
Solution:
-
Verify the purity of your Calcium bis(4-oxopent-2-en-2-olate) using techniques like FTIR or NMR spectroscopy.
-
Use inert crucible materials such as alumina or platinum.
-
An unusual DTA peak shape around 285°C can result from the convolution of an endothermic decomposition process and an exothermic combustion of released products.[1]
-
Data Presentation
Table 1: Thermal Decomposition Stages of Hydrated Calcium bis(4-oxopent-2-en-2-olate) in Dynamic Air
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Solid Residue |
| Release of Adsorbed Water | 46 - 105 | ~15 | H₂O | Hydrated Ca(acac)₂ |
| Release of Coordinated Water | 105 - 175 | ~3.2 | H₂O | Anhydrous Ca(acac)₂ |
| Chelate Decomposition (Step 1) | 175 - 305 | Varies | Organic fragments | Intermediate species |
| Chelate Decomposition (Step 2) | 305 - 635 | Varies | CO₂, Organic fragments | Calcium Carbonate (CaCO₃) |
| Decarboxylation of Calcite | 635 - 800 | ~17.7 | CO₂ | Calcium Oxide (CaO) |
| Oxidation of Carbon Residue | > 800 | ~3.3 | CO₂ | Calcium Oxide (CaO) |
Note: Mass loss percentages are approximate and can vary based on the initial hydration state of the sample. Data is compiled from studies performing thermal analysis in a dynamic air atmosphere.[1][2]
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) of Calcium bis(4-oxopent-2-en-2-olate)
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate crucible, typically alumina or platinum, that is chemically inert under the experimental conditions.
-
Perform a blank run with an empty crucible to establish a baseline.
-
-
Sample Preparation:
-
TGA Method Setup:
-
Set the purge gas (e.g., synthetic air or nitrogen) to a constant flow rate, typically 20-50 mL/min.
-
Define the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).
-
Optionally, include isothermal segments to observe mass loss at specific temperatures.
-
-
-
Data Acquisition and Analysis:
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
After the experiment, subtract the baseline from the sample data.
-
Plot the percentage mass loss versus temperature.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[8]
-
Visualizations
Caption: Thermal decomposition pathway of hydrated Calcium bis(4-oxopent-2-en-2-olate) in air.
Caption: Troubleshooting workflow for unexpected TGA results.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase aluminium acetylacetonate decomposition: revision of the current mechanism by VUV synchrotron radiation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00720C [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium bis(4-oxopent-2-en-2-olate) | Benchchem [benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. etamu.edu [etamu.edu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate. The following sections detail the principles, experimental data, and protocols for various methods, offering a comparative overview to aid in the selection of the most appropriate techniques for specific research and development needs.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding within Calcium bis(4-oxopent-2-en-2-olate).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for probing the coordination of the 4-oxopent-2-en-2-olate ligand to the calcium ion. The formation of the chelate ring significantly alters the vibrational modes of the ligand compared to the free acetylacetone molecule.
Data Presentation: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3183 | O-H stretching (of coordinated or adsorbed water) | [1] |
| 2989 - 2916 | C-H stretching (asymmetric and symmetric) | [1] |
| ~1600 | Coupled C=O and C=C stretching vibrations of the chelate ring | [1] |
| ~1500 | Coupled C=O and C=C stretching vibrations of the chelate ring | [1] |
| 1460 - 1400 | CH₃ deformation | [1] |
| ~1350 | C-C stretching in the complex ring | [1] |
| ~1250 | C-C-C stretching in the complex ring | [1] |
| ~1010 | CH₃ rocking | [1] |
| ~920 | C-CH₃ stretching | [1] |
| ~760 | Out-of-plane C-H bending | [1] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the sample can be analyzed as a mull with Nujol or Fluorolube.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet or mulling agent is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. The positions and relative intensities of these bands provide information about the functional groups and the coordination environment of the calcium ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atomic nuclei within the molecule. For the diamagnetic Calcium bis(4-oxopent-2-en-2-olate), ¹H and ¹³C NMR are particularly informative.
Data Presentation: NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.0 | Singlet | Methine proton (-CH=) of the chelate ring |
| ¹H | ~1.8 | Singlet | Methyl protons (-CH₃) of the chelate ring |
| ¹³C | ~190 | Singlet | Carbonyl carbon (C=O) of the chelate ring |
| ¹³C | ~100 | Singlet | Methine carbon (-CH=) of the chelate ring |
| ¹³C | ~25 | Singlet | Methyl carbons (-CH₃) of the chelate ring |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The NMR spectrum is acquired using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to a series of singlets.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to assign the resonances to the different protons and carbons in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. In Calcium bis(4-oxopent-2-en-2-olate), the observed transitions are primarily associated with the π → π* and n → π* transitions within the delocalized π-system of the acetylacetonate ligand, as the Ca²⁺ ion does not have d-d electronic transitions.
Data Presentation: UV-Vis Spectral Data
| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |
| Below 350 nm | Typically high | π → π* and n → π* transitions |
Note: Specific λmax and ε values can vary depending on the solvent.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: A dilute solution of the complex is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrument Setup: The UV-Vis spectrophotometer is calibrated, and a baseline is recorded with the pure solvent.
-
Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths, typically from 200 to 800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.
Thermal Analysis Techniques
Thermal analysis methods are crucial for determining the thermal stability, decomposition pathways, and hydration state of Calcium bis(4-oxopent-2-en-2-olate).
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. Together, they provide a detailed picture of the thermal events occurring upon heating.
Data Presentation: TGA/DTA Data for Calcium bis(4-oxopent-2-en-2-olate) n-hydrate
| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |
| 46 - 105 | ~15 | Endothermic | Release of adsorbed water |
| 105 - 175 | ~3.2 | Endothermic | Release of coordinated water |
| 175 - 305 | ~21.2 | Endo/Exothermic | Initial decomposition of the chelate |
| 305 - 635 | ~19.6 | Exothermic | Further decomposition and formation of CaCO₃ (calcite) |
| 635 - 800 | ~17.7 | Endothermic | Decarboxylation of CaCO₃ to CaO |
| > 800 | ~3.3 | Exothermic | Oxidation of amorphous carbon residue |
Data adapted from a study on the thermal decomposition in a dynamic air atmosphere.[2]
Experimental Protocol: TGA/DTA Analysis
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA/DTA instrument is purged with a desired atmosphere (e.g., nitrogen, air) at a controlled flow rate. The temperature program is set with a specific heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument simultaneously records the sample mass and the temperature difference between the sample and reference crucibles as the temperature is increased.
-
Data Analysis: The TGA curve is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA curve indicates whether these processes are endothermic or exothermic.
X-ray Diffraction (XRD)
Powder X-ray diffraction is a fundamental technique for confirming the crystalline nature of Calcium bis(4-oxopent-2-en-2-olate), identifying its crystal phase, and monitoring structural changes upon heating.
Data Presentation: XRD Data
Upon thermal decomposition, the characteristic peaks of the original chelate disappear, and new peaks corresponding to intermediate and final products emerge.
| Product | Crystal System | Key Diffraction Peaks (2θ) |
| Calcite (CaCO₃) | Hexagonal | ~29.4°, 36.0°, 39.4°, 43.2°, 47.5°, 48.5° |
| Calcium Oxide (CaO) | Cubic | ~32.2°, 37.4°, 53.9°, 64.2°, 67.4° |
Note: 2θ values are approximate and depend on the X-ray wavelength used.
Experimental Protocol: Powder XRD Analysis
-
Sample Preparation: A fine powder of the sample is packed into a sample holder.
-
Instrument Setup: The X-ray diffractometer is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Acquisition: The sample is irradiated with X-rays over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present.
Chromatographic Techniques
While not a primary tool for the characterization of the intact complex, chromatographic methods can be employed for the analysis of the calcium ion content.
Ion Chromatography
Ion chromatography is a powerful technique for the separation and quantification of ions. It can be used to determine the purity of the starting materials or to quantify the calcium content after decomposition of the complex.
Experimental Protocol: Ion Chromatography for Calcium Analysis
-
Sample Preparation: A known amount of the Calcium bis(4-oxopent-2-en-2-olate) is digested, typically with an acid, to release the calcium ions into solution. The solution is then diluted to an appropriate concentration.
-
Instrument Setup: An ion chromatograph equipped with a cation exchange column and a conductivity detector is used. The mobile phase is typically a dilute acid solution.
-
Data Acquisition: The prepared sample solution is injected into the chromatograph, and the retention time and peak area of the calcium ion are recorded.
-
Data Analysis: The concentration of calcium in the sample is determined by comparing the peak area to a calibration curve prepared from standard calcium solutions.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of Calcium bis(4-oxopent-2-en-2-olate) and the relationship between the different analytical techniques.
Caption: Workflow for the characterization of Calcium bis(4-oxopent-2-en-2-olate).
Caption: Comparison of analytical techniques for Calcium bis(4-oxopent-2-en-2-olate).
References
A Comparative Guide to the Thermal Decomposition of Calcium Acetylacetonate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of calcium acetylacetonate hydrate, Ca(C₅H₇O₂)₂·nH₂O. Understanding the thermal stability and decomposition pathway of this organometallic compound is crucial for its application in various fields, including materials science and as a precursor in pharmaceutical synthesis. This document presents experimental data, outlines the analytical methodology, and compares its thermal behavior with other related compounds.
Interpreting the TGA and DTA Curves
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the composition of the material. Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference, indicating whether a thermal event is exothermic (heat-releasing) or endothermic (heat-absorbing).
The thermal decomposition of calcium acetylacetonate hydrate in a dynamic air atmosphere occurs in a series of distinct steps, as revealed by its TGA and DTA curves.[1] The process involves the initial loss of water molecules, followed by the decomposition of the acetylacetonate ligand, and finally the decomposition of the resulting inorganic salt.
Quantitative Data Summary
The following table summarizes the key thermal events observed during the decomposition of calcium acetylacetonate hydrate, based on simultaneous DTA/TGA analysis.[1]
| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | DTA Peak Type | Description of Thermal Event |
| 45 - 105 | 82 | 15.0 | Endothermic | Release of adsorbed water.[1] |
| 105 - 175 | 119, 142 | 3.2 | Endothermic | Release of coordinated water (approx. 0.6 mol).[1] |
| 175 - 305 | 285 | \multirow{2}{}{Variable} | Exothermic | First step of chelate decomposition. |
| 305 - 635 | 386 | Exothermic | Second step of chelate decomposition, forming calcium carbonate (calcite).[1] | |
| 635 - 800 | - | \multirow{2}{}{Variable} | Endothermic | Decarboxylation of calcium carbonate to form calcium oxide.[1] |
| > 800 | - | Exothermic | Oxidation of amorphous carbon residues.[1] |
Note: The total mass loss observed up to 1300°C is approximately 80%.[1]
Comparison with Other Compounds
The thermal decomposition of calcium acetylacetonate hydrate shows some similarities and differences when compared to other metal acetylacetonates and simpler calcium salts.
-
Other Metal Acetylacetonates: Many metal acetylacetonates exhibit multi-step decomposition profiles. For instance, iron(III) acetylacetonate also undergoes decomposition in several stages, though at different temperature ranges.[2][3] The nature of the metal ion significantly influences the decomposition pathway and the final metallic or metal oxide residue.
-
Calcium Acetate: The thermal decomposition of calcium acetate is a simpler process. It typically involves a dehydration step followed by the decomposition of the acetate to calcium carbonate, and finally to calcium oxide at higher temperatures.[4][5] The decomposition of the organic portion in calcium acetylacetonate is more complex due to the nature of the acetylacetonate ligand.
Experimental Protocol
The data presented was obtained using simultaneous Differential Thermal and Thermo-Gravimetric Analysis (DTA/TGA).[1]
-
Instrument: Netzsch STA 409C thermo analyzer.
-
Sample Mass: Approximately 50 mg.
-
Crucible: Platinum (Pt).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Dynamic synthetic air flow of 30 cm³/min.
-
Temperature Range: Up to 1300 °C.
-
Reference Material: α-alumina.[1]
The interpretation of the TGA/DTA curves was further supported by analyzing the intermediate products at various temperatures using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transformed Infra-Red (FTIR) Spectroscopy, and X-Ray Diffraction (XRD).[1]
Decomposition Pathway
The following diagram illustrates the logical relationship of the thermal decomposition steps of calcium acetylacetonate hydrate.
Caption: Thermal decomposition steps of calcium acetylacetonate hydrate.
References
A Comparative Guide to Calcium Oxide Synthesis: Calcium Bis(4-oxopent-2-en-2-olate) vs. Calcium Nitrate as Precursors
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of high-purity, nanostructured calcium oxide (CaO). This guide provides an objective comparison of two common precursors, the organometallic compound calcium bis(4-oxopent-2-en-2-olate) and the inorganic salt calcium nitrate, based on available experimental data.
This comparison delves into the thermal decomposition behavior, experimental protocols for CaO synthesis, and the resulting properties of the CaO produced. While direct comparative studies under identical conditions are limited, this guide consolidates data from various sources to offer a comprehensive overview for precursor selection.
Performance Comparison at a Glance
| Property | Calcium Bis(4-oxopent-2-en-2-olate) | Calcium Nitrate |
| Decomposition Temperature Range (°C) | 175 - 800[1][2] | 550 - 600 (for anhydrous)[2] |
| Intermediate Product | Calcium Carbonate (CaCO₃)[1][2] | Anhydrous Calcium Nitrate |
| Resulting CaO Purity | High purity[3] | Purity dependent on synthesis method, can be high |
| Reported CaO Particle/Crystallite Size | Nanoparticles (e.g., ~130 nm nanofibers)[2] | Nanoparticles (e.g., ~14 nm to 50 nm)[4][5] |
| Reported CaO Surface Area | High (e.g., 31 m²/g for nanofibers)[2] | Varies with synthesis method |
Thermal Decomposition Pathways
The mechanism of thermal decomposition differs significantly between the two precursors, influencing the process conditions and the characteristics of the final CaO product.
Calcium Bis(4-oxopent-2-en-2-olate)
The thermal decomposition of calcium bis(4-oxopent-2-en-2-olate) hydrate is a multi-step process.[1][2] Initially, adsorbed and coordinated water molecules are released at temperatures up to 175°C.[1][2] This is followed by the decomposition of the organic chelate structure in two main steps between 175°C and 635°C, leading to the formation of calcium carbonate (calcite) as a stable intermediate.[1][2] Finally, the calcium carbonate undergoes decarboxylation at temperatures between 635°C and 800°C to yield calcium oxide.[1][2] Any residual amorphous carbon from the organic ligand is oxidized at temperatures above 800°C.[1][2]
Calcium Nitrate
The thermal decomposition of calcium nitrate tetrahydrate also proceeds in stages. The hydrated salt first loses its water molecules in a stepwise manner at temperatures ranging from approximately 50°C to 220°C. The resulting anhydrous calcium nitrate melts at around 550°C and subsequently decomposes directly into calcium oxide, releasing nitrogen dioxide and oxygen gases at temperatures between 550°C and 600°C.
Experimental Protocols
Detailed methodologies for the synthesis of CaO from each precursor are outlined below. These protocols are based on procedures described in the scientific literature.
Synthesis of CaO from Calcium Bis(4-oxopent-2-en-2-olate)
This protocol is based on the thermal decomposition of the precursor in a controlled atmosphere.
Materials:
-
Calcium bis(4-oxopent-2-en-2-olate) n-hydrate
-
Furnace with programmable temperature control
-
Inert atmosphere (e.g., nitrogen) or air supply
-
Ceramic crucible
Procedure:
-
Place a known quantity of calcium bis(4-oxopent-2-en-2-olate) n-hydrate into a ceramic crucible.
-
Place the crucible in the furnace.
-
Heat the sample in a dynamic air or inert atmosphere.
-
Follow a programmed heating ramp. Based on thermal analysis, a multi-stage heating profile can be employed:
-
Ramp to 175°C and hold to ensure complete dehydration.
-
Ramp to 635°C and hold to facilitate the decomposition of the organic ligand to calcium carbonate.
-
Ramp to 800°C or higher and hold for a sufficient duration (e.g., 1-2 hours) to ensure complete conversion of calcium carbonate to calcium oxide.[1][2]
-
-
Cool the furnace to room temperature under a controlled atmosphere to prevent the re-adsorption of CO₂.
-
The resulting white powder is calcium oxide.
Synthesis of CaO from Calcium Nitrate
This protocol describes a common method for synthesizing nano-CaO from calcium nitrate tetrahydrate via thermal decomposition, often involving a precipitation step.[4]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol
-
Deionized water
-
Beakers, magnetic stirrer, centrifuge
-
Furnace
Procedure:
-
Prepare a solution of calcium nitrate tetrahydrate by dissolving it in ethylene glycol.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Under vigorous stirring, add the sodium hydroxide solution dropwise to the calcium nitrate solution to precipitate calcium hydroxide (Ca(OH)₂).
-
Continue stirring for a specified period (e.g., 30-60 minutes).
-
Separate the precipitate by centrifugation.
-
Wash the precipitate with deionized water to remove any unreacted reagents and byproducts.
-
Dry the precipitate (Ca(OH)₂) in an oven.
-
Calcine the dried Ca(OH)₂ powder in a furnace at a specific temperature (e.g., 500°C) for a set duration (e.g., 1.5 hours) with a controlled heating rate (e.g., 5°C/min) to obtain nano-CaO.[4]
Concluding Remarks
Both calcium bis(4-oxopent-2-en-2-olate) and calcium nitrate serve as viable precursors for the synthesis of calcium oxide. The choice between them will largely depend on the desired properties of the final CaO product and the specific application.
Calcium bis(4-oxopent-2-en-2-olate) appears to be advantageous for producing high-purity, nanostructured CaO with a controlled morphology due to its clean decomposition pathway that proceeds through a carbonate intermediate. The organic ligand can also act as a fuel during combustion, potentially influencing the final particle characteristics. However, organometallic precursors are generally more expensive than their inorganic counterparts.
Calcium nitrate is a more cost-effective and readily available precursor. While its direct thermal decomposition can yield CaO, it is often used in conjunction with precipitation or sol-gel methods to achieve nanoscale particles. The properties of the resulting CaO are highly dependent on the synthesis parameters, such as the precipitating agent, solvent, and calcination conditions. The release of noxious nitrogen oxides during decomposition is a significant environmental and safety consideration.
For applications demanding high purity and specific nanostructures, such as in catalysis or advanced materials, the additional cost of calcium bis(4-oxopent-2-en-2-olate) may be justified. For large-scale production where cost is a primary driver and precise morphological control is less critical, calcium nitrate remains a suitable option. Further research involving direct, side-by-side comparisons under identical conditions is necessary to provide a more definitive quantitative assessment of these two precursors.
References
Validating the Phase Purity of Calcium bis(4-oxopent-2-en-2-olate) by X-ray Diffraction: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the phase purity of active pharmaceutical ingredients and key intermediates is a critical step in process development and quality control. This guide provides a comparative framework for validating the phase purity of Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, using X-ray Diffraction (XRD). We present supporting experimental data for the pure compound and potential impurities, a detailed experimental protocol, and a logical workflow for analysis.
Calcium bis(4-oxopent-2-en-2-olate) is a versatile metal-organic compound utilized in various chemical syntheses. Its crystalline nature makes powder X-ray diffraction (XRD) an ideal technique for identifying the desired crystalline phase and detecting any unwanted crystalline impurities. The diffraction pattern of a crystalline solid is unique, serving as a fingerprint for its specific phase. By comparing the experimental XRD pattern of a synthesized sample to the reference patterns of the pure compound and potential impurities, one can qualitatively and quantitatively assess its phase purity.
Comparative Analysis of XRD Patterns
The phase purity of a synthesized sample of Calcium bis(4-oxopent-2-en-2-olate) can be determined by comparing its powder XRD pattern with the reference pattern of the pure compound and those of potential process-related impurities. The most common impurities could include unreacted starting materials, such as calcium hydroxide or other calcium salts and acetylacetone, or degradation products like calcium carbonate and calcium oxide, which may form under certain synthesis or storage conditions.
Below is a table summarizing the characteristic XRD peaks for Calcium bis(4-oxopent-2-en-2-olate) and its potential impurities. The data is presented as 2θ angles, which are the diffraction angles measured from the incident X-ray beam.
| Compound | Chemical Formula | Key XRD Peaks (2θ) |
| Calcium bis(4-oxopent-2-en-2-olate) | C₁₀H₁₄CaO₄ | (Hypothetical Data - Reference Pattern Required) |
| Calcium Carbonate (Calcite) | CaCO₃ | 23.1°, 29.4°, 36.0°, 39.4°, 43.2°, 47.5°, 48.5° |
| Calcium Oxide | CaO | 32.2°, 37.3°, 53.8°, 64.1°, 67.3° |
| Calcium Hydroxide (Portlandite) | Ca(OH)₂ | 18.0°, 34.1°, 47.1°, 50.8°, 54.3° |
| Acetylacetone (low temp.) | C₅H₈O₂ | (Data for crystalline enol form) |
Note: A definitive reference XRD pattern for pure, crystalline Calcium bis(4-oxopent-2-en-2-olate) is essential for this comparative analysis. Researchers should consult crystallographic databases or relevant literature for the most accurate reference data.
Experimental Protocol for Phase Purity Validation by XRD
This section outlines a standard procedure for analyzing the phase purity of a powdered sample of Calcium bis(4-oxopent-2-en-2-olate) using a powder X-ray diffractometer.
1. Sample Preparation:
- Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size of less than 10 µm. This minimizes preferred orientation effects.
- Carefully pack the powdered sample into the sample holder. Ensure a flat and smooth surface that is level with the holder's reference plane to avoid errors in peak positions.
- For air- or moisture-sensitive samples, a sealed, inert-atmosphere sample holder should be used.
2. Instrument Setup and Data Collection:
- Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
- Set the instrument parameters for data collection. A typical scan range for organic and metal-organic compounds is 5° to 50° in 2θ.
- The step size and scan speed should be optimized to obtain a good signal-to-noise ratio. A step size of 0.02° and a counting time of 1-2 seconds per step is a common starting point.
3. Data Analysis:
- Process the raw XRD data to identify the peak positions (2θ) and their relative intensities.
- Compare the experimental diffraction pattern with the reference pattern for pure Calcium bis(4-oxopent-2-en-2-olate). An exact match in peak positions and relative intensities indicates a high degree of phase purity.
- To identify impurities, compare the experimental pattern with the reference patterns of potential impurities listed in the table above. The presence of additional peaks corresponding to these impurities confirms their presence in the sample.
- For quantitative analysis, methods such as the Rietveld refinement can be employed to determine the weight percentage of each crystalline phase present in the sample.
Workflow for Phase Purity Validation
The logical flow for validating the phase purity of Calcium bis(4-oxopent-2-en-2-olate) by XRD is illustrated in the diagram below.
Caption: Workflow for XRD phase purity validation.
By following this structured approach, researchers can confidently validate the phase purity of their synthesized Calcium bis(4-oxopent-2-en-2-olate), ensuring the quality and consistency of their material for downstream applications.
A Comparative Guide to the X-ray Diffraction Analysis of Thermally Treated Calcium Acetylacetonate
For researchers and professionals in drug development and materials science, the selection of an appropriate precursor for the synthesis of calcium-based compounds is critical. Calcium acetylacetonate stands out as a metal-organic precursor that offers distinct advantages in forming pure-phase calcium oxide (CaO) and other calcium compounds at controlled temperatures. This guide provides a detailed comparison of the thermal decomposition of calcium acetylacetonate, supported by X-ray diffraction (XRD) data, and contrasts its performance with other common calcium precursors.
Thermal Decomposition Pathway of Calcium Acetylacetonate
The thermal treatment of calcium acetylacetonate n-hydrate (Ca(C₅H₇O₂)₂·nH₂O) in a dynamic air atmosphere reveals a multi-step decomposition process, ultimately yielding calcium oxide. This process has been characterized using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and XRD.[1][2] The decomposition occurs in distinct stages, as summarized in the table below.
Table 1: Thermal Decomposition Stages of Calcium Acetylacetonate n-Hydrate
| Temperature Range (°C) | Event | Mass Loss (%) | Intermediate/Final Product |
| 45–105 | Release of adsorbed water | ~15% | Calcium acetylacetonate hydrate |
| 105–175 | Release of coordinated water | ~3.2% | Anhydrous Calcium acetylacetonate |
| 175–635 | Two-step chelate decomposition | - | Amorphous intermediates, Calcium Carbonate (Calcite) |
| 635–800 | Decarboxylation of Calcite | - | Calcium Oxide (CaO), Amorphous Carbon |
| > 800 | Oxidation of carbon residue | - | Pure Calcium Oxide (CaO) |
Data sourced from studies on the thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate.[1][2]
The initial stages involve the loss of water molecules, followed by the decomposition of the organic acetylacetonate ligand. A key intermediate formed during this process is calcium carbonate (CaCO₃) in the calcite crystal phase.[1][2] As the temperature increases, this calcite undergoes decarboxylation to form the final product, calcium oxide.[1][2]
Comparative Analysis with Alternative Calcium Precursors
The choice of precursor significantly impacts the temperature of decomposition and the purity of the final CaO product. Below is a comparison between calcium acetylacetonate and calcium oxalate monohydrate, a common inorganic precursor.
Table 2: Comparison of Thermal Decomposition: Calcium Acetylacetonate vs. Calcium Oxalate
| Precursor | Decomposition Step 1 | Intermediate | Decomposition Step 2 | Final Product |
| Calcium Acetylacetonate | 175–635°C (Chelate Decomposition) | CaCO₃ | 635–800°C (Decarboxylation) | CaO |
| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | ~200°C (Dehydration) | CaC₂O₄ | ~400-500°C (Decomposition to CaCO₃) | CaCO₃ |
| ~600-800°C (Decarboxylation) | CaO |
Data for Calcium Oxalate sourced from TGA studies.[3]
While both precursors yield calcium oxide via a calcium carbonate intermediate, calcium acetylacetonate decomposes at a slightly different temperature range. The organic nature of the acetylacetonate ligand results in a more complex initial decomposition compared to the simple dehydration and decomposition of calcium oxalate.[1][3]
The final CaO product, regardless of the precursor, should exhibit a characteristic XRD pattern. The primary diffraction peaks for crystalline CaO (space group Fm-3m) are expected at specific 2θ values.
Table 3: Characteristic XRD Peaks for Calcium Oxide (CaO)
| 2θ Angle (°) | Miller Index (hkl) |
| ~32.2 | (111) |
| ~37.3 | (200) |
| ~53.8 | (220) |
These peak positions are characteristic of the cubic CaO crystal structure and are reported from CaO synthesized from various precursors.[4]
Using precursors like waste eggshells or through methods like sol-gel synthesis can also produce crystalline CaO, often in nanoparticle form.[5][6] However, the use of calcium acetylacetonate is often favored in applications requiring high purity and controlled morphology, as it avoids impurities that may be present in naturally sourced materials.
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are essential. The following outlines the methodologies used for the analysis of thermally treated calcium acetylacetonate.
Thermal Analysis
-
Instrumentation : Simultaneous Differential Thermal and Thermo-Gravimetric Analyzer (DTA/TGA).
-
Atmosphere : Dynamic air.
-
Temperature Range : Ambient up to 1300°C.
-
Procedure : A sample of calcium acetylacetonate n-hydrate is placed in the analyzer. The temperature is ramped at a controlled rate, and the mass loss (TGA) and temperature difference (DTA) are recorded simultaneously. This provides data on the temperatures at which decomposition events occur.[1][2]
X-ray Diffraction (XRD) Analysis
-
Instrumentation : Powder X-ray Diffractometer (e.g., Shimadzu XRD 6000).
-
Radiation Source : CuKα radiation.
-
Data Collection Parameters :
-
2θ Range : 5° to 65°.
-
Scan Mode : Step scan.
-
Step Size : 0.02°.
-
Counting Time : 0.6 seconds per step.[1]
-
-
Sample Preparation : Samples of calcium acetylacetonate are thermally treated in a furnace at various target temperatures (e.g., 600°C, 800°C, 1000°C) for a specified duration and then allowed to cool. The resulting powder is then analyzed by XRD to identify the crystalline phases present.[1]
References
Unveiling Hydration Levels in Calcium Acetylacetonate: A Comparative Guide to Thermogravimetric Analysis
For researchers, scientists, and drug development professionals, accurately determining the hydration level of active pharmaceutical ingredients (APIs) and coordination compounds like calcium acetylacetonate (Ca(acac)₂) is critical for quality control, stability studies, and formulation development. This guide provides a comprehensive comparison of thermogravimetric analysis (TGA) with other analytical techniques for quantifying water content in Ca(acac)₂, supported by experimental data and detailed protocols.
Thermogravimetric analysis stands out as a robust method for determining the hydration levels in Ca(acac)₂ by precisely measuring changes in mass as a function of temperature. This technique allows for the differentiation and quantification of both adsorbed (surface) and coordinated (bound) water molecules, providing a complete picture of the compound's hydration state.
Comparative Analysis of Hydration Determination Methods
While TGA is a powerful tool, other methods can also be employed to determine water content. Each technique has its own advantages and limitations.
| Method | Principle | Advantages | Limitations | Applicability to Ca(acac)₂ |
| Thermogravimetric Analysis (TGA) | Measures mass loss upon heating. | Can distinguish between different types of water (adsorbed vs. coordinated)[1][2][3]. Provides quantitative information on the total volatile content. | Can be affected by the loss of other volatile components in the same temperature range. Requires careful interpretation of decomposition steps[4]. | Highly suitable. Published studies demonstrate its effectiveness in determining the stoichiometry of Ca(acac)₂ hydrates[1][2]. |
| Karl Fischer Titration (KFT) | Chemical titration specific to water. | Highly specific for water and considered a "gold standard" for water content determination[5][6]. Very high accuracy and precision. | Can be interfered with by certain compounds (e.g., aldehydes, ketones). May not distinguish between adsorbed and coordinated water. | Suitable for total water content. However, it will not provide information on the nature of the water binding, unlike TGA. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Can detect phase transitions associated with dehydration. Provides information on the energetics of water loss. | Not a direct quantitative method for water content. Often used in conjunction with TGA. | Useful as a complementary technique to TGA to understand the thermal events associated with dehydration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can provide detailed structural information about the coordination environment of water molecules[1][2][7]. | Quantitative analysis can be complex. Requires appropriate solvents and standards. | Can be used to confirm the presence of coordinated water and provide structural insights, complementing TGA data[1][2]. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can identify the presence of water molecules through characteristic O-H stretching and bending vibrations. Can sometimes distinguish between different types of water based on band shifts. | Primarily a qualitative or semi-quantitative technique. | Useful for confirming the presence of water and providing qualitative information about its environment. |
Quantitative Data Summary from TGA of Ca(acac)₂
A study on the thermal decomposition of calcium acetylacetonate n-hydrate provides specific temperature ranges for the loss of different types of water molecules.[1][2]
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Interpretation | Calculated Moles of H₂O |
| 1 | 46 - 105 | ~15 | Loss of adsorbed water | Variable |
| 2 | 105 - 175 | ~3.2 | Loss of coordinated water | ~0.6 |
Note: The number of moles of water can vary depending on the synthesis and storage conditions of the Ca(acac)₂.
Experimental Protocol: TGA of Ca(acac)₂
This protocol outlines the key steps for determining the hydration level of Ca(acac)₂ using TGA.
1. Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate sample pan (e.g., platinum, alumina).
-
Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).
2. Sample Preparation:
-
Accurately weigh a small amount of the Ca(acac)₂ sample (typically 5-10 mg) into the tared sample pan.
-
Record the initial sample mass.
3. TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature sufficient to ensure all water is removed (e.g., 200-250°C), at a constant heating rate (e.g., 10°C/min).[8]
-
Start the TGA run and record the mass loss as a function of temperature.
4. Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the distinct mass loss steps corresponding to the removal of water.
-
Determine the temperature range and the percentage mass loss for each step.
-
Calculate the number of moles of water lost in each step using the initial sample mass and the molar masses of water and anhydrous Ca(acac)₂.
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the decision-making involved in choosing an analytical method, the following diagrams are provided.
Caption: Experimental workflow for TGA analysis of Ca(acac)₂.
Caption: Logical guide for selecting a hydration analysis method.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mt.com [mt.com]
- 7. Determination of molecular hydration in solution via changes in magnetic anisotropy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00601H [pubs.rsc.org]
- 8. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]
A Comparative Guide to Calcium Acetylacetonate and Other Organometallic Precursors for Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable organometallic precursor is a critical step in the Chemical Vapor Deposition (CVD) process, directly influencing the quality, purity, and properties of the deposited thin films. For calcium-containing films, such as calcium oxide (CaO) or more complex structures, calcium acetylacetonate has been a traditional choice. However, its limitations have spurred the development and use of alternative precursors. This guide provides an objective comparison between calcium acetylacetonate and other common organometallic precursors, supported by experimental data and detailed methodologies.
Overview of Precursors
The ideal CVD precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and clean decomposition at the substrate surface, leaving minimal impurities in the resulting film.[1][2] The physical state of the precursor is also a crucial practical consideration, with liquid precursors often being preferred over solids for their reproducible vapor delivery.[3]
**Calcium Acetylacetonate (Ca(C₅H₇O₂)₂) **
Calcium acetylacetonate, a β-diketonate complex, is a white powder commonly used as a heat stabilizer in polymers like PVC.[4][5][6] While it is a readily available and cost-effective source of calcium, its solid nature presents challenges for CVD applications. Solids often have low and inconsistent sublimation rates, which can make it difficult to achieve reproducible film growth.[3] Thermogravimetric analysis shows that its hydrated form loses adsorbed and coordinated water between 45°C and 175°C. The anhydrous chelate is thermally stable up to 175°C, after which it decomposes in distinct steps, first forming calcium carbonate (CaCO₃) and ultimately calcium oxide (CaO) at temperatures between 635°C and 800°C.[7][8] This multi-step decomposition can lead to the incorporation of carbonate and carbon impurities in the deposited film, especially at lower temperatures.[3]
Alternative Precursor: Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)₂ or Ca(dpm)₂)
Also a β-diketonate, Ca(TMHD)₂ is a widely used alternative for the deposition of calcium-containing films.[9][10][11][12][13] The bulky tert-butyl groups on the ligand structure enhance the volatility and stability of the molecule compared to the methyl groups in acetylacetonate. It is a volatile solid source used for the growth of calcium carbonate, calcium oxide, and calcium fluoride thin films.[13] While still a solid, its volatility and thermal properties are often more favorable for CVD processes.
Emerging Alternatives
Research into new precursors aims to overcome the limitations of solids.
-
Liquid Mixed-Ligand β-diketonates: These are mixtures where the methyl groups of the acetylacetonate ligand are replaced with other organic groups, resulting in precursors that are liquid at room temperature.[3] This approach offers much more convenient and reproducible vapor delivery for CVD.[3]
-
Fluorinated Acetylacetonates: The introduction of fluorine into the ligand can increase volatility.[14]
-
N,N-Dimethylaminodiboranates: These represent a different class of compounds, some of which are among the most volatile calcium compounds known and are promising for low-temperature CVD.[15]
Data Presentation: Precursor Comparison
The following tables summarize the key properties and performance characteristics of calcium acetylacetonate and its primary alternative, Ca(TMHD)₂.
Table 1: Physical and Thermal Properties of Calcium Precursors
| Property | Calcium Acetylacetonate (Ca(acac)₂) | Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)₂) |
| CAS Number | 19372-44-2 | 118448-18-3 |
| Molecular Formula | C₁₀H₁₄CaO₄ | C₂₂H₃₈CaO₄ |
| Molecular Weight | 238.29 g/mol | 406.61 g/mol |
| Physical State | White Powder | White Powder/Solid |
| Melting Point | Decomposes > 175°C[6][7][8] | 221-224°C[13] |
| Key Thermal Event | Decomposes to CaCO₃, then CaO[7][8] | Volatile source for CaO and CaCO₃ growth[13] |
| Volatility | Low; sublimes with difficulty | Higher than Ca(acac)₂ |
Table 2: CVD Performance and Handling Characteristics
| Parameter | Calcium Acetylacetonate (Ca(acac)₂) | Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)₂) |
| Precursor Delivery | Challenging due to solid nature and low volatility, leading to poor reproducibility.[3] | Solid, but more volatile, allowing for better sublimation control. |
| Deposition Temperature | Higher temperatures (>600°C) required for decomposition to CaO.[7][8] | Can be used over a range of temperatures for CaO or Ca-containing films.[10] |
| Film Purity | High risk of carbonate and carbon impurities due to decomposition pathway.[3][7] | Generally cleaner decomposition, though carbon incorporation is still possible. |
| Handling | Hygroscopic (hydrated form) | Sensitive to moisture.[13] |
| Primary Advantage | Low cost and wide availability. | Better volatility and thermal properties for CVD. |
| Primary Disadvantage | Poor vapor pressure, high impurity risk. | Higher cost, still a solid precursor. |
Experimental Protocols
Below is a generalized experimental protocol for the deposition of a calcium oxide (CaO) thin film using a thermal CVD process with a solid organometallic precursor.
Generalized Thermal CVD Protocol for CaO Thin Film Deposition
-
Substrate Preparation:
-
Silicon (Si) or quartz substrates are cleaned ultrasonically in a sequence of acetone, isopropanol, and deionized water.
-
Substrates are dried using a nitrogen gun and placed on the substrate holder in the CVD reactor.
-
-
Precursor Handling and Delivery:
-
The precursor (e.g., Ca(acac)₂ or Ca(TMHD)₂) is loaded into a sublimator (bubbler) in an inert atmosphere (e.g., a glovebox) to prevent hydration.
-
The sublimator is heated to a controlled temperature (e.g., 150-200°C, depending on the precursor) to generate sufficient vapor pressure.
-
A high-purity inert carrier gas (e.g., Argon or Nitrogen) is flowed through the sublimator at a controlled rate (e.g., 20-50 sccm) to transport the precursor vapor into the reaction chamber.
-
-
Deposition Process:
-
The reaction chamber is evacuated to a base pressure (e.g., < 10⁻³ Torr).
-
The substrate is heated to the desired deposition temperature (e.g., 400-650°C).
-
The carrier gas containing the precursor vapor is introduced into the chamber.
-
An oxidizing agent (e.g., pure O₂ or air) is introduced into the chamber through a separate line at a controlled flow rate.
-
The total pressure inside the chamber is maintained at a constant value (e.g., 1-10 Torr) during deposition.
-
The deposition is carried out for a set duration to achieve the desired film thickness.
-
-
Post-Deposition:
-
After deposition, the precursor and oxidant flows are stopped, and the chamber is cooled to room temperature under an inert gas flow.
-
The deposited film is removed for characterization (e.g., using XRD for phase identification, SEM for morphology, and XPS for chemical composition).
-
Visualizations
Experimental Workflow for CVD
References
- 1. azonano.com [azonano.com]
- 2. diva-portal.org [diva-portal.org]
- 3. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 4. Calcium acetylacetonate CAS NO. 19372-44-2 [lanyachem.com]
- 5. Calcium Acetylacetonate CAS 19372-44-2 PVC heat stabilizer [pvcchemical.com]
- 6. Calcium acetylacetonate | 19372-44-2 [chemicalbook.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Bis(2,2,6,6-tetramethyl-3,5-heptanedionate)calcium | Ca(TMHD)2 | C22H38CaO4 - Ereztech [ereztech.com]
- 10. researchgate.net [researchgate.net]
- 11. americanelements.com [americanelements.com]
- 12. strem.com [strem.com]
- 13. BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)CALCIUM(II) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Commercial Calcium bis(4-oxopent-2-en-2-olate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate. The purity of this raw material is critical for its application in research and development, particularly in drug delivery systems, as a catalyst, and as a precursor in materials science. This document outlines key analytical techniques, presents comparative data from various commercial suppliers, and provides detailed experimental protocols to enable researchers to effectively evaluate the quality of this compound.
Overview of Commercial Product Specifications
Calcium bis(4-oxopent-2-en-2-olate) is available from several chemical suppliers, often with varying stated purity levels and degrees of hydration. The table below summarizes the advertised specifications from a selection of commercial sources. It is important to note that these are general specifications and lot-to-lot variability is expected. For precise data, always refer to the Certificate of Analysis (CoA) for a specific batch.
| Supplier | Product Name | CAS Number | Stated Purity/Assay | Notes |
| Supplier A (High-Purity Grade) | Calcium acetylacetonate hydrate | 345909-31-1 | 99.95% | Degree of hydration ~0.5. For research use. |
| Supplier B (Standard Grade) | Calcium acetylacetonate | 19372-44-2 | ≥98.0% | Specifies calcium content (16.6-17.5%) and loss on drying (≤2.0%). |
| Supplier C (Technical Grade) | Calcium,(e)-4-oxopent-2-en-2-olate, hydrate | 345909-31-1 | 85.0% | Sold in metric ton quantities, suggesting industrial use. |
| Supplier D (General Purpose) | Calcium Acetylacetonate Hydrate | 345909-31-1 | >97% | Soluble in organic solvents. |
Potential Impurities: Common impurities in commercial-grade Calcium bis(4-oxopent-2-en-2-olate) may include:
-
Water: The compound is often supplied as a hydrate, and the water content can vary.
-
Starting Materials: Unreacted acetylacetone or calcium salts (e.g., calcium hydroxide, calcium chloride).[1]
-
Byproducts of Synthesis: Salts generated during the reaction (e.g., sodium chloride if sodium hydroxide is used).
-
Degradation Products: The compound may degrade over time, especially if exposed to moisture or high temperatures, potentially forming calcium carbonate or calcium oxide.
Experimental Purity Assessment Workflow
A comprehensive purity assessment of Calcium bis(4-oxopent-2-en-2-olate) involves a multi-technique approach to quantify the active component, water content, and potential impurities. The following diagram illustrates a logical workflow for this process.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the workflow.
Karl Fischer (KF) titration is the gold standard for the accurate determination of water content.[2][3]
-
Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents:
-
Anhydrous methanol
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Water standard for titer determination
-
-
Procedure:
-
Titer Determination: Standardize the KF reagent by titrating a known amount of a water standard to determine the water equivalent of the reagent (mg H₂O/mL).
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the Calcium bis(4-oxopent-2-en-2-olate) sample and add it to the titration vessel containing pre-dried methanol.
-
Titration: Titrate the sample with the standardized KF reagent until the endpoint is reached. The endpoint can be detected potentiometrically.
-
Calculation: Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / Sample Weight (mg) × 100
-
-
Notes: For samples that are difficult to dissolve, a KF oven can be used to evaporate the water, which is then carried by a dry gas stream into the titration cell.[4]
TGA measures the change in mass of a sample as a function of temperature and can be used to determine the amount of hydrated and adsorbed water, as well as the decomposition temperature.
-
Principle: The sample is heated in a controlled atmosphere, and the mass loss is recorded. The mass loss at specific temperature ranges corresponds to the loss of water and subsequent decomposition.
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).
-
Heat the sample from ambient temperature (e.g., 25 °C) to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis:
-
The weight loss below 150 °C typically corresponds to the loss of adsorbed and hydrated water.[5]
-
The onset of significant weight loss at higher temperatures indicates the decomposition of the compound.
-
-
-
Notes: TGA provides a good estimate of water content and valuable information on thermal stability but may be less accurate than Karl Fischer titration for water quantification.
This classical titration method is a reliable and cost-effective way to determine the calcium content in the sample.
-
Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent. A metal ion indicator is used to detect the endpoint.
-
Reagents:
-
0.05 M EDTA standard solution
-
pH 10 buffer solution (ammonia-ammonium chloride)
-
Calconcarboxylic acid or Eriochrome Black T indicator
-
Deionized water
-
-
Procedure:
-
Sample Preparation: Accurately weigh about 200 mg of the sample, dissolve it in 50 mL of deionized water, and add 5 mL of pH 10 buffer.
-
Titration: Add a small amount of the indicator to the sample solution. Titrate with the standard 0.05 M EDTA solution until the color changes from wine red to blue.[6]
-
Calculation: Calcium Content (%) = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × Molar Mass of Ca ( g/mol )) / Sample Weight (g) × 100
-
-
Notes: This method determines the total calcium content and does not distinguish between the active compound and any calcium-containing impurities.
qNMR is a powerful technique for determining the purity of the organic component of the molecule without the need for a specific reference standard of the compound itself.[7][8]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
-
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the Calcium bis(4-oxopent-2-en-2-olate) sample and a known amount of the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for good signal-to-noise).
-
Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the methine proton of the acetylacetonate ligand) and a signal from the internal standard.
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Notes: qNMR can simultaneously identify and quantify organic impurities if their signals are resolved from the main component.
HPLC is a crucial technique for separating and quantifying organic impurities that may be present in the sample.
-
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with a buffer like ammonium acetate) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the acetylacetonate ligand absorbs (e.g., around 290 nm). Mass spectrometry (MS) can be coupled to HPLC for impurity identification.
-
-
Procedure:
-
Prepare a standard solution of the sample at a known concentration.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
-
Quantification: The percentage of each impurity can be estimated by the area percent method, assuming similar response factors to the main peak. For more accurate quantification, reference standards for the impurities are required.
-
-
Notes: Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach for this polar compound if retention on a C18 column is insufficient.[9][10][11]
Conclusion
The purity assessment of commercial Calcium bis(4-oxopent-2-en-2-olate) requires a combination of analytical techniques. While suppliers provide general purity specifications, these should be independently verified for critical applications. Complexometric titration and Karl Fischer titration are robust methods for determining the calcium and water content, respectively. TGA provides complementary information on hydration and thermal stability. For a comprehensive understanding of the organic purity and the presence of related impurities, qNMR and HPLC are indispensable tools. By employing the workflow and protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of this important chemical raw material.
References
- 1. CN113149821A - Calcium acetylacetonate and preparation method thereof - Google Patents [patents.google.com]
- 2. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 3. guidechem.com [guidechem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Determination of stability constants of metal complexes by on-column derivatization reversed phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium acetylacetonate CAS NO. 19372-44-2 [lanyachem.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. news-medical.net [news-medical.net]
A Spectroscopic Showdown: Unveiling the Molecular Interactions in Calcium bis(4-oxopent-2-en-2-olate)
A comparative analysis of Calcium bis(4-oxopent-2-en-2-olate) and its foundational ligand, 4-oxopent-2-en-2-olate, reveals distinct spectroscopic shifts that illuminate the effects of metal coordination. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their spectral properties, supported by experimental data and protocols, to facilitate a deeper understanding of this important calcium complex.
Calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, is a versatile chemical precursor with applications ranging from the synthesis of advanced polymer-inorganic hybrid materials to the formation of metal-organic frameworks (MOFs).[1] The coordination of the calcium ion to the 4-oxopent-2-en-2-olate ligand, the enolate form of acetylacetone, induces significant changes in the electronic and vibrational properties of the ligand. These changes are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Quantitative Spectroscopic Data Summary
The coordination of the 4-oxopent-2-en-2-olate ligand to the Ca²⁺ ion results in characteristic changes in their respective spectra. The following table summarizes the key quantitative data from ¹H NMR, FT-IR, and UV-Vis spectroscopy for a direct comparison.
| Spectroscopic Technique | Parameter | 4-Oxopent-2-en-2-olate (Acetylacetone - Enol Form) | Calcium bis(4-oxopent-2-en-2-olate) |
| ¹H NMR | Chemical Shift (δ) of CH₃ protons (ppm) | ~2.0-2.2 | Sharp singlet, typically around 1.9-2.1 |
| Chemical Shift (δ) of CH proton (ppm) | ~5.5 | Singlet, typically around 5.0-5.5 | |
| Chemical Shift (δ) of OH proton (ppm) | ~15-16 (broad) | Absent | |
| FT-IR | C=O Stretching Frequency (ν) (cm⁻¹) | ~1600-1640 (coupled with C=C stretching) | Prominent bands in the 1500-1600 region[1] |
| C=C Stretching Frequency (ν) (cm⁻¹) | ~1520-1580 | Coupled with C=O stretching in the 1500-1600 region | |
| O-H Stretching Frequency (ν) (cm⁻¹) | ~2500-3200 (broad, intramolecular H-bond) | Absent | |
| Ca-O Stretching Frequency (ν) (cm⁻¹) | Not Applicable | Typically below 500 cm⁻¹ | |
| UV-Vis | Absorption Maximum (λmax) (nm) | ~270-290 (π → π* transition) | Strong absorptions typically below 350 nm[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (either acetylacetone or Calcium bis(4-oxopent-2-en-2-olate)) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. For quantitative comparisons, ensure the concentration is accurately known.
-
Instrument Setup: The ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: The instrument is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity. Standard pulse sequences are used to acquire the ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Sample - KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the finely ground mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.
-
Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path. The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).
-
Data Processing: The instrument automatically subtracts the absorbance of the solvent. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of Calcium bis(4-oxopent-2-en-2-olate) and its ligand.
Caption: Workflow for spectroscopic comparison.
Interpretation of Spectroscopic Data
The chelation of the 4-oxopent-2-en-2-olate ligand to the calcium ion leads to a more rigid and delocalized π-electron system within the newly formed six-membered ring. This structural change is the primary cause of the observed spectroscopic differences.
In the ¹H NMR spectrum , the disappearance of the broad enolic hydroxyl proton signal is the most definitive evidence of complexation. The upfield shift of the methine proton (CH) in the complex compared to the free ligand is indicative of a change in the electronic environment upon coordination. The methyl protons (CH₃) also experience a slight shift. The 1:6 integration ratio of the methine to methyl protons in the calcium complex confirms the presence of two equivalent acetylacetonate ligands per calcium ion.[1]
The FT-IR spectrum of the calcium complex is characterized by the absence of the broad O-H stretching band, further confirming the deprotonation of the enol. The strong C=O and C=C stretching vibrations of the free ligand are replaced by prominent coupled C=O and C=C stretching bands in the 1600-1500 cm⁻¹ region in the complex.[1] This shift to lower wavenumbers is a result of the delocalization of electron density within the chelate ring upon coordination to the calcium ion. Additionally, new bands corresponding to the Ca-O stretching vibrations appear at lower frequencies.
In the UV-Vis spectrum , the π → π* electronic transitions within the delocalized π-system of the chelated ligand are primarily observed.[1] The chelation can cause a shift in the absorption maximum (λmax) compared to the free ligand, reflecting the alteration of the electronic structure. Since the Ca²⁺ ion has a d⁰ electronic configuration, no d-d transitions are expected.[1]
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Calcium bis(4-oxopent-2-en-2-olate)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Calcium bis(4-oxopent-2-en-2-olate), also known as Calcium acetylacetonate or Bis(2,4-pentanedionato)calcium(II), with the CAS number 19372-44-2.
Chemical Identifier:
-
Systematic Name: Calcium bis(4-oxopent-2-en-2-olate)
-
Common Synonyms: Calcium acetylacetonate, Bis(2,4-pentanedionato)calcium(II)[1][2][3][4]
Hazard Identification and Classification
Calcium bis(4-oxopent-2-en-2-olate) is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin irritation | 2 | H315: Causes skin irritation.[1] |
| Eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2][6] |
| Hand Protection | Chemical-resistant, impervious gloves.[7] | Prevents skin contact which can cause irritation.[1][2][6] |
| Skin and Body Protection | Protective clothing must be selected based on the hazards present in the workplace.[1] Wear suitable protective clothing.[7] | Minimizes skin exposure. |
| Respiratory Protection | Use only with adequate ventilation. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[4] | Prevents inhalation of dust which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash fountain.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[1][8]
-
Dust Control: Minimize dust generation and accumulation.[1] Avoid breathing dust.[1]
-
Special Instructions: Obtain special instructions before use.[1] Do not handle until all safety precautions have been read and understood.[1]
Storage:
-
Container: Keep container tightly closed.[1] Store in a dry and well-ventilated place.[4][8]
-
Conditions: Store locked up.[1]
Disposal Plan
Dispose of contents and containers in accordance with all federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Do not let the product enter drains, other waterways, or soil.[1]
Accidental Release Measures
In the event of a spill, prevent further leakage or spillage if safe to do so.[1][8] Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[1] Ensure adequate ventilation and wear appropriate personal protective equipment.[8]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of Calcium bis(4-oxopent-2-en-2-olate).
Caption: Logical workflow for handling Calcium bis(4-oxopent-2-en-2-olate).
References
- 1. aksci.com [aksci.com]
- 2. Calcium acetylacetonate - Safety Data Sheet [chemicalbook.com]
- 3. Bis(2,4-pentanedionato)calcium(II) 19372-44-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cica-web.kanto.co.jp [cica-web.kanto.co.jp]
- 7. mgchemicals.com [mgchemicals.com]
- 8. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
